Arabinose 1,5-diphosphate
説明
Structure
3D Structure
特性
CAS番号 |
93132-85-5 |
|---|---|
分子式 |
C5H12O11P2 |
分子量 |
310.09 g/mol |
IUPAC名 |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1 |
InChIキー |
AAAFZMYJJHWUPN-MBMOQRBOSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
A 1,5-BP arabinose 1,5-bisphosphate arabinose 1,5-diphosphate |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Arabinose Phosphates and the Structurally Related Ribulose-1,5-bisphosphate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the chemical structures, properties, and biological significance of key pentose (B10789219) phosphates: Arabinose 1-phosphate, Arabinose 5-phosphate, and the structurally similar and often confused Ribulose-1,5-bisphosphate. The initial query for "arabinose 1,5-diphosphate" did not yield a known biological molecule, suggesting a possible misnomer for Ribulose-1,5-bisphosphate, a critical intermediate in photosynthesis. This guide will address all three compounds to provide a thorough resource.
Section 1: Ribulose-1,5-bisphosphate (RuBP)
Ribulose-1,5-bisphosphate (RuBP) is a crucial organic substance involved in photosynthesis as the primary acceptor of carbon dioxide.[1] It is a double phosphate (B84403) ester of the ketopentose sugar, ribulose.[1]
Chemical Structure and Properties
The systematic IUPAC name for the open-chain form of D-Ribulose-1,5-bisphosphate is [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate.[2] In solution, it exists primarily as a mixture of β-D-ribofuranose and α-D-ribofuranose anomers.[3]
Table 1: Chemical Properties of D-Ribulose-1,5-bisphosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₁₁P₂ | [2][3] |
| Molecular Weight | 310.09 g/mol | [2][3] |
| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | [2] |
| CAS Number | 24218-00-6 | [2] |
Biological Role: The Calvin-Benson-Bassham Cycle
RuBP is the substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the fixation of atmospheric CO₂.[1][4] This reaction forms an unstable six-carbon intermediate that quickly breaks down into two molecules of 3-phosphoglycerate (B1209933) (3-PGA).[1][3] The regeneration of RuBP is a critical part of the Calvin-Benson-Bassham (CBB) cycle, involving a series of ten enzymatic reactions.[3][4]
Experimental Protocols
Synthesis: The enzymatic synthesis of Ribulose-1,5-bisphosphate is a common laboratory method. One approach involves the conversion of D-glucose 6-phosphate to 6-phosphogluconate, which is then enzymatically converted to RuBP.[5] Another route starts from adenosine (B11128) monophosphate (AMP) via ribose 5-phosphate.[5] A detailed protocol for the enzymatic synthesis from glucose involves several enzymes, including glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase.
Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used to monitor the enzymatic reactions involving RuBP.[6][7] ³¹P-NMR is particularly useful for quantifying the ratio of products like 3-phosphoglycerate and phosphoglycolate.[7]
Section 2: Arabinose 1-phosphate
Arabinose 1-phosphate is a phosphorylated form of the pentose sugar arabinose.
Chemical Structure and Properties
The IUPAC name for the pyranose form of L-Arabinose 1-phosphate is [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate.[8]
Table 2: Chemical Properties of L-Arabinose 1-phosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₈P | [8] |
| Molecular Weight | 230.11 g/mol | [8] |
| IUPAC Name | [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate | [8] |
| PubChem CID | 440960 | [8] |
Biological Role
L-arabinose is a component of plant cell wall polysaccharides.[9] In many bacteria, L-arabinose is metabolized through a phosphorylative pathway where it is converted to L-ribulose, then to L-ribulose-5-phosphate, which enters the pentose phosphate pathway.[10]
Experimental Protocols
Synthesis: Chemical synthesis of arabinose-1-phosphate can be achieved from arabinose. One method involves the reaction of the free sugar with p-toluenesulfonyl hydrazine (B178648) to form a glycosylsulfonylhydrazide adduct, which is then oxidized in the presence of phosphoric acid.
Analysis: NMR spectroscopy is a key analytical technique for characterizing arabinose 1-phosphate and determining the anomeric ratio.
Section 3: Arabinose 5-phosphate
Arabinose 5-phosphate is another important phosphorylated intermediate of arabinose.
Chemical Structure and Properties
The IUPAC name for the open-chain form of D-Arabinose 5-phosphate is [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate.[11] It can also exist in a furanose ring form.[12]
Table 3: Chemical Properties of D-Arabinose 5-phosphate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁O₈P | [11] |
| Molecular Weight | 230.11 g/mol | [11] |
| IUPAC Name | [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | [11] |
| CAS Number | 13137-52-5 | [11] |
Biological Role
D-Arabinose 5-phosphate is an intermediate in the biosynthesis of lipopolysaccharides in some bacteria.[11][13] It is also involved in the pentose phosphate pathway.
References
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Ribulose 1,5-bisphosphate | C5H12O11P2 | CID 123658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 5. Synthesis of ribulose 1,5-bisphosphate: routes from glucose 6-phosphate (via 6-phosphogluconate) and from adenosine monophosphate (via ribose 5-phosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ measurements of ribulose-1,5-bisphosphate carboxylase activity by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-arabinose 1-phosphate | C5H11O8P | CID 440960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. D-arabinofuranose 5-phosphate | C5H11O8P | CID 11401949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734) [hmdb.ca]
An In-depth Technical Guide to the Stereoisomers of Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate, a phosphorylated derivative of the five-carbon sugar arabinose, exists in multiple stereoisomeric forms that exhibit distinct biological activities. As analogues of key metabolic regulators, these molecules hold significant interest for researchers in biochemistry and drug development. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, synthesis, and biological significance, with a focus on their interactions with key metabolic enzymes.
Stereochemistry of this compound
The stereochemistry of this compound is determined by two main factors: the chirality of the arabinose backbone (D- or L-configuration) and the anomeric configuration of the phosphate (B84403) group at the C1 position (α or β). This results in four primary stereoisomers:
-
α-D-arabinose 1,5-diphosphate
-
β-D-arabinose 1,5-diphosphate
-
α-L-arabinose 1,5-diphosphate
-
β-L-arabinose 1,5-diphosphate
The D- and L-enantiomers are non-superimposable mirror images of each other, while the α and β anomers are diastereomers, differing in the orientation of the phosphate group at the anomeric carbon.
Synthesis of this compound Stereoisomers
General Synthetic Approach:
A plausible synthetic pathway involves the following key steps:
-
Synthesis of Arabinose-1-phosphate: This can be achieved through chemical methods, often resulting in a mixture of anomers.[3]
-
Phosphorylation at the C5 position: This step would convert arabinose-1-phosphate to this compound. This could potentially be achieved using a suitable kinase or chemical phosphorylation agent.
-
Separation of Anomers: The resulting mixture of α and β anomers would then require purification, which can be accomplished using techniques such as high-performance liquid chromatography (HPLC).
Biological Activity and Significance
The stereoisomers of this compound have been shown to be potent effectors of key enzymes in carbohydrate metabolism, namely 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).[4] These enzymes play a crucial role in regulating the balance between glycolysis and gluconeogenesis.
Interaction with PFK-1 and FBPase-1:
A study investigating the effects of the α- and β-anomers of arabinose 1,5-bisphosphate on rat hepatic PFK-1 and FBPase-1 revealed distinct activities:
-
Activation of PFK-1: Both anomers were found to activate PFK-1, with the α-anomer being the more effective activator.[4]
-
Inhibition of FBPase-1: Both anomers inhibited FBPase-1. The β-anomer was identified as the more potent inhibitor.[4] The inhibition by both anomers was found to be competitive with respect to the substrate, fructose (B13574) 1,6-bisphosphate.[4]
These findings suggest that the anomeric configuration at the C1 position is a critical determinant of the biological activity of this compound. The differential regulation of these opposing enzymes by the α and β anomers highlights the potential for these molecules to fine-tune metabolic pathways.
| Stereoisomer | Effect on 6-Phosphofructo-1-kinase (PFK-1) | Effect on Fructose-1,6-bisphosphatase (FBPase-1) |
| α-Arabinose 1,5-diphosphate | More effective activator[4] | Competitive inhibitor[4] |
| β-Arabinose 1,5-diphosphate | Activator[4] | More potent competitive inhibitor[4] |
Data derived from studies on rat hepatic enzymes.[4]
Experimental Protocols
General Protocol for the Chemo-enzymatic Synthesis of a Diphosphorylated Sugar:
-
Synthesis of Arabinose-1-Phosphate:
-
React D- or L-arabinose with a suitable phosphorylating agent. A mixture of α and β anomers is typically obtained.[3]
-
Purify the arabinose-1-phosphate mixture.
-
-
Enzymatic Phosphorylation at C5:
-
Utilize a suitable kinase that can phosphorylate the C5 hydroxyl group of arabinose-1-phosphate. This step would require screening for an appropriate enzyme.
-
The reaction mixture would typically contain the arabinose-1-phosphate anomeric mixture, the kinase, ATP as a phosphate donor, and a suitable buffer with magnesium ions.
-
-
Purification of this compound Anomers:
-
Terminate the enzymatic reaction.
-
Separate the α and β anomers of this compound using anion-exchange high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the isolated anomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) and mass spectrometry.
-
Determine the specific optical rotation of each purified stereoisomer using a polarimeter.
-
Conclusion
The stereoisomers of this compound represent a fascinating class of molecules with distinct and potent biological activities. Their ability to differentially regulate key enzymes in central carbon metabolism makes them valuable tools for biochemical research and potential starting points for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthesis, biological roles, and therapeutic potential of all four stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Arabinose 1,5-Diphosphate: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of arabinose 1,5-diphosphate, a synthetic sugar diphosphate (B83284) that has played a role in elucidating key metabolic pathways. While not a naturally occurring intermediate in mainstream metabolism, its synthesis and subsequent use in enzymatic studies have provided valuable insights into the specificity and mechanisms of enzymes involved in carbohydrate metabolism. This document details the history of its scientific application, methods for its chemical synthesis, and its interactions with key metabolic enzymes.
Introduction
This compound, also known as arabinose 1,5-bisphosphate, is the diphosphorylated form of the pentose (B10789219) sugar arabinose. Unlike its close structural relative, ribulose 1,5-bisphosphate, which is a central intermediate in the Calvin cycle of photosynthesis, this compound is not known to be a product of any natural metabolic pathway. Its significance lies in its utility as a molecular probe to investigate the active sites and regulatory mechanisms of enzymes that typically interact with other sugar diphosphates. The study of its effects on enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase has contributed to a deeper understanding of the stereochemical requirements for substrate binding and catalysis in glycolysis and gluconeogenesis.
Discovery and History
The scientific record points to the use of this compound as a tool for biochemical investigation rather than a molecule discovered as a natural metabolite. A pivotal study by Van Schaftingen and Hers in 1986 brought this compound into the scientific literature by examining its effects on key regulatory enzymes of glucose metabolism.[1] This research demonstrated that both the α and β anomers of chemically synthesized arabinose 1,5-bisphosphate could act as effectors of rat liver 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase, highlighting the stereospecificity of these enzymes.[1]
Prior to this, the synthesis and study of other sugar bisphosphates, such as ribose 1,5-bisphosphate, had been established, paving the way for the synthesis of analogous compounds like this compound to probe enzyme specificity. The work on this compound, therefore, is situated within a broader context of using synthetic substrate analogs to understand enzyme function.
Physicochemical Properties
Quantitative data regarding the specific physicochemical properties of this compound are not extensively documented in the literature. However, based on its structure as a sugar diphosphate, it can be inferred to be a highly water-soluble, anionic molecule at physiological pH.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₁₁P₂ | Inferred |
| Molecular Weight | 310.09 g/mol | Inferred |
| Anomeric Forms | α and β | [1] |
Experimental Protocols
Chemical Synthesis of this compound
While the 1986 paper by Van Schaftingen and Hers does not provide the synthesis protocol for arabinose 1,5-bisphosphate, a plausible method can be adapted from the established synthesis of the analogous molecule, ribose 1,5-bisphosphate. The following is a generalized protocol based on methods for synthesizing similar sugar bisphosphates.
Principle: The synthesis involves the phosphorylation of a partially protected arabinose derivative, followed by deprotection to yield the final product. A common strategy is to start from a commercially available arabinose derivative with a free anomeric hydroxyl group and a protected primary hydroxyl group, which is then phosphorylated. Subsequently, the protecting groups are removed.
Materials:
-
D-Arabinose
-
Anhydrous Pyridine (B92270)
-
Trityl Chloride
-
Acetic Anhydride (B1165640)
-
Phosphorus oxychloride (POCl₃) or another suitable phosphorylating agent
-
Dowex 50W-X8 (H⁺ form) resin
-
Barium Hydroxide
-
Ethanol
-
Diethyl Ether
Procedure:
-
Protection of the Primary Hydroxyl Group: D-Arabinose is reacted with trityl chloride in anhydrous pyridine to selectively protect the primary C-5 hydroxyl group.
-
Acetylation of Secondary Hydroxyl Groups: The remaining free hydroxyl groups at C-2, C-3, and C-4 are acetylated using acetic anhydride in pyridine.
-
Detritylation: The trityl group is selectively removed from the C-5 hydroxyl using a mild acid catalyst, exposing the primary hydroxyl for phosphorylation.
-
Phosphorylation of the C-5 Hydroxyl: The C-5 hydroxyl group is phosphorylated using a suitable phosphorylating agent like phosphorus oxychloride in pyridine.
-
Phosphorylation of the Anomeric Hydroxyl (C-1): The anomeric hydroxyl group is then phosphorylated. This can be achieved through various methods, including the use of phosphoramidite (B1245037) chemistry or by reacting the hemiacetal with a phosphorylating agent in the presence of a catalyst.
-
Deprotection: The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.
-
Purification: The resulting this compound is purified by ion-exchange chromatography on a Dowex 50W-X8 (H⁺ form) resin, followed by precipitation as a barium salt. The barium salt can be converted to the free acid or other salts as needed.
Note: This is a generalized protocol and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.
Enzymatic Assays
The following protocols are based on the study by Van Schaftingen and Hers (1986) to assess the effect of this compound on 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.
4.2.1. 6-Phosphofructo-1-kinase (PFK-1) Activity Assay
-
Principle: The activity of PFK-1 is measured spectrophotometrically by coupling the production of fructose (B13574) 1,6-bisphosphate to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Reaction Mixture (Final Concentrations):
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl₂
-
0.15 mM NADH
-
1 mM ATP
-
1 mM Fructose 6-phosphate
-
1 unit/mL Aldolase
-
5 units/mL Triose-phosphate isomerase
-
1 unit/mL Glycerol-3-phosphate dehydrogenase
-
Varying concentrations of arabinose 1,5-bisphosphate (α or β anomer)
-
-
Procedure:
-
The reaction is initiated by the addition of purified rat liver PFK-1.
-
The decrease in absorbance at 340 nm is monitored at 30°C.
-
4.2.2. Fructose-1,6-bisphosphatase (FBPase) Activity Assay
-
Principle: The activity of FBPase is determined by measuring the rate of inorganic phosphate (B84403) (Pi) release from fructose 1,6-bisphosphate.
-
Reaction Mixture (Final Concentrations):
-
50 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl₂
-
1 mM EDTA
-
0.1 mM Fructose 1,6-bisphosphate
-
Varying concentrations of arabinose 1,5-bisphosphate (α or β anomer)
-
-
Procedure:
-
The reaction is initiated by the addition of purified rat liver FBPase.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of a reagent to measure inorganic phosphate (e.g., a molybdate-based colorimetric reagent).
-
The amount of Pi produced is quantified spectrophotometrically.
-
Interaction with Metabolic Pathways
This compound is not a known natural metabolite and therefore does not have a designated signaling pathway. Its significance is derived from its interaction with enzymes of central metabolic pathways, providing insights into their regulatory mechanisms.
Glycolysis and Gluconeogenesis
The study by Van Schaftingen and Hers demonstrated that this compound can modulate the activities of key regulatory enzymes in glycolysis and gluconeogenesis.[1]
-
6-Phosphofructo-1-kinase (PFK-1): Both α- and β-anomers of arabinose 1,5-bisphosphate were found to activate PFK-1, with the α-anomer being more effective.[1] This suggests that the molecule can mimic the allosteric activator fructose 2,6-bisphosphate, albeit likely with different potency.
-
Fructose-1,6-bisphosphatase (FBPase): Conversely, both anomers inhibited FBPase, with the β-anomer being the more potent inhibitor.[1] The inhibition was competitive with respect to the substrate, fructose 1,6-bisphosphate.[1]
The differential effects of the anomers highlight the stereospecificity of the effector-binding sites on these enzymes.
Logical Workflow for Investigating Novel Sugar Diphosphates
The study of this compound serves as a model for investigating the biological effects of other novel or synthetic sugar diphosphates. A logical workflow for such an investigation is outlined below.
Conclusion
This compound stands as an example of a synthetic molecule that has proven valuable in the field of biochemistry. While its absence in natural biological systems precludes a direct physiological role, its application in enzymatic studies has been instrumental in defining the structural and stereochemical requirements for the regulation of central metabolic pathways. The historical context of its use and the methodologies for its synthesis and application provide a robust framework for the future design and investigation of other novel sugar phosphates as tools for research and potential drug development. The continued exploration of such synthetic analogs will undoubtedly lead to a more profound understanding of the intricate molecular logic that governs life.
References
The Elusive Arabinose 1,5-Diphosphate: A Technical Examination of Its Putative Role and the Established Landscape of Arabinose Phosphates in Nature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural occurrence of arabinose 1,5-diphosphate. Extensive investigation of scientific literature and metabolic databases reveals a significant finding: there is currently no direct evidence to support the existence of this compound as a naturally occurring metabolite in any biological system. Its mention in research is primarily confined to its synthetic form, where it has been utilized as a tool to probe the mechanisms of key metabolic enzymes. This guide, therefore, serves a dual purpose. First, it unequivocally states the current scientific consensus on the absence of naturally occurring this compound. Second, it provides a comprehensive overview of the known, naturally occurring phosphorylated forms of arabinose, which are crucial intermediates in a variety of metabolic pathways across different domains of life. This detailed exploration of arabinose 5-phosphate, arabinose 1-phosphate, and their derivatives will be of significant value to researchers in the fields of biochemistry, microbiology, and drug development.
This compound: An Investigative Overview
A thorough search of the scientific literature reveals that this compound (also referred to as arabinose 1,5-bisphosphate) has been chemically synthesized for in vitro studies. Notably, a study investigated the effects of the alpha- and beta-anomers of synthetic arabinose 1,5-bisphosphate on rat liver 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.[1] This research demonstrated that both anomers could activate the kinase and inhibit the bisphosphatase, suggesting a potential role as an analog of the potent metabolic regulator, fructose (B13574) 2,6-bisphosphate.[1] However, this study does not provide any evidence for the endogenous presence of this compound in rat liver or any other biological tissue. The use of synthetic analogs to study enzyme mechanisms is a common practice in biochemistry and should not be interpreted as proof of the natural occurrence of the compound .
The Known Universe of Naturally Occurring Arabinose Phosphates
While this compound appears to be absent from the natural metabolic landscape, other phosphorylated forms of arabinose are well-documented and play vital roles in cellular metabolism. The following sections provide a detailed examination of these key molecules.
D-Arabinose 5-Phosphate (A5P)
D-Arabinose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is found in all domains of life.[2] It is an essential precursor for the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a critical component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3] This makes the pathway for A5P synthesis an attractive target for the development of novel antibacterial agents.
D-Arabinose 5-phosphate is synthesized from D-ribulose 5-phosphate, an intermediate of the pentose phosphate pathway, through the action of the enzyme D-arabinose-5-phosphate isomerase (API).[4]
Diagram: Biosynthesis of D-Arabinose 5-Phosphate
Caption: The conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate.
L-Arabinose Metabolism and its Phosphorylated Intermediates
L-arabinose is more common in nature than its D-enantiomer, particularly as a component of plant cell wall polysaccharides like hemicellulose and pectin.[5] Bacteria that can utilize L-arabinose as a carbon source possess a specific metabolic pathway to catabolize it.
In Escherichia coli, the catabolism of L-arabinose is a well-studied pathway involving several enzymes encoded by the ara operon.[6] L-arabinose is first converted to L-ribulose, which is then phosphorylated to L-ribulose-5-phosphate. This intermediate is subsequently epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[6]
Diagram: L-Arabinose Catabolic Pathway in E. coli
Caption: The enzymatic conversion of L-arabinose to D-xylulose 5-phosphate.
Arabinose 1-Phosphate
Arabinose 1-phosphate is another naturally occurring phosphorylated form of arabinose. It serves as an intermediate in the biosynthesis of nucleoside analogs and can be formed from arabinosides through the action of nucleoside phosphorylases in the presence of inorganic phosphate.[4]
Experimental Protocols for the Detection and Analysis of Arabinose Phosphates
The detection and quantification of arabinose phosphates in biological samples require specific and sensitive analytical methods. Below are outlines of commonly employed experimental protocols.
General Workflow for Metabolite Extraction and Analysis
Diagram: Experimental Workflow for Arabinose Phosphate Analysis
Caption: A generalized workflow for the analysis of arabinose phosphates.
-
Quenching of Metabolism: To prevent further metabolic activity, biological samples are rapidly quenched, often by submersion in a cold solvent such as 60% methanol at -40°C or lower.
-
Extraction: Metabolites are extracted using a biphasic solvent system, for example, a chloroform:methanol:water mixture. This separates polar metabolites (including sugar phosphates) into the aqueous phase.
-
Phase Separation: The mixture is centrifuged to achieve clear separation of the aqueous, organic, and protein phases.
-
Collection: The aqueous phase containing the sugar phosphates is carefully collected for analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sugar phosphates.
-
Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography method, often employing an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometric Detection: The separated molecules are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each target sugar phosphate in multiple reaction monitoring (MRM) mode to ensure high selectivity and accurate quantification.
-
Quantification: Absolute concentrations can be determined by using a standard curve generated from authentic chemical standards of the arabinose phosphates of interest.
Quantitative Data on Arabinose Phosphates
While precise concentrations of arabinose phosphates can vary significantly depending on the organism, growth conditions, and developmental stage, the following table summarizes general findings on their presence. It is important to note that specific quantitative data for this compound is absent due to its non-natural occurrence.
| Metabolite | Organism(s) | Typical Cellular Context | Reported Concentration Range |
| D-Arabinose 5-Phosphate | Gram-negative bacteria | Cytoplasm; precursor for LPS biosynthesis | Low micromolar to nanomolar |
| Plants, Animals | Pentose Phosphate Pathway intermediate | Variable; generally low steady-state levels | |
| L-Ribulose 5-Phosphate | L-arabinose utilizing bacteria | Cytoplasm; intermediate in L-arabinose catabolism | Dependent on L-arabinose availability |
| Arabinose 1-Phosphate | Bacteria, Eukaryotes | Cytoplasm; intermediate in nucleoside metabolism | Generally low and transient |
Note: The concentration ranges are indicative and can be influenced by numerous factors. Researchers should consult specific literature for values relevant to their experimental system.
Conclusion and Future Perspectives
Future research in this area could involve the continued exploration of the metabolic pathways involving these known arabinose phosphates, particularly in pathogenic organisms, to identify novel targets for therapeutic intervention. The development of more sensitive analytical techniques will further aid in the precise quantification of these low-abundance metabolites and help to elucidate their regulatory roles in complex biological systems.
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734) [hmdb.ca]
- 3. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arabinose - Wikipedia [en.wikipedia.org]
- 6. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Activated L-Arabinose in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
L-arabinose is a crucial monosaccharide in plants, forming a key component of various cell wall polysaccharides, glycoproteins, and signaling molecules. Its incorporation into these macromolecules requires activation into a nucleotide sugar, primarily UDP-L-arabinose. This technical guide provides an in-depth exploration of the biosynthesis of UDP-L-arabinose in plants, focusing on the core enzymatic pathways, quantitative data, and detailed experimental protocols. This document serves as a comprehensive resource for researchers investigating plant cell wall biosynthesis, glycosylation, and for professionals in drug development targeting these pathways. It is important to note that while the initial topic specified "arabinose 1,5-diphosphate," extensive literature review confirms that the central activated intermediate in plants is UDP-L-arabinose, and its phosphorylated precursor is L-arabinose-1-phosphate. This guide will focus on these well-established pathways.
Introduction to L-Arabinose Metabolism in Plants
L-arabinose (Ara) is a pentose (B10789219) sugar that, while rare in animals, is a significant component of the plant cell wall, constituting 5-10% of cell wall saccharides in species like Arabidopsis thaliana and rice.[1][2] It is found in pectic polysaccharides such as rhamnogalacturonan I and II, hemicelluloses like arabinoxylan, and in arabinogalactan-proteins (AGPs) and extensins.[3] Furthermore, arabinosylation is critical for the function of signaling peptides like the CLAVATA3/EMBRYO SURROUNDING REGION-related (CLE) peptides.[3]
The biosynthesis of arabinose-containing polymers relies on the availability of an activated arabinose donor, which in plants is UDP-L-arabinose. This nucleotide sugar is synthesized through two primary routes: the de novo pathway and the salvage pathway.[4][5] These pathways are tightly regulated to control the flux of arabinose into various cellular components, and their dysregulation can impact plant development and stress responses.[4]
Core Biosynthetic Pathways of UDP-L-Arabinose
Plants utilize two main pathways to synthesize UDP-L-arabinose, which exists in two isomeric forms: UDP-L-arabinopyranose (UDP-L-Arap) and UDP-L-arabinofuranose (UDP-L-Araf). The latter is the predominant form incorporated into most cell wall polymers.[3]
The De Novo Synthesis Pathway
The de novo pathway synthesizes UDP-L-Arap from UDP-D-glucose, a central nucleotide sugar in plant metabolism. This multi-step process occurs in both the cytosol and the Golgi apparatus.[3][4]
The key enzymatic steps are:
-
UDP-D-glucose is converted to UDP-D-glucuronic acid by UDP-glucose dehydrogenase (UGD).
-
UDP-D-glucuronic acid is then decarboxylated to form UDP-D-xylose by UDP-xylose synthase (UXS).
-
Finally, UDP-D-xylose is epimerized at the C4 position to yield UDP-L-arabinopyranose by UDP-D-xylose 4-epimerase (UXE).[5]
The Golgi-localized UXE, particularly MUR4 in Arabidopsis, is a major contributor to UDP-L-Arap synthesis for cell wall polysaccharides.[4] Cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) also possess UXE activity and contribute to the cytosolic pool of UDP-L-Arap.
The Salvage Pathway
The salvage pathway recycles free L-arabinose, which is released from the turnover of cell wall polymers and glycoproteins, back into the UDP-L-arabinose pool. This pathway is particularly important for pollen development.[5]
The sequential enzymatic reactions are:
-
Free L-arabinose is phosphorylated to L-arabinose-1-phosphate by arabinokinase (ARA1).[5]
-
L-arabinose-1-phosphate is then converted to UDP-L-arabinopyranose by the action of UDP-sugar pyrophosphorylase (USP), which has a broad substrate specificity.[5][6]
Interconversion of UDP-L-Arabinopyranose to UDP-L-Arabinofuranose
The pyranose form of UDP-L-arabinose is not the direct donor for the synthesis of most arabinose-containing polymers. Instead, UDP-L-Arap must be converted to UDP-L-Araf. This isomerization is catalyzed by UDP-L-arabinopyranose mutases (UAMs), also known as Reversibly Glycosylated Proteins (RGPs), in the cytosol.[3] The resulting UDP-L-Araf is then transported into the Golgi lumen for use by arabinosyltransferases.[4]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the UDP-L-arabinose biosynthetic pathways.
Table 1: Enzyme Kinetic Properties
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference(s) |
| Arabinokinase (ARA1) | Arabidopsis thaliana | L-Arabinose | 88 ± 35 | 73 ± 5 pkat/µg | [7] |
| Arabinokinase (ARAK2) | Arabidopsis thaliana | L-Arabinose | 79 ± 39 | 84 ± 10 pkat/µg | [7] |
| Arabinokinase (ARA1-1 mutant) | Arabidopsis thaliana | L-Arabinose | 17000 | - | [8] |
| Arabinokinase (ARA1) | Arabidopsis thaliana | ATP | 5 ± 1 | 18 ± 1 pkat/µg | [7] |
| Arabinokinase (ARAK2) | Arabidopsis thaliana | ATP | 10 ± 3 | 64 ± 2 pkat/µg | [7] |
Table 2: Metabolite Concentrations
| Metabolite | Plant Species | Tissue/Condition | Concentration | Reference(s) |
| UDP-Arabinose | Arabidopsis thaliana | Wild-type | 0.4 - 38 µg/g plant material | [9] |
| UDP-Arabinofuranose | Arabidopsis thaliana | Various organs | 5 - 15 pmol/mg dry weight | [10] |
| UDP-Arabinopyranose | Arabidopsis thaliana | Various organs | 40 - 105 pmol/mg dry weight | [10] |
| Free L-Arabinose | Arabidopsis thaliana | ara1-2 mutant leaves | ~37-fold higher than wild-type | [7] |
| Free L-Arabinose | Arabidopsis thaliana | ara1-1 mutant leaves | ~15-fold higher than wild-type | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of UDP-L-arabinose biosynthesis.
Extraction and Quantification of Nucleotide Sugars from Plant Tissues
This protocol is adapted from methodologies using HPLC-MS/MS for the sensitive quantification of UDP-sugars.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Chloroform-methanol-water (1:3:1 v/v/v) extraction buffer
-
Porous graphitic carbon (PGC) solid-phase extraction (SPE) cartridges
-
Acetonitrile-water with 0.10% trifluoroacetic acid (for column regeneration)
-
HPLC system coupled to a mass spectrometer (e.g., Orbitrap or QTRAP)
Procedure:
-
Harvest and Flash-Freeze: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction: Add 1 mL of ice-cold chloroform-methanol-water extraction buffer to the powdered tissue. Vortex vigorously for 1 minute and incubate on ice for 30 minutes with intermittent vortexing.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the upper aqueous phase containing the nucleotide sugars.
-
SPE Cleanup:
-
Condition a PGC SPE cartridge according to the manufacturer's instructions.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the nucleotide sugars with an appropriate solvent (e.g., a gradient of acetonitrile (B52724) in water with a small amount of ammonium (B1175870) carbonate).
-
-
Sample Preparation for LC-MS/MS: Dry the eluted fraction under vacuum and reconstitute in a known volume of mobile phase for injection.
-
HPLC-MS/MS Analysis:
-
Separate the nucleotide sugars using a PGC column (e.g., Hypercarb™) with a suitable gradient.
-
Detect and quantify the UDP-sugars using a mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions.
-
Use an internal standard (e.g., UDP) for normalization.[11]
-
Enzyme Assay for UDP-D-Xylose 4-Epimerase (UXE)
This assay measures the conversion of UDP-D-xylose to UDP-L-arabinose.
Materials:
-
Enzyme source (e.g., microsomal protein extract from plant tissue or purified recombinant enzyme)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-D-xylose (substrate)
-
(Optional) Radiolabeled UDP-D-[14C]xylose
-
Reaction termination solution (e.g., perchloric acid or heat inactivation)
-
HPLC system for product separation and quantification
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from plant tissues or use purified recombinant UXE.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of enzyme, and UDP-D-xylose to a final volume of 50-100 µL.
-
Initiate Reaction: Start the reaction by adding the substrate, UDP-D-xylose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a termination solution or by heating.
-
Product Analysis:
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, UDP-L-arabinose, from the substrate, UDP-D-xylose.
-
If using a radiolabeled substrate, the products can be separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.
-
Enzyme Assay for Arabinokinase (ARA)
This assay measures the phosphorylation of L-arabinose.
Materials:
-
Enzyme source (e.g., cytosolic protein extract or purified recombinant enzyme)
-
Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl2)
-
L-arabinose (substrate)
-
ATP (co-substrate)
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) for a spectrophotometric assay
-
NADH
-
Phosphoenolpyruvate (PEP)
Procedure (Coupled Spectrophotometric Assay):
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, L-arabinose, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Initiate Reaction: Start the reaction by adding the enzyme source (arabinokinase).
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of L-arabinose.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Enzyme Assay for UDP-Sugar Pyrophosphorylase (USP)
This assay can be performed in the forward (UDP-sugar synthesis) or reverse (pyrophosphorolysis) direction. The reverse reaction is often more convenient to measure.
Materials (Reverse Reaction):
-
Enzyme source (e.g., purified recombinant USP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)
-
UDP-L-arabinose (substrate)
-
Inorganic pyrophosphate (PPi) (co-substrate)
-
Coupling enzymes: phosphoglucomutase and glucose-6-phosphate dehydrogenase
-
Glucose-1,6-bisphosphate (activator for phosphoglucomutase)
-
NADP+
Procedure (Coupled Spectrophotometric Assay):
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, UDP-L-arabinose, PPi, NADP+, glucose-1,6-bisphosphate, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Initiate Reaction: Start the reaction by adding the USP enzyme.
-
Monitor Absorbance: Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NADP+ to NADPH. The rate of NADPH formation is proportional to the rate of glucose-1-phosphate production from the reverse reaction of USP.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Regulation of UDP-L-Arabinose Biosynthesis
The biosynthesis of UDP-L-arabinose is regulated at multiple levels to meet the plant's developmental and environmental needs.
Transcriptional Regulation
The expression of genes encoding the biosynthetic enzymes is developmentally regulated. For instance, the expression of MUR4 is observed in various organs, with the highest levels typically found in roots.[12] The expression of genes in both the de novo and salvage pathways can be influenced by developmental cues, ensuring that UDP-L-arabinose is available for processes like cell expansion and pollen tube growth.
Signaling and Abiotic Stress
Arabinose metabolism is linked to abiotic stress responses. For example, mutants in the MUR4 gene exhibit reduced root elongation under salt stress, a phenotype that can be rescued by the exogenous application of arabinose.[4] This suggests a role for arabinose-containing cell wall components in maintaining cell wall integrity during stress. Sugars, in general, act as signaling molecules that can influence gene expression related to growth, development, and stress responses.[13][14] The balance of different nucleotide sugars can be altered by stress conditions, impacting the composition of the cell wall.
Conclusion and Future Perspectives
The biosynthesis of UDP-L-arabinose is a fundamental process in plant biology, providing the essential building blocks for a diverse array of cell wall components and glycoproteins. Understanding the enzymatic machinery, its regulation, and the interplay between the de novo and salvage pathways is crucial for efforts aimed at manipulating plant biomass for biofuels and improving crop resilience to environmental stresses. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in this field. Future research will likely focus on elucidating the precise regulatory mechanisms that control the flux through these pathways, identifying novel protein-protein interactions within the biosynthetic machinery, and exploring the potential for engineering these pathways to enhance desirable plant traits.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dynamic metabolic flux analysis of plant cell wall synthesis. | Semantic Scholar [semanticscholar.org]
- 13. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of Phosphorylated Arabinose Derivatives in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific molecule "arabinose 1,5-diphosphate" is not a recognized intermediate in canonical bacterial metabolic pathways, phosphorylated derivatives of arabinose are fundamental to bacterial survival, growth, and pathogenicity. This technical guide provides an in-depth exploration of two key phosphorylated arabinose isomers: L-ribulose-5-phosphate and D-arabinose-5-phosphate . We will delve into their distinct roles in bacterial catabolism and biosynthesis, detailing the enzymatic pathways, presenting relevant quantitative data, outlining experimental protocols for their study, and visualizing the intricate molecular workflows. Understanding these pathways offers significant opportunities for the development of novel antimicrobial agents.
Introduction: Clarifying the Intermediates
A thorough review of bacterial metabolic pathways indicates that arabinose is primarily metabolized in the form of monophosphorylated C5 sugars. This guide will focus on the two central players that are well-established in the scientific literature:
-
L-Ribulose-5-Phosphate: A key intermediate in the catabolic pathway of L-arabinose, one of the most abundant pentose (B10789219) sugars in plant biomass. Its processing allows bacteria to utilize L-arabinose as a carbon and energy source.
-
D-Arabinose-5-Phosphate: A crucial precursor in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria.[1][2] This pathway is a prime target for antibiotic development as it is vital for bacterial viability.[2]
L-Arabinose Catabolism: A Gateway to Central Metabolism
Many bacteria can utilize L-arabinose from environmental sources, such as plant hemicellulose.[3][4] The catabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway (PPP), thereby integrating it into central carbon metabolism.[4][5][6]
The L-Arabinose Catabolic Pathway
The conversion of intracellular L-arabinose involves a sequence of three enzymatic reactions, primarily governed by the ara operon in Escherichia coli and other bacteria.[3][4]
-
Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (encoded by araA).[4][7]
-
Phosphorylation: L-ribulose is then phosphorylated to form L-ribulose-5-phosphate by L-ribulokinase (encoded by araB).[4][7]
-
Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase (encoded by araD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[4][6][7]
Visualization of the L-Arabinose Catabolic Pathway
Caption: The bacterial L-arabinose catabolic pathway.
Experimental Protocol: Assay for L-Ribulokinase (AraB) Activity
A common method to determine L-ribulokinase activity is a coupled spectrophotometric assay.
Principle: The production of ADP during the phosphorylation of L-ribulose is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.
-
ATP solution: 100 mM.
-
Phosphoenolpyruvate (B93156) (PEP) solution: 20 mM.
-
NADH solution: 10 mM.
-
L-ribulose solution: 50 mM (substrate).
-
Pyruvate Kinase (PK): ~5 units/mL.
-
Lactate Dehydrogenase (LDH): ~10 units/mL.
-
Purified L-Ribulokinase (AraB) enzyme sample.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, ATP, PEP, NADH, PK, and LDH.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding a small volume of the L-ribulose substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the L-ribulokinase activity.
D-Arabinose-5-Phosphate: A Vital Link to Lipopolysaccharide Synthesis
In Gram-negative bacteria, the integrity of the outer membrane is paramount for survival. D-Arabinose-5-phosphate (A5P) is the committed precursor for the synthesis of Kdo, a critical component of the inner core of the lipopolysaccharide (LPS).[1][2]
The Kdo Biosynthetic Pathway
The pathway begins with an intermediate from the pentose phosphate pathway, D-ribulose-5-phosphate.
-
Isomerization: Arabinose-5-phosphate (B10769358) isomerase (API), encoded by genes such as kdsD or gutQ in E. coli, catalyzes the reversible isomerization of D-ribulose-5-phosphate (Ru5P) to D-arabinose-5-phosphate (A5P).[1][2]
-
Condensation: Kdo-8-phosphate synthase condenses A5P and phosphoenolpyruvate (PEP) to form Kdo-8-phosphate.[2]
-
Subsequent Steps: Kdo-8-phosphate is then dephosphorylated and subsequently activated to CMP-Kdo, which is the donor substrate for incorporation into the LPS molecule.[2]
Quantitative Data: Enzyme Kinetics
Quantitative data for enzymes in these pathways are crucial for understanding their efficiency and for designing inhibitors. The following table summarizes representative kinetic parameters.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Arabinose-5-phosphate Isomerase (KdsD) | Escherichia coli | D-Arabinose-5-P | 130 | 1.8 | (Fesko et al., 2009) |
| Arabinose-5-phosphate Isomerase (Q5LIW1) | Bacteroides fragilis | D-Ribulose-5-P | 110 | 1.1 | (Sivendran et al., 2012) |
| L-Ribulokinase (AraB) | Escherichia coli | L-Ribulose | 330 | 133 | (Patrick et al., 2007) |
Note: Kinetic parameters can vary based on experimental conditions.
Visualization of the Kdo Biosynthesis Pathway
Caption: The bacterial Kdo biosynthetic pathway.
Experimental Protocol: Assay for Arabinose-5-Phosphate Isomerase (API) Activity
Principle: The activity of API is measured in the direction of D-arabinose-5-phosphate formation from D-ribulose-5-phosphate. The A5P produced is then used as a substrate by Kdo-8-P synthase in a coupled reaction. The inorganic phosphate released in this second step is quantified using a colorimetric method like the Malachite Green assay.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
D-Ribulose-5-phosphate (Ru5P) solution: 10 mM (substrate).
-
Phosphoenolpyruvate (PEP) solution: 20 mM.
-
Purified Kdo-8-P synthase.
-
Purified Arabinose-5-Phosphate Isomerase (API) enzyme sample.
-
Malachite Green reagent for phosphate detection.
Procedure:
-
Set up the reaction by combining Assay Buffer, Ru5P, PEP, and an excess of Kdo-8-P synthase in a microplate well.
-
Initiate the reaction by adding the purified API sample.
-
Incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 20 minutes).
-
Stop the reaction by adding a quenching agent (e.g., an acid).
-
Add the Malachite Green reagent to the wells.
-
After color development, measure the absorbance at ~620 nm.
-
The amount of phosphate detected is proportional to the amount of A5P produced, and thus to the API activity. A standard curve using known phosphate concentrations should be used for quantification.
Implications for Drug Development
The metabolic pathways involving phosphorylated arabinose derivatives present attractive targets for antimicrobial drug development.
-
L-Arabinose Catabolism: While not essential for survival in rich media, inhibiting this pathway could reduce the fitness of pathogenic bacteria in specific environments, such as the plant rhizosphere or the gut, where L-arabinose may be a key nutrient source.[3][8]
-
Kdo Biosynthesis: This pathway is a particularly strong candidate for drug targeting. Since Kdo is essential for the viability of most Gram-negative bacteria and is absent in humans, inhibitors of enzymes like Arabinose-5-Phosphate Isomerase (API) are expected to be highly specific and have low host toxicity.[1][2] The development of potent and specific inhibitors for API could lead to a new class of broad-spectrum antibiotics against Gram-negative pathogens.[2]
Conclusion
Phosphorylated intermediates of arabinose metabolism, specifically L-ribulose-5-phosphate and D-arabinose-5-phosphate, are central to bacterial carbon source utilization and structural integrity. L-ribulose-5-phosphate is a key metabolite in the catabolism of L-arabinose, feeding into the pentose phosphate pathway. D-arabinose-5-phosphate is the indispensable precursor for Kdo biosynthesis, which is essential for the formation of the outer membrane in Gram-negative bacteria. The enzymes in these pathways, particularly those involved in Kdo synthesis, represent validated and promising targets for the discovery of novel antibacterial agents. A deeper understanding of the structure, function, and regulation of these metabolic routes will continue to fuel innovation in the fight against bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural analysis of arabinose-5-phosphate isomerase from Bacteroides fragilis and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]
The Regulatory Role of Arabinose 1,5-Diphosphate in Core Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinose 1,5-diphosphate (Ara-1,5-DP), also known as arabinose 1,5-bisphosphate, is a pentose (B10789219) diphosphate (B83284) that plays a significant regulatory role in central carbon metabolism. Functioning as an analog of the key glycolytic regulator fructose (B13574) 2,6-bisphosphate, Ara-1,5-DP exerts dual control over the key enzymes 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). This technical guide provides an in-depth overview of the enzymatic regulation by Ara-1,5-DP, including its effects on enzyme kinetics, proposed experimental protocols for its study, and its position within the broader context of metabolic control.
Introduction
The intricate regulation of glycolysis and gluconeogenesis is paramount for maintaining energy homeostasis. This control is achieved through a complex interplay of allosteric effectors, covalent modifications, and transcriptional regulation of key enzymes. Among the most potent allosteric regulators is fructose 2,6-bisphosphate (Fru-2,6-BP), which reciprocally controls the activities of PFK-1 and FBPase-1. This compound has been identified as a structural and functional analog of Fru-2,6-BP, exhibiting similar regulatory effects on these pivotal enzymes[1]. The stereochemistry of Ara-1,5-DP, particularly the configuration of the hydroxyl group at the C-2 position, is crucial for its biological activity, distinguishing it from other pentose diphosphates like ribose 1,5-diphosphate, which are ineffective in this regulatory role[1].
Enzymatic Regulation by this compound
This compound exerts its regulatory effects by modulating the activity of two key enzymes that control the flux through glycolysis and gluconeogenesis.
Activation of 6-Phosphofructo-1-Kinase (PFK-1)
This compound has been shown to be an activator of rat liver PFK-1[1]. This activation is particularly noteworthy as PFK-1 is a major rate-limiting step in glycolysis. The activation is observed for both α and β anomers of Ara-1,5-DP, with the α-anomer being the more effective activator[1]. By activating PFK-1, Ara-1,5-DP promotes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, thereby stimulating the glycolytic pathway.
Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1)
In a reciprocal manner, this compound acts as an inhibitor of rat hepatic FBPase-1, a key enzyme in the gluconeogenic pathway[1]. The β-anomer of Ara-1,5-DP is a more potent inhibitor than the α-anomer[1]. The inhibition is competitive with respect to the substrate fructose-1,6-bisphosphate[1]. Furthermore, Ara-1,5-DP potentiates the allosteric inhibition of FBPase-1 by AMP, indicating a synergistic regulatory effect[1]. This inhibition of FBPase-1 curtails the conversion of fructose-1,6-bisphosphate back to fructose-6-phosphate, thus suppressing gluconeogenesis.
Quantitative Data on Enzymatic Regulation
| Enzyme | Effector | Anomer | Effect | Mode of Action |
| 6-Phosphofructo-1-Kinase (PFK-1) | This compound | α-anomer | Activation (more effective) | Allosteric |
| β-anomer | Activation | Allosteric | ||
| Fructose-1,6-Bisphosphatase (FBPase-1) | This compound | α-anomer | Inhibition | Competitive |
| β-anomer | Inhibition (more potent) | Competitive |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on the synthesis of related sugar phosphates, a plausible chemo-enzymatic approach can be proposed. The following sections outline generalized protocols for assessing the regulatory effects of Ara-1,5-DP on its target enzymes.
Proposed Synthesis of this compound
A potential route for the synthesis of this compound involves a two-step process:
-
Synthesis of Arabinose 1-Phosphate: This can be achieved through chemical methods, for example, by reacting arabinose with a phosphorylating agent.
-
Enzymatic Phosphorylation of Arabinose 1-Phosphate: The resulting arabinose 1-phosphate could then be further phosphorylated at the 5-position using a suitable kinase that accepts pentose monophosphates as a substrate. This step would likely require ATP as the phosphate (B84403) donor.
Purification of the final product would be essential, likely involving ion-exchange chromatography to separate the diphosphate from the monophosphate and other reaction components.
Assay for 6-Phosphofructo-1-Kinase (PFK-1) Activity
The activity of PFK-1 can be measured using a coupled enzyme assay that monitors the oxidation of NADH at 340 nm.
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂, and DTT)
-
Fructose-6-phosphate (substrate)
-
ATP (substrate)
-
NADH
-
Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate Dehydrogenase
-
This compound (test compound)
-
Purified PFK-1 enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.
-
Add varying concentrations of this compound to the experimental wells. Include control wells without the test compound.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified PFK-1 enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the PFK-1 activity.
-
Plot the PFK-1 activity as a function of the this compound concentration to determine the activation profile.
Assay for Fructose-1,6-Bisphosphatase (FBPase-1) Activity
The activity of FBPase-1 can also be determined using a coupled enzyme assay that monitors the reduction of NADP⁺ at 340 nm.
Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is isomerized to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP⁺ to NADPH.
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and EDTA)
-
Fructose-1,6-bisphosphate (substrate)
-
NADP⁺
-
Coupling enzymes: Phosphoglucose Isomerase, Glucose-6-Phosphate Dehydrogenase
-
This compound (test compound)
-
Purified FBPase-1 enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP⁺, and the coupling enzymes.
-
Add varying concentrations of this compound to the experimental wells. Include control wells without the test compound.
-
Add the substrate, fructose-1,6-bisphosphate, at various concentrations to assess competitive inhibition.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified FBPase-1 enzyme.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH formation, which is proportional to the FBPase-1 activity.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the inhibition constant (K_i).
Visualizations
Regulatory Role of this compound in Glycolysis and Gluconeogenesis
Experimental Workflow for Assessing Enzymatic Regulation
Conclusion and Future Directions
This compound is a significant regulatory molecule that mimics the effects of fructose 2,6-bisphosphate on the key glycolytic and gluconeogenic enzymes, PFK-1 and FBPase-1. Its ability to reciprocally control these pathways highlights its potential as a tool for studying metabolic regulation and as a lead compound for the development of novel therapeutic agents targeting metabolic disorders.
Future research should focus on several key areas:
-
Quantitative Kinetics: Detailed kinetic studies are required to determine the precise activation and inhibition constants of Ara-1,5-DP for its target enzymes.
-
Synthesis and Availability: The development of a robust and scalable synthesis protocol for this compound is crucial to facilitate further research.
-
In Vivo Studies: Investigating the physiological relevance and metabolic fate of Ara-1,5-DP in cellular and animal models will provide a deeper understanding of its biological role.
-
Structural Biology: Elucidating the crystal structure of PFK-1 and FBPase-1 in complex with this compound will offer insights into the molecular basis of its regulatory activity.
By addressing these research gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in metabolic research and drug discovery.
References
The Emerging Role of Arabinose 1,5-Diphosphate and Its Analogs as Metabolic Regulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate and its structural analogs are emerging as significant metabolic regulators with the potential to modulate key enzymatic activities in central carbon metabolism. While arabinose itself is a naturally occurring monosaccharide involved in various metabolic pathways, its phosphorylated derivatives exhibit potent regulatory effects on critical enzymes, positioning them as molecules of interest for both fundamental research and therapeutic development. This technical guide provides an in-depth overview of the regulatory functions of this compound and its prominent analog, 2-carboxyarabinitol-1-phosphate (CA1P), detailing their interactions with key metabolic enzymes, experimental protocols for their study, and methods for their synthesis.
Core Regulatory Actions
The metabolic regulatory effects of arabinose diphosphate (B83284) compounds are primarily centered on two key areas of metabolism: the Calvin cycle in photosynthetic organisms and glycolysis/gluconeogenesis in a broader range of organisms, including mammals.
Inhibition of RuBisCO by 2-Carboxyarabinitol-1-Phosphate (CA1P)
2-Carboxyarabinitol-1-phosphate (CA1P) is a naturally occurring, tight-binding inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the crucial enzyme responsible for carbon fixation in photosynthesis.[1][2] Structurally similar to the transition state intermediate of the RuBisCO carboxylation reaction, CA1P binds to the active site of carbamylated RuBisCO, rendering it catalytically inactive.[2][3] This inhibition is a key component of the light-dependent regulation of the Calvin cycle in many plant species.[2]
Quantitative Data: Inhibition of RuBisCO by 2-Carboxyarabinitol-1-Phosphate
| Parameter | Value | Organism/Enzyme Source | Reference |
| Kd | 32 nM | Spinach | [4] (citing Berry et al., 1987) |
Regulation of Glycolysis and Gluconeogenesis by this compound
This compound has been shown to directly influence the key regulatory enzymes of glycolysis and gluconeogenesis: 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase). Both the α and β anomers of arabinose 1,5-bisphosphate exhibit regulatory activity, with the α-anomer being a more effective activator of PFK-1 and the β-anomer acting as a more potent inhibitor of FBPase.[5] This dual regulatory function suggests a role for this compound in controlling the direction of flux through central carbon metabolism.
Quantitative Data: Regulation of PFK-1 and FBPase by this compound
| Effector | Target Enzyme | Effect | Kinetic Parameter | Organism/Enzyme Source | Reference |
| α-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase | Activation | More effective activator than β-anomer (Specific Ka not provided) | Rat Liver | [5] |
| β-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibition | More potent inhibitor than α-anomer (Specific Ki not provided) | Rat Liver | [5] |
Signaling Pathways and Regulatory Mechanisms
The regulatory actions of arabinose diphosphate compounds are integrated into complex metabolic networks.
RuBisCO Regulation by CA1P
The inhibition of RuBisCO by CA1P is a dynamic process regulated by light. In the dark, CA1P accumulates and binds to RuBisCO, inhibiting carbon fixation. Upon illumination, RuBisCO activase facilitates the release of CA1P from the enzyme, and a specific CA1P phosphatase degrades the free inhibitor, allowing RuBisCO activity to resume.[1]
Glycolysis and Gluconeogenesis Regulation
This compound acts at a key control point in glycolysis and gluconeogenesis, the interconversion of fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate. By activating PFK-1 and inhibiting FBPase, it promotes the glycolytic direction of metabolic flux.
Experimental Protocols
Assay of RuBisCO Activity
a) Spectrophotometric Assay
This continuous assay couples the consumption of the substrate ribulose-1,5-bisphosphate (RuBP) to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[1][2][6]
Principle: The 3-phosphoglycerate (B1209933) (3-PGA) produced by RuBisCO is converted through a series of enzymatic reactions involving phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, which ultimately oxidizes NADH.
Materials:
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 1 mM EDTA.
-
Coupling Enzymes: Phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.
-
Substrates and Cofactors: Ribulose-1,5-bisphosphate (RuBP), ATP, NADH.
-
Leaf extract or purified RuBisCO.
-
2-carboxyarabinitol-1-phosphate (CA1P) solution for inhibition studies.
Procedure:
-
Prepare a reaction mixture containing assay buffer, coupling enzymes, ATP, and NADH in a spectrophotometer cuvette.
-
Add the leaf extract or purified RuBisCO to the mixture and incubate to allow for temperature equilibration.
-
For inhibition studies, pre-incubate the enzyme with CA1P for a defined period.
-
Initiate the reaction by adding RuBP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the RuBisCO activity.
b) 14CO2 Fixation Assay
This discontinuous assay directly measures the incorporation of radioactive 14CO₂ into acid-stable products.[7][8]
Principle: RuBisCO catalyzes the fixation of 14CO₂ into RuBP, forming two molecules of 3-PGA. The reaction is stopped, and the unincorporated 14CO₂ is removed. The radioactivity of the remaining acid-stable products is then quantified.
Materials:
-
Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂.
-
Substrates: RuBP, NaH14CO₃ (of known specific activity).
-
Leaf extract or purified RuBisCO.
-
CA1P solution for inhibition studies.
-
Stopping Solution: 10 M Formic Acid.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Pre-incubate the enzyme with or without CA1P in the assay buffer.
-
Initiate the reaction by adding RuBP and NaH14CO₃.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 seconds).
-
Stop the reaction by adding formic acid.
-
Dry the samples to remove unreacted 14CO₂.
-
Resuspend the residue in water, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
Assay of 6-Phosphofructo-1-Kinase (PFK-1) Activity (Colorimetric)
Commercial kits are available for this assay, which is based on a coupled enzymatic reaction that produces a colored product.[9][10]
Principle: PFK-1 converts fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions that lead to the reduction of a probe, resulting in a color change that can be measured at 450 nm.
Materials:
-
PFK Assay Buffer.
-
PFK Substrate (Fructose-6-Phosphate).
-
ATP solution.
-
PFK Enzyme Mix and Developer (from a commercial kit).
-
Sample (cell or tissue lysate).
-
This compound solution for activation studies.
Procedure:
-
Prepare samples by homogenizing cells or tissues in PFK Assay Buffer.
-
Prepare a standard curve using a known concentration of a stable product (e.g., NADH).
-
In a 96-well plate, add the sample and this compound (for activation studies).
-
Prepare a reaction mix containing the assay buffer, substrate, ATP, enzyme mix, and developer.
-
Add the reaction mix to the wells to start the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in a microplate reader.
Assay of Fructose-1,6-Bisphosphatase (FBPase) Activity (Fluorometric)
This assay relies on a coupled enzymatic reaction that generates a fluorescent product.[11]
Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate (B84403). The fructose-6-phosphate is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product, which can be measured at an excitation/emission of ~535/587 nm.
Materials:
-
FBPase Assay Buffer.
-
FBPase Substrate (Fructose-1,6-Bisphosphate).
-
Enzyme mix and probe (from a commercial kit).
-
Sample (cell or tissue lysate).
-
This compound solution for inhibition studies.
Procedure:
-
Prepare samples by homogenizing cells or tissues in FBPase Assay Buffer.
-
Prepare a standard curve using a known concentration of fructose-6-phosphate.
-
In a 96-well black plate, add the sample and this compound (for inhibition studies).
-
Prepare a reaction mix containing the assay buffer, substrate, enzyme mix, and probe.
-
Add the reaction mix to the wells to initiate the reaction.
-
Incubate the plate at 37°C and measure the fluorescence in a microplate reader.
Synthesis of Arabinose Diphosphate Compounds
Synthesis of Arabinose 1-Phosphate (Precursor to this compound)
A chemoenzymatic approach can be utilized for the synthesis of arabinose-1-phosphate.[12]
Procedure Outline:
-
Glycosylsulfonylhydrazide adduct formation: React free arabinose with p-toluenesulfonyl hydrazine (B178648) (TSH).
-
Oxidative phosphitylation: The adduct is then oxidized with anhydrous CuCl₂ in the presence of 2-methyl-2-oxazoline (B73545) and an excess of crystalline phosphoric acid to yield a mixture of anomeric arabinose-1-phosphates.
-
Purification: The product can be purified by precipitation and subsequent removal of excess phosphate.
Further phosphorylation at the 5-position would be required to generate this compound, a step that can often be achieved using specific kinases and an ATP source.
Synthesis of 2-Carboxyarabinitol-1-Phosphate (CA1P)
The synthesis of CA1P can be achieved through a combination of chemical and enzymatic steps. One reported method involves the enzymatic hydrolysis of 2-carboxyarabinitol-1,5-bisphosphate (2CABP).[13]
Procedure Outline:
-
Synthesis of 2-carboxyarabinitol-1,5-bisphosphate (2CABP): This can be synthesized from ribulose-1,5-bisphosphate.
-
Enzymatic hydrolysis: Acid phosphatase can be used to selectively hydrolyze the phosphate group at the 5-position of 2CABP, yielding 2CA1P.
-
Purification: The resulting 2CA1P can be purified using ion-exchange chromatography.
Conclusion and Future Directions
This compound and its analog, 2-carboxyarabinitol-1-phosphate, are potent metabolic regulators with distinct and significant effects on central carbon metabolism. The tight-binding inhibition of RuBisCO by CA1P highlights a sophisticated mechanism for regulating photosynthesis, while the dual control of PFK-1 and FBPase by this compound points to its potential role in directing glycolytic and gluconeogenic flux. The detailed experimental protocols and synthesis methods provided in this guide offer a foundation for researchers to further explore the physiological roles of these compounds. Future research in this area could focus on elucidating the in vivo concentrations and dynamics of this compound, identifying the specific kinases and phosphatases that regulate its levels, and exploring the potential of these molecules as leads for the development of novel therapeutics targeting metabolic diseases. The development of specific inhibitors or activators based on the arabinose diphosphate scaffold could provide new avenues for modulating key metabolic pathways in various pathological conditions.
References
- 1. Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts | Springer Nature Experiments [experiments.springernature.com]
- 2. Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by Carbamylation and 2-Carboxyarabinitol 1-Phosphate in Tobacco: Insights from Studies of Antisense Plants Containing Reduced Amounts of Rubisco Activase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. biorxiv.org [biorxiv.org]
- 9. Phosphofructokinase Activity Assay Kit (Colorimetric) (ab155898) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Regulatory Role of Arabinose 1,5-Diphosphate in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinose 1,5-diphosphate has been identified as a potent regulator of key enzymes in the glycolytic pathway, suggesting a role in modulating glucose metabolism. This technical guide provides an in-depth analysis of the function of this compound, focusing on its interaction with 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). Drawing from available research, this document summarizes the qualitative effects of this molecule, outlines generalized experimental protocols for studying such interactions, and presents signaling pathway diagrams to visualize its mechanism of action. While specific quantitative kinetic data from primary literature is not publicly available, this guide serves as a foundational resource for researchers investigating novel regulators of glycolysis and for professionals in drug development targeting metabolic pathways.
Introduction
Glycolysis is a fundamental metabolic pathway for energy production, and its regulation is critical for cellular homeostasis. The enzyme 6-phosphofructo-1-kinase (PFK-1) is a major control point in this pathway, catalyzing the irreversible commitment of fructose-6-phosphate (B1210287) to glycolysis. Conversely, fructose-1,6-bisphosphatase (FBPase-1) opposes the action of PFK-1, catalyzing the reverse reaction in gluconeogenesis. The reciprocal regulation of these two enzymes is essential for preventing futile cycling and ensuring that the direction of glucose metabolism meets the cell's energetic needs. A variety of allosteric effectors modulate the activities of PFK-1 and FBPase-1. This guide focuses on a lesser-known but potent regulator, this compound.
Function of this compound in Glycolysis
This compound has been shown to be a significant effector of both PFK-1 and FBPase-1 in rat liver studies[1]. Its primary function appears to be the coordinated regulation of these two opposing enzymes to favor glycolysis.
Activation of 6-Phosphofructo-1-Kinase (PFK-1)
Both the α- and β-anomers of this compound have been found to activate PFK-1[1]. The α-anomer is reported to be the more effective activator[1]. This activation leads to an increased rate of conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thus promoting the glycolytic flux.
Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1)
Concurrently, both anomers of this compound inhibit FBPase-1, with the β-anomer being the more potent inhibitor[1]. This inhibition is competitive, suggesting that this compound may bind to the active site of the enzyme[1]. Furthermore, it potentiates the allosteric inhibition of FBPase-1 by AMP[1]. This dual action of activating a key glycolytic enzyme while inhibiting a key gluconeogenic enzyme underscores its role as a powerful regulator of glucose metabolism.
Quantitative Data
| Effector | Target Enzyme | Effect | Potency | Type of Inhibition | Synergistic Effects | Reference |
| α-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase | Activation | More effective activator | - | - | [1] |
| β-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase | Activation | Less effective activator | - | - | [1] |
| α-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase | Inhibition | Less potent inhibitor | Competitive | Potentiates AMP inhibition | [1] |
| β-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase | Inhibition | More potent inhibitor | Competitive | Potentiates AMP inhibition | [1] |
Experimental Protocols
Detailed experimental protocols from the original study on this compound are not publicly accessible. However, the following sections provide generalized methodologies for assessing the effects of a novel effector like this compound on PFK-1 and FBPase-1 activity.
Synthesis of this compound
A stereoselective synthesis of both α- and β-D-arabinose 1,5-diphosphate would be the initial step for in vitro studies. This would likely involve chemical synthesis methodologies to produce the specific anomers for enzymatic assays.
Enzyme Activity Assays
A common method to measure PFK-1 activity is a coupled enzyme assay. The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase then converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glyceraldehyde-3-phosphate dehydrogenase oxidizes glyceraldehyde-3-phosphate, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm and is proportional to the PFK-1 activity.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Fructose-6-phosphate (substrate)
-
ATP (substrate)
-
MgCl₂ (cofactor)
-
NADH
-
Coupling enzymes: aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase
-
Effector (varying concentrations of α- and β-arabinose 1,5-diphosphate)
-
PFK-1 enzyme preparation
-
The activity of FBPase-1 can be determined by measuring the rate of inorganic phosphate (Pi) release from fructose-1,6-bisphosphate. This is often done using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate.
-
Reaction Mixture:
-
Buffer (e.g., HEPES, pH 7.5)
-
Fructose-1,6-bisphosphate (substrate)
-
MgCl₂ (cofactor)
-
Effector (varying concentrations of α- and β-arabinose 1,5-diphosphate and/or AMP)
-
FBPase-1 enzyme preparation
-
The reaction is stopped, and the amount of Pi released is quantified.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the regulatory role of this compound in glycolysis and a hypothetical workflow for its investigation.
Caption: Regulatory role of this compound in Glycolysis.
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound demonstrates a potent and coordinated regulatory effect on the key glycolytic and gluconeogenic enzymes, PFK-1 and FBPase-1. Its ability to simultaneously activate glycolysis and inhibit gluconeogenesis positions it as a significant, albeit understudied, metabolic regulator. The lack of detailed quantitative data and a clear understanding of its endogenous synthesis and degradation pathways represent significant knowledge gaps.
For researchers and scientists, future work should focus on:
-
Revisiting the primary literature to obtain the specific kinetic parameters for the interaction of this compound with PFK-1 and FBPase-1.
-
Elucidating the metabolic pathway for the synthesis and degradation of this compound to understand its physiological relevance and regulation.
-
Investigating the presence and concentration of this compound in various cell types and tissues under different metabolic conditions.
For drug development professionals, the unique regulatory properties of this compound make it and its analogues interesting candidates for the development of novel therapeutics targeting metabolic diseases such as diabetes and cancer, where the dysregulation of glycolysis is a key feature. Further exploration of its structure-activity relationship could lead to the design of specific and potent modulators of glucose metabolism.
References
In-depth Technical Guide: The Interaction of Arabinose 1,5-Diphosphate with Phosphofructokinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. Its activity is tightly controlled by a variety of allosteric effectors that signal the energy status of the cell. This technical guide delves into the specific interaction between phosphofructokinase and a lesser-known but significant activator, arabinose 1,5-diphosphate. This document provides a comprehensive overview of the qualitative and quantitative aspects of this interaction, detailed experimental protocols for its study, and visual representations of the underlying biochemical pathways and experimental workflows. The information presented herein is intended to be a valuable resource for researchers in metabolism, enzymology, and drug development seeking to understand and potentially exploit this specific regulatory mechanism of a key metabolic enzyme.
Introduction
Phosphofructokinase-1 (PFK-1; EC 2.7.1.11) serves as a central control point in glycolysis, a metabolic pathway fundamental to cellular energy production.[1] The allosteric regulation of PFK-1 is complex, with a multitude of activators and inhibitors fine-tuning its catalytic output in response to the cell's metabolic needs.[1][2] While activators such as fructose (B13574) 2,6-bisphosphate and AMP are well-characterized, other sugar diphosphates also play a role in modulating PFK-1 activity.
This guide focuses on the interaction between PFK-1 and this compound, a pentose (B10789219) diphosphate (B83284) that has been identified as an activator of this key glycolytic enzyme.[3] Understanding the nuances of this interaction can provide deeper insights into the regulatory landscape of glycolysis and may present novel opportunities for therapeutic intervention in metabolic diseases.
Quantitative Data on the Interaction of this compound with Phosphofructokinase
The primary research investigating the effects of this compound on phosphofructokinase was conducted on the rat hepatic enzyme.[3] The study revealed that both the α- and β-anomers of this compound act as activators of phosphofructokinase-1.[3]
Key Qualitative Findings:
-
Activation: Both α- and β-anomers of this compound were found to activate rat liver phosphofructokinase-1.[3]
-
Anomeric Specificity: The α-anomer of this compound was identified as a more effective activator of the kinase compared to the β-anomer.[3]
-
Comparison with other pentose diphosphates: Notably, neither anomer of the closely related ribose 1,5-bisphosphate showed any effect on phosphofructokinase-1 activity, highlighting the stereospecificity of the interaction.[3]
Due to the limited availability of the full-text article from the primary source, specific quantitative data such as activation constants (K_a), the effect on the Michaelis constant (K_m) for the substrates (fructose-6-phosphate and ATP), and the maximal velocity (V_max) could not be definitively retrieved. The following table is presented as a template for the expected data based on the qualitative findings.
Table 1: Summary of Kinetic Parameters for the Activation of Rat Hepatic Phosphofructokinase-1 by this compound Anomers
| Effector Molecule | Qualitative Effect on PFK-1 Activity | Activation Constant (K_a) | Effect on K_m for Fructose-6-Phosphate | Effect on V_max |
| α-Arabinose 1,5-Diphosphate | Activator (more effective) | Data not available | Data not available | Data not available |
| β-Arabinose 1,5-Diphosphate | Activator | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the interaction between this compound and phosphofructokinase. These protocols are based on established methods for assaying PFK-1 activity.[4][5][6][7][8]
Preparation of Reagents and Enzyme
-
Enzyme Source: Purified rat liver phosphofructokinase-1 should be used. If not commercially available, it can be purified from rat liver tissue following established protocols. The final enzyme preparation should be stored in a suitable buffer at -80°C.
-
Synthesis of this compound: The α- and β-anomers of this compound can be chemically synthesized and purified. The concentration and purity of the synthesized compounds should be verified using techniques such as NMR and mass spectrometry.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol (B142953) (DTT).
-
Substrate Solutions: Stock solutions of fructose-6-phosphate (F6P) and adenosine (B11128) triphosphate (ATP) should be prepared in the assay buffer and their concentrations determined spectrophotometrically.
-
Coupling Enzymes: A mixture of aldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase is required for the coupled enzyme assay. These should be desalted before use to remove ammonium (B1175870) sulfate.
Phosphofructokinase Activity Assay (Coupled Enzyme Assay)
This is the most common method to determine PFK-1 activity. The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer
-
Fructose-6-phosphate (at varying concentrations for K_m determination)
-
ATP (at a fixed, non-inhibitory concentration)
-
NADH (e.g., 0.2 mM)
-
Coupling enzymes mixture
-
This compound (at varying concentrations for K_a determination) or an equivalent volume of buffer for control experiments.
-
-
Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.
-
Initiate the reaction by adding a small, known amount of phosphofructokinase-1.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.
Data Analysis
-
Activation Constant (K_a): To determine the K_a for this compound, the PFK-1 activity is measured at a fixed, subsaturating concentration of fructose-6-phosphate and varying concentrations of the activator. The data are then fitted to the Hill equation to determine the K_a and the Hill coefficient (n), which provides information about the cooperativity of binding.
-
Effect on K_m and V_max: To determine the effect of this compound on the kinetic parameters for the substrates, PFK-1 activity is measured at a fixed, saturating concentration of the activator and varying concentrations of either fructose-6-phosphate (while ATP is constant) or ATP (while fructose-6-phosphate is constant). The data are then plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation to determine K_m and V_max.
Visualizations
Allosteric Activation of Phosphofructokinase-1
The following diagram illustrates the allosteric regulation of PFK-1, highlighting the role of this compound as an activator.
Caption: Allosteric regulation of PFK-1 by activators and inhibitors.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the workflow for the kinetic analysis of PFK-1 activation by this compound.
Caption: Workflow for PFK-1 kinetic analysis.
Conclusion
This compound has been identified as a stereospecific activator of rat hepatic phosphofructokinase-1, with the α-anomer being more potent. This interaction underscores the diverse range of sugar diphosphates that can modulate the activity of this key glycolytic enzyme. While the precise quantitative details of this activation require further investigation through the retrieval of primary experimental data, the established qualitative effects and the provided experimental protocols offer a solid foundation for future research in this area. A deeper understanding of how molecules like this compound regulate PFK-1 could unveil new avenues for the development of targeted therapies for metabolic disorders. This guide serves as a comprehensive starting point for scientists and researchers aiming to explore this specific facet of glycolytic regulation.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]
- 3. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fructose-2,6-diphosphate to assay for phosphofructokinase activity in human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. jarvm.com [jarvm.com]
The Inhibitory Effect of Arabinose 1,5-Diphosphate on Fructose-1,6-Bisphosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources. Its activity is tightly controlled to maintain glucose homeostasis. This technical guide provides an in-depth analysis of the inhibitory effects of arabinose 1,5-diphosphate on fructose-1,6-bisphosphatase, consolidating available data, outlining experimental methodologies, and illustrating the underlying biochemical interactions. This compound has been identified as a competitive inhibitor of FBPase, with its stereochemistry playing a significant role in its inhibitory potency. This document is intended to serve as a comprehensive resource for researchers and professionals involved in metabolic disease research and the development of novel therapeutic agents targeting gluconeogenesis.
Introduction to Fructose-1,6-Bisphosphatase
Fructose-1,6-bisphosphatase (EC 3.1.3.11) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This reaction is a key rate-limiting and irreversible step in the gluconeogenic pathway. Given its central role in glucose production, FBPase is a potential therapeutic target for metabolic disorders characterized by excessive hepatic glucose output, such as type 2 diabetes. The enzyme is subject to allosteric regulation by various cellular metabolites, most notably AMP, which acts as a potent inhibitor.
This compound as an Inhibitor of Fructose-1,6-Bisphosphatase
This compound has been investigated as an effector of key enzymes in carbohydrate metabolism. Research has demonstrated that this compound acts as an inhibitor of fructose-1,6-bisphosphatase.
Quantitative Data on the Inhibition of Fructose-1,6-Bisphosphatase by this compound
| Inhibitor | Anomer | Type of Inhibition | Potency | Synergistic Effects |
| This compound | α-anomer | Competitive | - | Potentiates allosteric inhibition by AMP |
| This compound | β-anomer | Competitive | More potent than the α-anomer | Potentiates allosteric inhibition by AMP |
Table 1: Summary of the inhibitory effects of this compound anomers on fructose-1,6-bisphosphatase.[1]
The research highlights that the β-anomer of this compound is the more potent inhibitor of the bisphosphatase.[1] The competitive nature of the inhibition suggests that this compound likely binds to the active site of the enzyme, competing with the substrate, fructose-1,6-bisphosphate.[1] Furthermore, the potentiation of AMP's allosteric inhibition indicates a potential interplay between the active and allosteric sites of the enzyme when this compound is bound.[1] The configuration of the hydroxyl group at the C-2 position is crucial for this biological activity.[1]
Experimental Protocols
The following provides a detailed methodology for a typical experiment to determine the effect of this compound on fructose-1,6-bisphosphatase activity. This protocol is based on established methods for assaying FBPase activity.
Objective
To determine the inhibitory kinetics of α- and β-anomers of this compound on purified fructose-1,6-bisphosphatase.
Materials and Reagents
-
Purified rat liver fructose-1,6-bisphosphatase
-
α-Arabinose 1,5-diphosphate
-
β-Arabinose 1,5-diphosphate
-
Fructose-1,6-bisphosphate (substrate)
-
AMP (allosteric inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM EDTA
-
Coupling enzymes: Phosphoglucose (B3042753) isomerase, Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Principle
The activity of fructose-1,6-bisphosphatase is measured using a coupled enzyme assay. FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase. Subsequently, glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the FBPase activity.
Experimental Procedure
-
Preparation of Reagents: Prepare stock solutions of fructose-1,6-bisphosphate, α- and β-arabinose 1,5-diphosphate, and AMP in the assay buffer.
-
Enzyme Preparation: Dilute the purified fructose-1,6-bisphosphatase to the desired concentration in the assay buffer.
-
Assay Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures. A typical reaction mixture (200 µL) contains:
-
50 mM HEPES, pH 7.5
-
150 mM KCl
-
5 mM MgCl₂
-
1 mM EDTA
-
0.2 mM NADP⁺
-
1 U/mL Phosphoglucose isomerase
-
1 U/mL Glucose-6-phosphate dehydrogenase
-
Varying concentrations of the substrate (fructose-1,6-bisphosphate)
-
Varying concentrations of the inhibitor (α- or β-arabinose 1,5-diphosphate)
-
-
Initiation of Reaction: Add the diluted fructose-1,6-bisphosphatase to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
To determine the type of inhibition and the Ki value, perform the assay with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
For studying the potentiation of AMP inhibition, perform the assays in the presence of a fixed concentration of AMP with varying concentrations of this compound.
-
Visualization of Interactions
The following diagrams illustrate the regulatory mechanisms of fructose-1,6-bisphosphatase and the inhibitory action of this compound.
Conclusion
This compound serves as a competitive inhibitor of fructose-1,6-bisphosphatase, with the β-anomer exhibiting greater potency. Its ability to potentiate the allosteric inhibition by AMP suggests a complex regulatory interaction. These findings underscore the potential for developing novel FBPase inhibitors based on the structure of this compound for the management of metabolic diseases. Further research to elucidate the precise binding mode and to quantify the inhibitory constants (Ki) is warranted to advance the development of targeted therapeutics against fructose-1,6-bisphosphatase. This guide provides a foundational understanding for professionals engaged in this area of research.
References
Arabinose 1,5-Diphosphate: An In-Depth Technical Guide to its Allosteric Effector Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of arabinose 1,5-diphosphate as an allosteric effector, with a particular focus on its regulatory roles in key metabolic pathways. Drawing from available scientific literature, this document details the interactions of this compound with its target enzymes, presents quantitative data on these interactions, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development who are interested in the nuanced roles of sugar diphosphates in cellular regulation.
Introduction
Allosteric regulation is a fundamental mechanism for controlling protein function, whereby the binding of an effector molecule to a site other than the active site modulates the protein's activity. This mode of regulation allows for fine-tuning of cellular processes in response to metabolic cues. Sugar diphosphates, such as fructose (B13574) 2,6-bisphosphate, are well-established allosteric effectors that play critical roles in metabolic regulation. This compound, a structural analog of other regulatory sugar bisphosphates, has been identified as a potent allosteric effector, particularly in the regulation of glycolysis and gluconeogenesis. This guide delves into the specific actions of this compound, its target enzymes, and the experimental methodologies used to characterize its function.
Allosteric Regulation by this compound
This compound has been shown to be a significant regulator of two key enzymes that control the flux through glycolysis and gluconeogenesis: 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). Notably, the alpha- and beta-anomers of this compound exhibit distinct regulatory effects on these enzymes.
Activation of 6-Phosphofructo-1-Kinase (PFK-1)
PFK-1 is a critical regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. Both anomers of this compound have been found to activate PFK-1. The alpha-anomer, however, is the more potent activator of the two.[1] This activation of PFK-1 by this compound promotes the glycolytic pathway.
Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1)
FBPase-1 catalyzes the opposing reaction to PFK-1, the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis. Both anomers of this compound inhibit FBPase-1 through competitive inhibition. The beta-anomer is a more potent inhibitor than the alpha-anomer.[1] Furthermore, both anomers have been shown to potentiate the allosteric inhibition of FBPase-1 by AMP, indicating a synergistic inhibitory effect.[1] This inhibition of FBPase-1 by this compound curtails the gluconeogenic pathway.
Quantitative Data
Table 1: Allosteric Effects of this compound Anomers on Key Metabolic Enzymes
| Effector | Target Enzyme | Effect | Potency Comparison |
| α-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase (PFK-1) | Activation | More potent than β-anomer[1] |
| β-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase (PFK-1) | Activation | Less potent than α-anomer[1] |
| α-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase (FBPase-1) | Competitive Inhibition | Less potent than β-anomer[1] |
| β-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase (FBPase-1) | Competitive Inhibition | More potent than α-anomer[1] |
Table 2: Synergistic Effects of this compound
| Effector Combination | Target Enzyme | Effect |
| This compound + AMP | Fructose-1,6-bisphosphatase (FBPase-1) | Potentiation of allosteric inhibition[1] |
Signaling Pathways
The regulatory actions of this compound directly impact the central metabolic pathways of glycolysis and gluconeogenesis. The following diagrams illustrate the points of regulation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the allosteric effects of this compound.
Synthesis of this compound
A detailed, readily available protocol for the direct synthesis of this compound is not prominent in the literature. However, a chemoenzymatic approach can be inferred from the synthesis of related sugar phosphates. A plausible route involves the chemical synthesis of arabinose-1-phosphate, followed by enzymatic phosphorylation at the 5-position.
Step 1: Chemical Synthesis of Arabinose-1-Phosphate Anomers
This protocol is adapted from a method for synthesizing pentose-1-phosphates.[2]
-
Materials: L-arabinose, p-toluenesulfonyl hydrazine (B178648) (TSH), anhydrous CuCl₂, 2-methyl-2-oxazoline (B73545), crystalline phosphoric acid, appropriate solvents (e.g., pyridine, DMF).
-
Procedure:
-
React L-arabinose with p-toluenesulfonyl hydrazine to form the glycosylsulfonylhydrazide adduct.
-
Oxidize the adduct with anhydrous CuCl₂ in the presence of 2-methyl-2-oxazoline and an excess of crystalline phosphoric acid. This reaction yields a mixture of α- and β-anomers of arabinose-1-phosphate.
-
Purify the anomeric mixture using appropriate chromatographic techniques (e.g., ion-exchange chromatography).
-
Step 2: Enzymatic Phosphorylation to this compound
This step would require a suitable kinase that can phosphorylate arabinose-1-phosphate at the 5-position. A specific enzyme for this reaction is not readily identified in the literature, and thus, screening of kinases with broad substrate specificity would be necessary.
-
Materials: Purified arabinose-1-phosphate anomers, a suitable kinase, ATP, magnesium chloride, appropriate buffer (e.g., Tris-HCl).
-
Procedure:
-
Set up a reaction mixture containing the purified arabinose-1-phosphate, kinase, ATP, and MgCl₂ in a buffered solution.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Monitor the reaction progress using techniques such as HPLC or NMR spectroscopy.
-
Purify the resulting this compound using chromatographic methods.
-
Enzyme Kinetics Assays
5.2.1. PFK-1 Activity Assay
This is a coupled-enzyme spectrophotometric assay.
-
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the PFK-1 activity.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1 mM DTT.
-
Substrates: Fructose-6-phosphate and ATP.
-
Coupling Enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
NADH.
-
PFK-1 enzyme.
-
This compound (α- and β-anomers).
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, fructose-6-phosphate, ATP, coupling enzymes, and NADH.
-
Add varying concentrations of the this compound anomer to be tested.
-
Initiate the reaction by adding a small volume of PFK-1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity against the concentration of this compound to determine the activation constant (K_a).
-
5.2.2. FBPase-1 Activity Assay
This is also a coupled-enzyme spectrophotometric assay.
-
Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored and is proportional to the FBPase-1 activity.
-
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl, 0.5 mM MgCl₂, and 1 mM EDTA.
-
Substrate: Fructose-1,6-bisphosphate.
-
Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
-
NADP⁺.
-
FBPase-1 enzyme.
-
This compound (α- and β-anomers) and AMP.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, fructose-1,6-bisphosphate, coupling enzymes, and NADP⁺.
-
Add varying concentrations of the this compound anomer and/or AMP to be tested.
-
Initiate the reaction by adding a small volume of FBPase-1 enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction.
-
To determine the inhibition constant (K_i), perform the assay at different substrate concentrations in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk or non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (PFK-1 or FBPase-1) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Instrumentation: An isothermal titration calorimeter.
-
Materials:
-
Purified PFK-1 or FBPase-1 enzyme.
-
Purified this compound anomers.
-
Dialysis buffer identical to the buffer used to dissolve the protein and ligand.
-
-
Procedure:
-
Thoroughly dialyze the protein against the chosen buffer. Dissolve the ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting small aliquots of the ligand into the protein solution.
-
Analyze the resulting thermogram to obtain the binding isotherm.
-
Fit the binding isotherm to an appropriate binding model to determine K_d, n, ΔH, and ΔS.
-
Conclusion
This compound emerges as a significant allosteric effector with the potential to reciprocally regulate glycolysis and gluconeogenesis. Its anomer-specific effects on PFK-1 and FBPase-1 highlight the stereochemical precision of allosteric regulation. While the qualitative aspects of its function are established, further research is required to determine the precise quantitative parameters of these interactions. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of the roles of this compound and other endogenous sugar diphosphates could unveil novel therapeutic targets for metabolic diseases and cancer, where the regulation of these central pathways is often dysregulated. This technical guide serves as a foundational resource to stimulate and support further exploration in this promising area of research.
References
A Technical Guide on the Metabolic Interface of Arabinose and the Pentose Phosphate Pathway
Executive Summary: This technical guide addresses the relationship between arabinose and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). A thorough review of existing literature indicates that arabinose 1,5-diphosphate is not a recognized metabolite or intermediate of the canonical Pentose Phosphate Pathway. The primary, scientifically established connection involves the catabolism of L-arabinose, particularly in microorganisms, which is converted into D-xylulose-5-phosphate, a key intermediate that directly enters the non-oxidative branch of the PPP.[1][2][3][4] This document details the enzymatic steps of this conversion, presents quantitative kinetic data for the involved enzymes, provides established experimental protocols for their analysis, and visualizes the relevant metabolic and logical workflows.
The Established Metabolic Link: L-Arabinose Catabolism to D-Xylulose-5-Phosphate
While the pentose phosphate pathway's primary inputs are typically derived from glucose, it also serves as a crucial hub for the assimilation of other pentose sugars.[5][6] For L-arabinose, a common component of plant hemicellulose, entry into the PPP is facilitated by a specific catabolic pathway, which is well-characterized in bacteria like Escherichia coli.[3] This pathway ensures that L-arabinose is efficiently converted into a usable intermediate for central metabolism.
The bacterial L-arabinose pathway involves three core enzymatic reactions that convert L-arabinose into D-xylulose-5-phosphate (D-Xu5P):[3][4]
-
Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (EC 5.3.1.4).
-
Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (EC 2.7.1.16).
-
Epimerization: L-ribulose-5-phosphate is converted to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4).
The final product, D-xylulose-5-phosphate, is a substrate for the transketolase and transaldolase reactions in the non-oxidative branch of the PPP, thus fully integrating arabinose-derived carbons into central metabolism.[7][8]
Fungal pathways for L-arabinose catabolism also exist and similarly culminate in the production of D-xylulose-5-phosphate, although they involve a series of redox reactions.[1][2][9]
Data Presentation: Enzyme Kinetics
The efficiency and substrate specificity of the enzymes in the L-arabinose catabolic pathway are critical determinants of metabolic flux. The following tables summarize key kinetic parameters reported for these enzymes from various microbial sources.
Table 1: Kinetic Parameters of L-Arabinose Isomerase (EC 5.3.1.4)
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
|---|---|---|---|---|---|---|
| Lactobacillus reuteri | L-Arabinose | 633 ± 69 | 179 ± 10 | 959 ± 55 | 1.5 | [10] |
| Bacillus coagulans | L-Arabinose | - | - | - | 8.7 (min-1) | [11] |
| B. amyloliquefaciens | L-Arabinose | 92.8 | - | 4350 (min-1) | 46.85 (min-1) | [12] |
| Geobacillus thermodenitrificans | L-Arabinose | 129 | 0.045 (mM min-1) | - | - | [13] |
| Lactobacillus reuteri | D-Galactose | 647 ± 109 | 11 ± 1 | 59 ± 5 | 0.09 | [10] |
| B. amyloliquefaciens | D-Galactose | 251.6 | - | 589.5 (min-1) | 2.34 (min-1) | [12] |
| Clostridium hylemonae | D-Galactose | 7.7 | - | 1.05 | 0.14 |[14] |
Table 2: Kinetic Parameters of L-Ribulokinase (EC 2.7.1.16) from Escherichia coli
| Substrate | Km (mM) | Reference |
|---|---|---|
| L-Ribulose | 0.14 | [15] |
| D-Ribulose | 0.39 | [15] |
| L-Xylulose | 3.4 | [15] |
| D-Xylulose | 16 | [15] |
| MgATP (with L-Ribulose) | 0.02 |[15] |
Experimental Protocols
Accurate characterization of the arabinose-PPP interface requires robust methodologies for enzyme activity assessment and metabolite quantification.
This protocol is based on the colorimetric determination of the ketose (L-ribulose) formed from the aldose (L-arabinose).[10][11][16]
Materials:
-
50 mM Sodium Phosphate Buffer (pH 6.0-7.5, optimize for specific enzyme)[10][11]
-
1 M L-Arabinose stock solution
-
10 mM MnCl2 and/or CoCl2 stock solution[10]
-
Purified or crude enzyme preparation
-
Cysteine-Carbazole-Sulfuric Acid Reagent for colorimetric detection
-
Spectrophotometer (560 nm)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-65 °C) for 5 minutes.[10][11]
-
Initiate the reaction by adding 50 µL of appropriately diluted enzyme solution.
-
Incubate for a fixed time (e.g., 10-20 minutes) ensuring the reaction remains in the linear range.[10][11]
-
Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding ice-cold trichloroacetic acid.[10]
-
Determine the amount of L-ribulose formed using the cysteine-carbazole-sulfuric acid method, measuring absorbance at 560 nm.[10][11]
-
Calculate enzyme activity based on a standard curve generated with L-ribulose. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the specified conditions.[16]
This protocol utilizes a coupled-enzyme spectrophotometric assay to monitor the ADP produced from the phosphorylation of L-ribulose.
Materials:
-
100 mM Tris-HCl Buffer (pH 7.9)
-
ATP, Phosphoenolpyruvate (PEP), NADH, L-Ribulose
-
Coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
MgCl2, KCl
-
Spectrophotometer (340 nm)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
57 mM Tris buffer, 4.3 mM KCl, 0.5 mM MgSO4.
-
0.12 mM NADH, 0.31 mM ATP, 0.046 mM PEP.
-
Excess PK (e.g., 20 units) and LDH (e.g., 30 units).
-
0.68 mM L-Ribulose (substrate).
-
-
Mix by inversion and monitor the background rate of NADH oxidation at 340 nm.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the L-ribulokinase-containing sample.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.
This method allows for the sensitive and specific quantification of sugar phosphates within the PPP.[17][18][19]
1. Sample Preparation (Metabolite Extraction):
-
Quench cellular metabolism rapidly by adding the cell culture to a cold solvent (e.g., -20 °C 60% methanol).
-
Centrifuge to pellet the cells and extract metabolites using a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse cells via bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
2. Derivatization (Optional but Recommended):
-
To improve chromatographic separation and detection sensitivity, sugar phosphates can be derivatized.[17][19] This may involve labeling with isotope-coded reagents to enable precise quantification using an internal standard.[17][20]
3. LC-MS/MS Analysis:
-
Chromatography: Separate the sugar phosphate intermediates using liquid chromatography, often with an ion-pair loaded C18 column or a dedicated anion-exchange column.[18]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[18] This involves selecting a specific precursor ion for each metabolite and monitoring for a specific product ion after fragmentation, ensuring high specificity.
-
Quantification: Use an internal standard, such as a stable isotope-labeled version of a known metabolite (e.g., 13C6-glucose-6-phosphate), to correct for variations in extraction efficiency and ion suppression.[18] Construct calibration curves using authentic standards to determine the absolute concentration of each intermediate.
Hypothetical Role and Investigative Workflow
Although this compound is not a known natural metabolite in the PPP, its structure is analogous to other key diphosphorylated intermediates in metabolism, such as ribose 1,5-bisphosphate or fructose (B13574) 1,6-bisphosphate. This similarity suggests it could potentially act as a competitive inhibitor or an allosteric regulator if introduced into a biological system. For drug development professionals, investigating such synthetic analogs can be a valid strategy for enzyme-targeted screening.
Below is a logical workflow for investigating the hypothetical interaction of chemically synthesized this compound with key PPP enzymes.
References
- 1. Identification of an l-Arabinose Reductase Gene in Aspergillus niger and Its Role in l-Arabinose Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling of pentose phosphate pathway intermediates in blood spots by tandem mass spectrometry: application to transaldolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Whitepaper: A Theoretical Framework for the Role of Arabinose 1,5-Diphosphate as a Novel Second Messenger in Cellular Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document presents a theoretical framework. Arabinose 1,5-diphosphate is not currently recognized as a signaling molecule. This guide is intended to serve as a conceptual blueprint for investigating its potential, hypothetical role in signal transduction, based on analogies with established second messenger systems.
Introduction
Intracellular signaling pathways are fundamental to cellular function, translating extracellular stimuli into specific physiological responses. This transduction is often mediated by small, non-protein molecules known as second messengers, such as cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP₃), and calcium ions (Ca²⁺)[1][2]. These molecules rapidly diffuse within the cell to modulate the activity of downstream effector proteins, amplifying the initial signal[2][3]. While the roles of these canonical messengers are well-established, the search for novel signaling molecules continues to be a frontier in cell biology.
Sugars and their phosphorylated derivatives are increasingly recognized not just as metabolic intermediates but as key regulatory and signaling molecules that reflect the cell's energetic state[4][5][6]. For instance, metabolites of glycolysis have been shown to signal nutrient availability to critical growth-regulating complexes like mTORC1[7]. L-arabinose is a pentose (B10789219) sugar primarily known for its role in the metabolism of plants and bacteria[8][9][10]. In bacteria, arabinose itself can act as a signaling molecule to induce the expression of the ara operon[11][12].
This whitepaper proposes a hypothetical role for a specific derivative, This compound (A1,5dP) , as a previously unrecognized second messenger. We theorize that A1,5dP could be enzymatically generated in response to specific stimuli and subsequently bind to intracellular effectors to trigger a unique cellular response, distinct from its metabolic precursors.
Proposed Signaling Pathway: The "Arabinosyl Phosphate Cascade"
We propose a hypothetical signaling cascade analogous to the well-understood phospholipase C (PLC) pathway.
-
Stimulus & Receptor Activation: An extracellular ligand (e.g., a novel hormone or growth factor) binds to a G-protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).
-
Enzyme Activation: The activated receptor recruits and activates a putative membrane-bound enzyme, "Arabinose Diphosphate Synthase" (ADS).
-
A1,5dP Synthesis: ADS utilizes a cellular substrate, such as arabinose-5-phosphate (B10769358) (a known metabolic intermediate), and an ATP-dependent kinase activity to generate this compound (A1,5dP).
-
Effector Binding & Cellular Response: A1,5dP, now acting as a soluble second messenger, diffuses into the cytosol and binds to a specific intracellular effector protein. This effector could be an A1,5dP-gated ion channel, a novel protein kinase ("APK"), or a transcription factor, leading to a downstream physiological response.
-
Signal Termination: The signal is terminated by a "Diphospho-Arabinose Phosphatase" (DAP) that hydrolyzes A1,5dP back to its precursor, ensuring the transient nature of the signal.
Hypothetical Quantitative Data
To model this theoretical pathway, we can propose kinetic and binding parameters based on known signaling systems. These values would require experimental validation.
| Parameter | Component | Hypothetical Value | Unit | Rationale / Comparison |
| Enzyme Kinetics | ||||
| Kₘ (for Arabinose-5-P) | ADS (Synthase) | 150 | µM | Within the physiological range for sugar-phosphate substrates of kinases. |
| kcat | ADS (Synthase) | 10 | s⁻¹ | Typical turnover rate for a moderately efficient signaling enzyme. |
| Kₘ (for A1,5dP) | DAP (Phosphatase) | 25 | µM | Lower Kₘ suggests efficient clearance to terminate the signal. |
| Binding Affinity | ||||
| Kᴅ (A1,5dP to Effector) | Effector Protein | 500 | nM | Comparable to the affinity of IP₃ for its receptor, indicating high-specificity binding. |
| Cellular Levels | ||||
| Basal [A1,5dP] | Cytosol | < 100 | nM | Kept low to ensure a high signal-to-noise ratio upon stimulation. |
| Stimulated [A1,5dP] | Cytosol | 2 - 5 | µM | A significant fold-increase, sufficient to saturate the effector protein. |
Experimental Protocols for Validation
A rigorous, multi-step approach is required to investigate this hypothetical role.
Protocol 1: Chemical Synthesis and Detection of A1,5dP
-
Objective: To produce a pure A1,5dP standard and develop a method for its quantification in biological samples.
-
Methodology:
-
Synthesis: Chemically synthesize A1,5dP from L-arabinose through a multi-step phosphorylation process. Purity will be confirmed by NMR and mass spectrometry. A radiolabeled version (e.g., with ³²P) will also be synthesized for binding assays.
-
Quantification: Develop a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for sensitive and specific detection of A1,5dP.
-
Cell Culture: Grow a selected cell line (e.g., HEK293 or a neuronal cell line) in standard conditions.
-
Stimulation & Extraction: Treat cells with a panel of stimuli (e.g., growth factors, neurotransmitters). At various time points, quench metabolism with cold methanol (B129727) and extract polar metabolites.
-
Analysis: Analyze extracts using the developed LC-MS/MS method to determine if any stimulus leads to a transient increase in intracellular A1,5dP levels.
-
Protocol 2: In Vitro Reconstitution of the Signaling Pathway
-
Objective: To identify and characterize the putative synthase (ADS) and phosphatase (DAP) enzymes.
-
Methodology:
-
Candidate Screening: Use bioinformatics to identify candidate genes with kinase and phosphatase domains that are homologous to known sugar-modifying enzymes.
-
Recombinant Protein Expression: Clone and express candidate proteins in E. coli or an insect cell system.
-
Enzyme Assays:
-
Synthase Assay: Incubate the recombinant kinase candidate with arabinose-5-phosphate and [γ-³²P]ATP. Measure the incorporation of ³²P into a product that co-migrates with the synthetic A1,5dP standard on a TLC plate.
-
Phosphatase Assay: Incubate the recombinant phosphatase candidate with synthetic [³²P]-A1,5dP. Measure the release of free [³²P]-phosphate over time.
-
-
Kinetics: Determine the Kₘ and kcat for the validated enzymes using the assays described above.
-
Protocol 3: Identification of the A1,5dP Effector Protein
-
Objective: To isolate and identify the intracellular protein(s) that A1,5dP binds to.
-
Methodology:
-
Affinity Chromatography: Synthesize an A1,5dP analogue that can be immobilized on a resin column (e.g., via a linker arm).
-
Lysate Preparation: Prepare a native protein lysate from the target cell line.
-
Pull-Down: Pass the cell lysate over the A1,5dP-affinity column. Wash away non-specific binders. Elute specifically bound proteins using a high concentration of free A1,g.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (proteomics).
-
Binding Validation: Validate the interaction using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the synthetic A1,5dP and the purified candidate effector protein to determine the binding affinity (Kᴅ).
-
Conclusion and Future Directions
This whitepaper puts forth a speculative but testable hypothesis for this compound as a novel second messenger. While its existence as a signaling molecule is unproven, the framework presented here provides a clear roadmap for its investigation. The discovery of such a pathway would represent a significant advancement in our understanding of cell signaling, potentially revealing new mechanisms of cellular regulation and opening novel avenues for therapeutic intervention in diseases characterized by dysregulated signaling. The immediate next steps should focus on the foundational experiments: demonstrating stimulus-dependent synthesis of A1,5dP in a cellular context. A positive result would provide the necessary impetus to pursue the full biochemical and functional characterization of this exciting theoretical pathway.
References
- 1. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second messenger system - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. Sugar Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sugar sensing and signaling in plants [frontiersin.org]
- 7. This molecule helps sweet-toothed protein complex sense sugar - MIT Department of Biology [biology.mit.edu]
- 8. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-arabinose operon - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arabinose 1,5-diphosphate is a crucial analogue of β-D-fructose 2,6-diphosphate, a potent regulator of glycolysis and gluconeogenesis. The ability to synthesize stereochemically pure anomers of arabinose 1,5-diphosphate is essential for studying the enzymes that interact with these sugar phosphates and for developing potential therapeutic agents that target carbohydrate metabolism. These application notes provide detailed protocols for the stereoselective chemical synthesis of both β- and α-D-arabinose 1,5-diphosphate, as well as a chemoenzymatic method for the preparation of the key precursor, arabinose 1-phosphate.
Applications
-
Biochemical Research: The synthesized β- and α-D-arabinose 1,5-diphosphates can be utilized as tools to investigate the structure and function of enzymes involved in carbohydrate metabolism. Their structural similarity to endogenous sugar diphosphates allows them to act as competitive inhibitors or alternative substrates, providing insights into enzyme kinetics and active site topology.
-
Drug Discovery: As analogues of key metabolic regulators, these compounds can serve as lead structures in the development of novel drugs targeting metabolic pathways implicated in diseases such as diabetes, obesity, and cancer.
-
Glycobiology: The stereoselective synthesis protocols can be adapted for the preparation of other modified sugar diphosphates, facilitating broader studies in glycobiology and the role of carbohydrates in cellular processes.
Data Presentation
Table 1: Quantitative Data for the Stereoselective Synthesis of this compound Anomers
| Step | Product | Anomer | Yield | Stereoselectivity | Reference |
| Phosphorylation of Protected Arabinose | Protected Arabinose 1-phosphate | β | 92% | >85% | [1] |
| Phosphorylation of Protected Arabinose | Protected Arabinose 1-phosphate | α | 86% | >85% | [1] |
| Chemoenzymatic Synthesis | UDP-β-L-arabinose (from α/β-L-arabinose-1-phosphate) | β | 39-49% | Exclusive β-anomer | [2] |
Experimental Protocols
Protocol 1: Stereoselective Chemical Synthesis of β-D-Arabinose 1,5-Diphosphate
This protocol is adapted from a published stereoselective synthesis.[1][3][4] The key to the stereoselectivity lies in the careful manipulation of protecting groups on the arabinose starting material, which directs the phosphorylation to either the β- or α-face.
Materials:
-
Protected D-arabinose derivative (e.g., methyl 2,3-O-isopropylidene-β-D-arabinofuranoside)
-
Phosphorylating agent (e.g., dibenzyl phosphite)
-
Activating agent (e.g., N,N-diisopropyl-N-ethylamine)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid)
-
Deprotection reagents (e.g., H₂, Pd/C for benzyl (B1604629) groups; mild acid for isopropylidene group)
-
Anhydrous solvents (e.g., dichloromethane (B109758), acetonitrile)
-
Chromatography supplies (silica gel, appropriate solvent systems)
Procedure:
-
Preparation of the Starting Material: Begin with a suitably protected D-arabinose derivative. The selection of protecting groups is critical for directing the stereochemical outcome of the phosphorylation.
-
Stereoselective Phosphorylation at the Anomeric Position (C1):
-
Dissolve the protected arabinose in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the phosphorylating agent and the activating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction and perform an oxidative workup.
-
Purify the resulting protected arabinose 1-phosphate by silica (B1680970) gel chromatography. The stereoselectivity of this step is crucial and can be influenced by the protecting groups and reaction conditions.[1]
-
-
Phosphorylation at the C5 Position:
-
Selectively deprotect the primary hydroxyl group at the C5 position.
-
Perform a second phosphorylation reaction at the C5 position using a suitable phosphorylating agent.
-
-
Global Deprotection:
-
Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, mild acid for acetal (B89532) groups) to yield the final β-D-arabinose 1,5-diphosphate.
-
Purify the final product using ion-exchange chromatography.
-
Protocol 2: Chemoenzymatic Synthesis of L-Arabinose-1-Phosphate
This protocol provides a method for synthesizing a mixture of L-arabinose-1-phosphate anomers, which can then be used in enzymatic reactions to produce stereopure nucleotide sugars like UDP-β-L-arabinose.[2][5][6]
Materials:
-
L-arabinose
-
p-toluenesulfonyl hydrazine (B178648) (TSH)
-
Anhydrous copper(II) chloride (CuCl₂)
-
2-methyl-2-oxazoline
-
Crystalline phosphoric acid
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Formation of Glycosylsulfonylhydrazide Adducts:
-
React L-arabinose with p-toluenesulfonyl hydrazine to generate the corresponding glycosylsulfonylhydrazide adduct.
-
-
Oxidative Phosphorylation:
-
In a dry reaction vessel, combine the glycosylsulfonylhydrazide adduct, anhydrous CuCl₂, 2-methyl-2-oxazoline, and an excess of crystalline phosphoric acid in dichloromethane.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). This step will produce a mixture of α- and β-L-arabinose-1-phosphates.
-
-
Workup and Extraction:
-
Precipitate the reaction mixture from dichloromethane.
-
Collect the solid precipitate and extract it with water to isolate the water-soluble arabinose-1-phosphate anomers.
-
Visualizations
Diagram 1: Chemical Synthesis Workflow
Caption: Workflow for the stereoselective chemical synthesis of this compound.
Diagram 2: Chemoenzymatic Synthesis Logic
Caption: Logic flow for the chemoenzymatic synthesis of a stereopure arabinose derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate (Ara-1,5-P2), also referred to as arabinose 1,5-bisphosphate, is a sugar diphosphate (B83284) that has been identified as a potent regulator of key enzymes in central carbon metabolism. Specifically, it acts as an activator of 6-phosphofructo-1-kinase and an inhibitor of fructose-1,6-bisphosphatase, crucial enzymes in glycolysis and gluconeogenesis, respectively[1]. This regulatory role makes it a molecule of interest for researchers studying metabolic pathways and for drug development professionals exploring novel therapeutic targets for metabolic disorders.
While a direct, single-step enzymatic synthesis of this compound is not currently documented in the scientific literature, a chemoenzymatic approach provides a viable pathway for its preparation. This involves an initial enzymatic phosphorylation of arabinose to yield an arabinose monophosphate, followed by a subsequent chemical phosphorylation to produce the desired diphosphate.
These application notes provide detailed protocols for two potential chemoenzymatic routes to synthesize this compound, starting from either L-arabinose or D-ribulose-5-phosphate.
Chemoenzymatic Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-stage process:
-
Enzymatic Synthesis of an Arabinose Monophosphate:
-
Route A: Phosphorylation of L-arabinose at the C1 position to yield L-arabinose-1-phosphate, catalyzed by L-arabinokinase.
-
Route B: Isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, catalyzed by D-arabinose-5-phosphate isomerase.
-
-
Chemical Phosphorylation:
-
A subsequent chemical phosphorylation of the resulting arabinose monophosphate to introduce the second phosphate (B84403) group at the C5 or C1 position, respectively.
-
Route A: Synthesis via L-Arabinose-1-Phosphate
Part 1: Enzymatic Synthesis of L-Arabinose-1-Phosphate
This protocol utilizes L-arabinokinase (EC 2.7.1.46) to catalyze the phosphorylation of L-arabinose to ß-L-arabinose 1-phosphate.
Materials:
-
L-arabinose
-
Adenosine triphosphate (ATP)
-
L-arabinokinase (recombinant or purified from a suitable source)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Ion-exchange chromatography resins (e.g., Dowex 1-formate)
-
Thin-layer chromatography (TLC) supplies
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM L-arabinose
-
20 mM ATP
-
40 mM MgCl₂
-
0.1% BSA (optional, for enzyme stabilization)
-
-
Equilibrate the reaction mixture to the optimal temperature for L-arabinokinase activity (typically 30-37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a predetermined amount of L-arabinokinase to the reaction mixture.
-
Incubate the reaction at the optimal temperature with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing for the formation of L-arabinose-1-phosphate using TLC or a colorimetric assay for phosphate.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by boiling the mixture for 2-3 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
Purify the L-arabinose-1-phosphate from the supernatant using anion-exchange chromatography.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Enzyme | L-Arabinokinase (from Phaseolus aureus) | Neufeld et al., 1960 |
| Substrates | ATP, L-arabinose | Neufeld et al., 1960 |
| Products | ADP, ß-L-arabinose 1-phosphate | Neufeld et al., 1960 |
| EC Number | 2.7.1.46 | UniProt: O23461 |
Route B: Synthesis via D-Arabinose-5-Phosphate
Part 1: Enzymatic Synthesis of D-Arabinose-5-Phosphate
This protocol utilizes D-arabinose-5-phosphate isomerase (API; EC 5.3.1.13) to catalyze the reversible isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate.
Materials:
-
D-ribulose-5-phosphate
-
D-arabinose-5-phosphate isomerase (recombinant or purified)
-
HEPES buffer (pH 8.4)
-
Ion-exchange chromatography resins
-
NMR or Mass Spectrometry for product characterization
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 8.4
-
5 mM D-ribulose-5-phosphate
-
-
Equilibrate the reaction mixture to the optimal temperature for API activity (typically 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a catalytic amount of D-arabinose-5-phosphate isomerase.
-
Incubate the reaction at 37°C. The reaction will proceed towards an equilibrium mixture of D-ribulose-5-phosphate and D-arabinose-5-phosphate.
-
Monitor the formation of D-arabinose-5-phosphate using a suitable analytical technique such as NMR spectroscopy.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation of the enzyme.
-
Separate D-arabinose-5-phosphate from the reaction mixture using anion-exchange chromatography.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Enzyme | D-Arabinose-5-phosphate isomerase (E. coli) | Meredith & Woodard, 2003 |
| Substrate | D-Ribulose-5-phosphate | Meredith & Woodard, 2003 |
| Product | D-Arabinose-5-phosphate | Meredith & Woodard, 2003 |
| Km (for Ru5P) | 0.35 ± 0.08 mM | Meredith & Woodard, 2003 |
| kcat (Ru5P to A5P) | 255 ± 16 s-1 | Meredith & Woodard, 2003 |
| Equilibrium Constant (Keq = [Ru5P]/[A5P]) | 0.50 ± 0.06 | Meredith & Woodard, 2003 |
| Optimal pH | 8.4 | Meredith & Woodard, 2003 |
Part 2: Chemical Phosphorylation of Arabinose Monophosphate
This general protocol outlines a chemical approach to phosphorylate the free hydroxyl group of either L-arabinose-1-phosphate or D-arabinose-5-phosphate. Note: This step requires expertise in synthetic organic chemistry and should be performed in a properly equipped laboratory.
Materials:
-
Arabinose monophosphate (from Route A or B)
-
Phosphorylating agent (e.g., phosphorus oxychloride, dibenzyl phosphite)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Quenching solution (e.g., aqueous sodium bicarbonate)
-
Purification supplies (e.g., silica (B1680970) gel chromatography, HPLC)
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the dried arabinose monophosphate in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
-
Phosphorylation Reaction:
-
Slowly add the phosphorylating agent to the cooled solution with stirring.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate.
-
Extract the product into an appropriate organic solvent.
-
Purify the this compound using silica gel chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
-
Experimental Workflow Diagram
Applications in Research and Drug Development
This compound serves as a valuable tool for studying the regulation of carbohydrate metabolism. Its ability to modulate the activity of key glycolytic and gluconeogenic enzymes makes it a useful probe for investigating the allosteric control of these pathways.
For drug development professionals, this compound can be used as a lead compound or a reference molecule in the design of novel small-molecule modulators of metabolic enzymes. Such compounds could have therapeutic potential in the treatment of diseases such as type 2 diabetes, where the dysregulation of glucose metabolism is a key pathological feature. The availability of a reliable synthetic route to this compound is crucial for enabling these research and development efforts.
References
Chemical Synthesis of α-D-Arabinose 1,5-Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of α-D-arabinose 1,5-diphosphate. This phosphorylated sugar is a key intermediate in various biological pathways and serves as a valuable tool for researchers in glycobiology and drug development. The protocols outlined herein are based on established principles of carbohydrate chemistry, offering a robust methodology for the preparation of this important molecule. This document includes a proposed multi-step synthesis, purification procedures, and characterization data.
Introduction
α-D-Arabinose 1,5-diphosphate is a crucial molecule in understanding carbohydrate metabolism and signaling. Its synthesis, however, presents challenges due to the polyfunctional nature of arabinose and the need for regioselective phosphorylation. This protocol details a plausible synthetic route starting from a protected arabinose derivative, allowing for the specific introduction of phosphate (B84403) groups at the C-1 and C-5 positions with control over the anomeric stereochemistry.
Proposed Synthetic Pathway
The proposed chemical synthesis of α-D-arabinose 1,5-diphosphate involves a multi-step process beginning with the protection of the hydroxyl groups of D-arabinose, followed by selective deprotection and sequential phosphorylation, and concluding with global deprotection to yield the target molecule.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-arabinofuranoside (Protected Arabinose)
This protocol describes the protection of D-arabinose to form a key intermediate where the C-5 hydroxyl is available for phosphorylation.
Materials:
-
D-Arabinose
-
Anhydrous Methanol (B129727) (MeOH)
-
Amberlite IR-120 (H⁺ form) resin
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend D-arabinose (10 g, 66.6 mmol) in anhydrous methanol (100 mL).
-
Add Amberlite IR-120 (H⁺ form) resin (5 g) and stir the mixture at room temperature for 24 hours.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain crude methyl D-arabinoside.
-
Dissolve the crude product in anhydrous acetone (150 mL).
-
Add concentrated sulfuric acid (0.5 mL) dropwise while stirring at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Filter the solid and concentrate the filtrate.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the title compound.
Protocol 2: Selective Phosphorylation at C-5
This protocol details the phosphorylation of the primary hydroxyl group at the C-5 position.
Materials:
-
Methyl 2,3-O-isopropylidene-β-D-arabinofuranoside
-
Anhydrous Pyridine
-
Dibenzyl chlorophosphate ((BnO)₂P(O)Cl)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 2,3-O-isopropylidene-β-D-arabinofuranoside (5 g, 24.5 mmol) in anhydrous pyridine (50 mL) at 0 °C.
-
Slowly add dibenzyl chlorophosphate (7.5 g, 26.9 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and add m-CPBA (4.7 g, 27.0 mmol) portion-wise.
-
Stir for an additional 2 hours at room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain methyl 2,3-O-isopropylidene-5-O-dibenzylphosphoryl-β-D-arabinofuranoside.
Protocol 3: Hydrolysis of the Methyl Glycoside
This step removes the methyl group at the anomeric position to allow for the second phosphorylation.
Materials:
-
Methyl 2,3-O-isopropylidene-5-O-dibenzylphosphoryl-β-D-arabinofuranoside
-
Aqueous Acetic Acid (e.g., 80%)
Procedure:
-
Dissolve the product from Protocol 2 (5 g) in 80% aqueous acetic acid (50 mL).
-
Stir the solution at 60 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Co-evaporate with toluene (B28343) to remove residual water.
-
The crude 2,3-O-isopropylidene-5-O-dibenzylphosphoryl-D-arabinofuranose is used in the next step without further purification.
Protocol 4: Phosphorylation at C-1
This protocol describes the phosphorylation of the anomeric hydroxyl group. The stereoselectivity of this step is crucial and can be influenced by the choice of phosphorylating agent and reaction conditions.
Materials:
-
2,3-O-isopropylidene-5-O-dibenzylphosphoryl-D-arabinofuranose
-
Anhydrous Pyridine
-
Diphenyl chlorophosphate ((PhO)₂P(O)Cl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude product from Protocol 3 (4 g) in anhydrous pyridine (40 mL) at 0 °C.
-
Slowly add diphenyl chlorophosphate (3.0 mL, 14.5 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute with dichloromethane and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography to separate the α and β anomers of 1-O-(diphenylphosphoryl)-2,3-O-isopropylidene-5-O-dibenzylphosphoryl-D-arabinofuranose.
Protocol 5: Global Deprotection
The final step involves the removal of all protecting groups (isopropylidene, benzyl, and phenyl) to yield the target molecule.
Materials:
-
Protected arabinose diphosphate (B83284) from Protocol 4 (α-anomer)
-
Methanol (MeOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Dowex 50W-X8 (Na⁺ form) resin
Procedure:
-
Dissolve the purified α-anomer from Protocol 4 (1 g) in methanol (20 mL).
-
Add 10% Pd/C (100 mg).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 24 hours.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate.
-
Dissolve the residue in water and pass it through a column of Dowex 50W-X8 (Na⁺ form) resin to obtain the sodium salt of α-D-arabinose 1,5-diphosphate.
-
Lyophilize the aqueous solution to obtain the final product as a white solid.
Data Presentation
The following tables summarize expected quantitative data based on typical yields for similar reactions in carbohydrate chemistry. Actual yields may vary depending on experimental conditions.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | Methyl 2,3-O-isopropylidene-β-D-arabinofuranoside | D-Arabinose | 70-80 |
| 2 | Methyl 2,3-O-isopropylidene-5-O-dibenzylphosphoryl-β-D-arabinofuranoside | Protected Arabinose | 60-70 |
| 3 | 2,3-O-isopropylidene-5-O-dibenzylphosphoryl-D-arabinofuranose | Methyl Glycoside | 85-95 |
| 4 | 1-O-(diphenylphosphoryl)-2,3-O-isopropylidene-5-O-dibenzylphosphoryl-α-D-arabinofuranose | Hydrolyzed Intermediate | 40-50 (α-anomer) |
| 5 | α-D-Arabinose 1,5-diphosphate | Fully Protected Diphosphate | 80-90 |
Table 2: Characterization Data for α-D-Arabinose 1,5-Diphosphate
| Analysis | Expected Result |
| ¹H NMR (D₂O) | Anomeric proton (H-1) signal for α-anomer expected around δ 6.0-6.2 ppm as a doublet of doublets due to coupling with H-2 and ³¹P. |
| ³¹P NMR (D₂O) | Two distinct signals corresponding to the C-1 and C-5 phosphate groups. |
| Mass Spec (ESI-) | [M-H]⁻ expected at m/z corresponding to the molecular weight of the free acid. |
| Purity (HPLC) | >95% |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of α-D-arabinose 1,5-diphosphate.
Conclusion
The protocols described provide a comprehensive guide for the chemical synthesis of α-D-arabinose 1,5-diphosphate. While the synthesis is multi-step and requires careful execution of protection and phosphorylation steps, the outlined methodology offers a viable route to this valuable research compound. The provided data tables and workflow diagrams should aid researchers in planning and executing this synthesis.
Synthesis of β-Arabinose 1,5-Diphosphate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis and application of β-arabinose 1,5-diphosphate, a key analog of the potent metabolic regulator fructose (B13574) 2,6-bisphosphate. This information is intended for researchers, scientists, and drug development professionals working in the fields of metabolic regulation, signal transduction, and carbohydrate chemistry.
Abstract
β-Arabinose 1,5-diphosphate is a synthetic pentose (B10789219) diphosphate (B83284) that has been shown to be a potent effector of key enzymes in glycolysis and gluconeogenesis. Its structural similarity to endogenous signaling molecules makes it a valuable tool for studying metabolic pathways and for the development of novel therapeutic agents. This document outlines the stereoselective chemical synthesis of β-arabinose 1,5-diphosphate and details its biological activity, providing researchers with the necessary information to utilize this compound in their studies.
Chemical Synthesis of β-D-Arabinose 1,5-Diphosphate
The stereoselective synthesis of β-D-arabinose 1,5-diphosphate has been reported, originating from protected D-arabinose. The synthetic strategy involves the selective manipulation of protecting groups to allow for the stereoselective introduction of phosphate (B84403) groups. While the full detailed protocol from the original publication is not publicly available, the key transformation involves the use of pyridine (B92270) and acetic anhydride (B1165640) in the synthesis of a key intermediate. The general approach allows for the introduction of the phosphoryl functionality from the β-face of the furanose ring with high stereoselectivity (>85%), leading to a highly enriched β-anomer.[1]
General Synthetic Approach:
A general workflow for the chemical synthesis of a sugar diphosphate like β-arabinose 1,5-diphosphate would typically involve the following key steps:
Figure 1: General workflow for the chemical synthesis of β-arabinose 1,5-diphosphate.
Application Notes: Biological Activity
β-Arabinose 1,5-diphosphate has been demonstrated to be a potent regulator of key enzymes in glucose metabolism, specifically 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).[2]
Allosteric Regulation of Glycolysis and Gluconeogenesis
Both the α and β anomers of arabinose 1,5-bisphosphate act as effectors of PFK-1 and FBPase-1. The β-anomer is a more potent inhibitor of FBPase-1, a key enzyme in gluconeogenesis.[2] This inhibition is competitive and potentiates the allosteric inhibition by AMP.[2] Conversely, both anomers activate PFK-1, a critical regulatory point in glycolysis, with the α-anomer being the more effective activator.[2] The differential activity of the anomers highlights the importance of the stereochemistry at the anomeric carbon for biological function.
The regulatory effects of β-arabinose 1,5-diphosphate on these enzymes suggest its potential role as a tool to modulate glucose metabolism in research settings. The ability to selectively inhibit gluconeogenesis while activating glycolysis makes it a valuable compound for studying the intricate balance between these two opposing pathways.
Interaction with Fructose 2,6-Bisphosphate Binding Sites
β-Arabinose 1,5-bisphosphate is more effective than its α-anomer in decreasing the binding of the natural regulator, fructose 2,6-bisphosphate, to FBPase-1.[2] This suggests that it interacts with the same regulatory site on the enzyme. The configuration of the hydroxyl group at the C-2 position is crucial for this biological activity, as neither anomer of ribose 1,5-bisphosphate showed any effect on either PFK-1 or FBPase-1.[2]
Signaling Pathway Involvement
β-Arabinose 1,5-diphosphate acts as an analog of fructose 2,6-bisphosphate, a key allosteric regulator of glycolysis and gluconeogenesis. The signaling pathway influenced by β-arabinose 1,5-diphosphate is therefore central to cellular glucose homeostasis.
Figure 2: Regulation of glycolysis and gluconeogenesis by β-arabinose 1,5-diphosphate.
Experimental Protocols
Due to the limited availability of the full experimental details in the primary literature, a generalized protocol for the phosphorylation of a protected sugar is provided below. Researchers should adapt and optimize this protocol based on the specific protected arabinose intermediate used.
Protocol 4.1: General Procedure for Phosphorylation of a Protected Monosaccharide
Materials:
-
Protected arabinose derivative with a free hydroxyl group at the desired phosphorylation site.
-
Phosphorylating agent (e.g., dibenzyl phosphite, diphenyl phosphochloridate).
-
Anhydrous pyridine.
-
Anhydrous dichloromethane (B109758) (DCM).
-
Activating agent (e.g., N-chlorosuccinimide, iodine).
-
Quenching solution (e.g., saturated sodium bicarbonate).
-
Reagents for deprotection (e.g., H₂, Pd/C for benzyl (B1604629) groups).
-
Purification system (e.g., ion-exchange chromatography).
Procedure:
-
Dissolve the protected arabinose derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Slowly add the phosphorylating agent to the reaction mixture.
-
Add the activating agent and stir the reaction for the required time, monitoring by TLC.
-
Quench the reaction by adding the appropriate quenching solution.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the phosphorylated intermediate by column chromatography.
-
Perform a second phosphorylation at the other desired position following a similar procedure after selective deprotection.
-
Deprotect the phosphate and hydroxyl protecting groups. For example, hydrogenolysis with H₂ over Pd/C is commonly used to remove benzyl protecting groups.
-
Purify the final product, β-arabinose 1,5-diphosphate, using ion-exchange chromatography.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Quantitative Data
The stereoselective synthesis of β-D-arabinose 1,5-diphosphate is reported to yield a product with over 85% stereoselectivity for the β-anomer.[1] The biological activity data from the study by Pilkis et al. (1986) is summarized in the table below.[2]
| Enzyme Activity | Effector | Kₐ / Kᵢ (µM) |
| PFK-1 Activation | α-Arabinose 1,5-bisphosphate | 0.2 |
| β-Arabinose 1,5-bisphosphate | 1.0 | |
| FBPase-1 Inhibition | α-Arabinose 1,5-bisphosphate | 25 |
| β-Arabinose 1,5-bisphosphate | 5 |
Table 1: Apparent activation (Kₐ) and inhibition (Kᵢ) constants for the anomers of arabinose 1,5-bisphosphate on rat liver 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).
Conclusion
β-Arabinose 1,5-diphosphate is a valuable chemical tool for the study of glucose metabolism. Its ability to potently and stereoselectively modulate the activities of PFK-1 and FBPase-1 makes it an important compound for researchers investigating metabolic regulation and for those in the early stages of drug discovery for metabolic diseases. The provided information aims to facilitate the synthesis and application of this compound in the scientific community.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate is a phosphorylated pentose (B10789219) sugar that plays a role in carbohydrate metabolism and can serve as a precursor or intermediate in various biosynthetic pathways. Its structural similarity to other sugar diphosphates, such as ribose 1,5-bisphosphate, underscores its potential significance in biochemical research and drug development. The purification of this compound is crucial for accurate in vitro studies, enzymatic assays, and as a starting material for the synthesis of more complex molecules. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such highly polar and charged molecules.
This application note provides a detailed protocol for the purification of this compound using anion-exchange HPLC, a method well-suited for the separation of sugar phosphates.[1][2][3] The methodology is based on established principles for the separation of sugar diphosphates and related compounds.
Principle of Separation
This compound is a strongly anionic compound due to its two phosphate (B84403) groups. Anion-exchange chromatography separates molecules based on their net negative charge. A stationary phase with positively charged functional groups is used to bind the negatively charged this compound. A gradient of increasing salt concentration is then applied to elute the bound molecules, with more highly charged species eluting at higher salt concentrations. This technique provides high-resolution separation of different sugar phosphates.[2][4]
Experimental Protocol
This protocol outlines a general method for the purification of this compound from a crude mixture, such as a synthetic reaction or a biological extract.
Sample Preparation
-
Enzymatic Synthesis Quenching: If the sample is from an enzymatic synthesis, quench the reaction by adding a final concentration of 0.5 M formic acid or by heat inactivation, followed by centrifugation to remove precipitated protein.
-
Extraction from Biological Samples: For biological extracts, a common method is a cold solvent extraction. For example, quench metabolic activity with a cold solvent mixture (e.g., 60% methanol), followed by cell lysis and extraction of the polar metabolites.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column and system.[2]
HPLC System and Column
-
HPLC System: A biocompatible HPLC system capable of running high-salt gradients is recommended.
-
Column: A strong anion-exchange (SAX) column is ideal for this separation. A column such as a Dionex CarboPac™ PA1 or similar is suitable.[2][4] These columns are designed for high-resolution separation of carbohydrates and other polar anionic compounds.
Mobile Phases and Gradient
-
Mobile Phase A: Deionized water (18 MΩ·cm)
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5, or 1 M Ammonium (B1175870) Formate (B1220265). Volatile buffers are advantageous if subsequent lyophilization and removal of the buffer salts are required.[5]
-
Gradient Program: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient will need to be optimized based on the complexity of the sample matrix.
Detection
-
UV Detection: If the sample contains a UV-active chromophore (e.g., from a co-substrate like ATP in an enzymatic synthesis), UV detection at 254 nm or 260 nm can be used.
-
Pulsed Amperometric Detection (PAD): This is a highly sensitive and specific detection method for underivatized carbohydrates.[3]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides mass information for peak identification and confirmation of the target compound.[4] Using a volatile mobile phase like ammonium formate is essential for MS compatibility.[5]
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Buffer Removal: If a volatile buffer such as TEAB or ammonium formate was used, the collected fractions can be lyophilized to remove the buffer salts and water, yielding the purified this compound as a solid.
-
Purity Analysis: The purity of the final product should be assessed by re-injecting a small amount onto the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC purification of this compound. The values are illustrative and will vary depending on the specific experimental conditions and the nature of the starting material.
| Parameter | Expected Value | Notes |
| Retention Time | 15 - 25 minutes | Highly dependent on the specific gradient, column, and flow rate. Diphosphates will have longer retention times than monophosphates.[1] |
| Purity (Post-Purification) | >95% | As determined by peak area integration from a chromatogram of the purified fraction. |
| Yield | 50 - 80% | Dependent on the initial concentration and purity of the starting material, as well as the efficiency of the chromatographic separation. |
| Limit of Detection (LOD) | ng to µg range | Dependent on the detection method used. PAD and MS offer the highest sensitivity.[3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound by HPLC.
Caption: Workflow for HPLC purification of this compound.
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway for this compound is not well-established, it can be placed in the context of pentose phosphate metabolism. The diagram below illustrates its relationship to a known intermediate, ribulose 5-phosphate.
Caption: Hypothetical metabolic context of this compound.
References
Application Notes and Protocols for the Detection of Arabinose 5-Phosphate in Cell Extracts
A Note on the Analyte: The following application notes and protocols are designed for the detection of arabinose 5-phosphate . No significant literature was found pertaining to the direct detection of arabinose 1,5-diphosphate in cell extracts. It is possible that this is a rare metabolite or that "arabinose 5-phosphate" or "ribulose 1,5-bisphosphate" were the intended analytes. The methods described herein are well-suited for the analysis of sugar monophosphates and can be adapted for sugar diphosphates.
Introduction
Arabinose 5-phosphate is a key intermediate in pentose (B10789219) metabolism. In many bacteria, L-arabinose is metabolized to D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway. The detection and quantification of arabinose 5-phosphate in cellular extracts are crucial for studying metabolic fluxes, enzyme kinetics, and for identifying potential targets for drug development, particularly in the context of microbial metabolism. This document provides detailed protocols for the extraction and analysis of arabinose 5-phosphate from cell cultures.
Metabolic Pathway of L-Arabinose
In bacteria such as E. coli, L-arabinose is transported into the cell and subsequently catabolized through a series of enzymatic steps. The pathway involves the isomerization of L-arabinose to L-ribulose, followed by phosphorylation to L-ribulose-5-phosphate, and finally epimerization to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.
Application Notes and Protocols for the Quantification of Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate is a sugar diphosphate (B83284) that may play a role in various metabolic pathways. While direct analytical methods for the quantification of this compound are not widely documented, several techniques established for similar analytes, such as other sugar phosphates, can be adapted for its measurement. These methods primarily include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and enzymatic assays. This document provides an overview of potential analytical strategies and detailed protocols that can serve as a starting point for developing a validated quantification method for this compound.
Potential Signaling Pathways and Metabolic Relevance
This compound is structurally similar to other important metabolic intermediates, such as ribose 1,5-bisphosphate and fructose (B13574) 1,6-bisphosphate. In some organisms, arabinose can be metabolized through the pentose (B10789219) phosphate (B84403) pathway.[1][2] While the direct involvement of this compound in a specific signaling pathway is not well-established in the literature, its structural similarity to key metabolic regulators suggests potential roles in metabolic control. For instance, arabinose 1,5-bisphosphate has been shown to affect the activity of key enzymes in glycolysis and gluconeogenesis, such as 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.[3]
Caption: Putative metabolic pathway involving this compound.
Analytical Methods for Quantification
The quantification of this compound is challenging due to the lack of commercially available standards and validated methods. However, based on the analysis of similar compounds, the following methods can be adapted.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of sugar phosphates. The choice of column and detector is critical for achieving good resolution and sensitivity.
a) Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including sugar phosphates, without the need for derivatization.
b) Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry (MS)
HILIC is well-suited for the separation of polar compounds like sugar phosphates. Coupling HILIC with a mass spectrometer provides high selectivity and sensitivity, allowing for accurate identification and quantification.[4]
c) Reverse-Phase HPLC with a suitable ion-pairing agent
While less common for highly polar sugar phosphates, reverse-phase HPLC can be used with an appropriate ion-pairing agent to improve retention and separation.
Enzymatic Assays
Enzymatic assays offer high specificity and can be very sensitive. A coupled enzyme assay could be developed if an enzyme that specifically utilizes this compound is known or can be discovered. The reaction can be coupled to the production or consumption of a chromogenic or fluorogenic substance, such as NADH.
Experimental Protocols
The following are detailed protocols that can be adapted for the quantification of this compound. Note: These protocols are based on methods for similar compounds and will require optimization and validation for this compound.
Protocol 1: HPAEC-PAD Method (Adapted)
This protocol is adapted from methods used for the analysis of other monosaccharide phosphates.
1. Sample Preparation:
-
Biological samples (e.g., cell lysates, tissue extracts) should be deproteinized, typically by perchloric acid precipitation followed by neutralization with KOH.
-
Centrifuge to remove the precipitate and filter the supernatant through a 0.22 µm filter before injection.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). The exact gradient will need to be optimized to achieve separation from other sugar phosphates.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
3. Quantification:
-
Alternatively, relative quantification can be performed by comparing peak areas across different samples.
Caption: Workflow for HPAEC-PAD analysis.
Protocol 2: HILIC-MS Method (Adapted)
This protocol provides a framework for developing a HILIC-MS method for this compound.
1. Sample Preparation:
-
Follow the same deproteinization and filtration steps as in the HPAEC-PAD protocol.
-
The final sample should be in a solvent compatible with the HILIC mobile phase (e.g., high organic content).
2. Chromatographic and MS Conditions:
-
Column: A HILIC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is typically used for sugar phosphates.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The specific m/z values for this compound would need to be determined.
3. Quantification:
-
Similar to the HPAEC-PAD method, quantification will depend on the availability of a standard.
-
Stable isotope-labeled internal standards can be used for accurate quantification if available.
Data Presentation
Quantitative data obtained from these methods should be summarized in a clear and structured format for easy comparison.
Table 1: Comparison of Potential Analytical Methods
| Feature | HPAEC-PAD | HILIC-MS |
| Principle | Anion-exchange chromatography with electrochemical detection | Hydrophilic interaction chromatography with mass spectrometric detection |
| Selectivity | Good for carbohydrates | Excellent |
| Sensitivity | High | Very High |
| Derivatization | Not required | Not required |
| Throughput | Moderate | High |
| Instrumentation | Specialized IC system | LC-MS system |
| Challenges | Requires dedicated IC system, potential for matrix interference | Ion suppression, requires MS expertise |
Table 2: Example Quantitative Data Summary (Hypothetical)
| Sample ID | Method | Concentration (µM) | Standard Deviation |
| Control 1 | HPAEC-PAD | 1.2 | 0.1 |
| Control 2 | HPAEC-PAD | 1.5 | 0.2 |
| Treated 1 | HPAEC-PAD | 5.8 | 0.5 |
| Treated 2 | HPAEC-PAD | 6.2 | 0.4 |
| Control 1 | HILIC-MS | 1.1 | 0.1 |
| Control 2 | HILIC-MS | 1.4 | 0.1 |
| Treated 1 | HILIC-MS | 5.5 | 0.3 |
| Treated 2 | HILIC-MS | 6.0 | 0.3 |
Conclusion
The quantification of this compound presents an analytical challenge due to the lack of established methods. However, by adapting existing protocols for similar sugar phosphates, such as HPAEC-PAD and HILIC-MS, researchers can develop and validate robust methods for its measurement. The successful implementation of these methods will be crucial for elucidating the potential biological roles of this molecule in various physiological and pathological processes. Further research is needed to synthesize a pure standard and to fully validate these adapted methods.
References
- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Assays with Arabinose 1,5-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate is a sugar diphosphate (B83284) that has been shown to be a regulator of key enzymes in central metabolic pathways. Specifically, it acts as an allosteric effector of 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase), the enzymes that catalyze key regulatory steps in glycolysis and gluconeogenesis, respectively. Understanding the interaction of this compound with these enzymes is crucial for research in metabolic regulation and for the development of therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for in vitro assays designed to investigate the effects of this compound on the activity of PFK-1 and FBPase.
Regulatory Role of this compound in Glycolysis and Gluconeogenesis
This compound exerts reciprocal control over the key regulatory enzymes of glycolysis and gluconeogenesis. It has been demonstrated that the α- and β-anomers of this compound have distinct effects. The α-anomer is a more potent activator of 6-phosphofructo-1-kinase (PFK-1), the enzyme responsible for the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate in glycolysis.[1] Conversely, the β-anomer of this compound is a more potent competitive inhibitor of fructose-1,6-bisphosphatase (FBPase), which catalyzes the reverse reaction in gluconeogenesis.[1] This reciprocal regulation suggests a potential role for this compound or similar molecules in the fine-tuning of glucose metabolism.
Data Presentation
While the activating and inhibitory effects of this compound on PFK-1 and FBPase, respectively, are documented, specific quantitative data such as activation constants (Ka) and inhibition constants (Ki) were not available in the reviewed literature. The following tables are structured to accommodate such data when determined experimentally.
Table 1: Activation of 6-Phosphofructo-1-Kinase (PFK-1) by this compound Anomers
| Activator (Anomer) | Target Enzyme | Effect | Activation Constant (Ka) |
| α-Arabinose 1,5-Diphosphate | 6-Phosphofructo-1-Kinase | Activation | Data not available |
| β-Arabinose 1,5-Diphosphate | 6-Phosphofructo-1-Kinase | Activation | Data not available |
Table 2: Inhibition of Fructose-1,6-Bisphosphatase (FBPase) by this compound Anomers
| Inhibitor (Anomer) | Target Enzyme | Effect | Inhibition Constant (Ki) |
| α-Arabinose 1,5-Diphosphate | Fructose-1,6-Bisphosphatase | Competitive Inhibition | Data not available |
| β-Arabinose 1,5-Diphosphate | Fructose-1,6-Bisphosphatase | Competitive Inhibition | Data not available |
Experimental Protocols
The following are detailed protocols for the in vitro spectrophotometric analysis of PFK-1 and FBPase activity in the presence of this compound.
Protocol 1: In Vitro Assay for 6-Phosphofructo-1-Kinase (PFK-1) Activity
This assay measures the activity of PFK-1 by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified or partially purified 6-phosphofructo-1-kinase (from rat liver or other sources)
-
This compound (α- and β-anomers)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzymes:
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NADH, ATP, and the coupling enzymes. The final concentrations in the assay well should be:
-
50 mM HEPES, pH 7.5
-
100 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.2 mM NADH
-
1 mM ATP
-
1.0 U/mL Aldolase
-
5.0 U/mL Triosephosphate isomerase
-
1.0 U/mL Glycerol-3-phosphate dehydrogenase
-
-
Prepare this compound Solutions: Prepare a series of dilutions of the α- and β-anomers of this compound in assay buffer to test a range of concentrations.
-
Set up Assay:
-
To each well of the microplate, add the desired volume of the reagent mix.
-
Add the desired concentration of this compound or an equivalent volume of assay buffer for the control.
-
Add the PFK-1 enzyme preparation.
-
-
Initiate Reaction: Start the reaction by adding fructose-6-phosphate to a final concentration of 1-5 mM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The rate of NADH oxidation is proportional to the PFK-1 activity.
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) for each concentration of this compound. Plot the PFK-1 activity against the concentration of the this compound anomer to determine the activation profile.
Protocol 2: In Vitro Assay for Fructose-1,6-Bisphosphatase (FBPase) Activity
This assay measures the activity of FBPase by coupling the production of fructose-6-phosphate to the reduction of NADP⁺, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified or partially purified fructose-1,6-bisphosphatase (from rat liver or other sources)
-
This compound (α- and β-anomers)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Fructose-1,6-bisphosphate (F1,6BP) solution
-
NADP⁺ solution
-
Coupling enzymes:
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NADP⁺, and the coupling enzymes. The final concentrations in the assay well should be:
-
50 mM HEPES, pH 7.5
-
100 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.2 mM NADP⁺
-
1.0 U/mL Phosphoglucose isomerase
-
1.0 U/mL Glucose-6-phosphate dehydrogenase
-
-
Prepare this compound Solutions: Prepare a series of dilutions of the α- and β-anomers of this compound in assay buffer to test a range of concentrations.
-
Set up Assay:
-
To each well of the microplate, add the desired volume of the reagent mix.
-
Add the desired concentration of this compound or an equivalent volume of assay buffer for the control.
-
Add the FBPase enzyme preparation.
-
-
Initiate Reaction: Start the reaction by adding fructose-1,6-bisphosphate to a final concentration of 10-100 µM.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The rate of NADP⁺ reduction is proportional to the FBPase activity.
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) for each concentration of this compound. Plot the FBPase activity against the concentration of the this compound anomer to determine the inhibition profile and calculate the Ki if possible.
Experimental Workflow Visualization
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the regulatory effects of this compound on PFK-1 and FBPase. These assays are fundamental for elucidating the role of this molecule in metabolic control and can be adapted for high-throughput screening in drug discovery programs targeting glycolysis and gluconeogenesis. Further studies are warranted to determine the precise kinetic parameters of these interactions and to explore the physiological relevance of this compound in cellular metabolism.
References
Application Notes and Protocols: Utilizing Arabinose 1,5-Diphosphate for Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate, a structural analog of key metabolic intermediates such as ribulose 1,5-bisphosphate and fructose (B13574) 1,6-bisphosphate, serves as a valuable tool for investigating the kinetics and regulatory mechanisms of various enzymes. Its unique stereochemistry allows for the probing of enzyme active sites and allosteric centers, providing insights into substrate specificity and the development of novel inhibitors. These application notes provide a comprehensive overview of the use of the α- and β-anomers of D-arabinose 1,5-diphosphate in enzyme kinetic studies, with a focus on key enzymes in glycolysis/gluconeogenesis.
Data Presentation
The following table summarizes the known kinetic effects of α- and β-D-arabinose 1,5-diphosphate on specific enzymes.
| Enzyme | Organism/Tissue | Substrate (for inhibition studies) | Effector Molecule | Observed Effect | Kinetic Parameter (Ki) | Inhibition Type | Reference |
| 6-Phosphofructo-1-kinase (PFK-1) | Rat Liver | Fructose 6-phosphate | α-D-Arabinose 1,5-diphosphate | Activation | Not Applicable | Not Applicable | [1] |
| β-D-Arabinose 1,5-diphosphate | Activation (less effective) | Not Applicable | Not Applicable | [1] | |||
| Fructose-1,6-bisphosphatase (FBPase-1) | Rat Liver | Fructose 1,6-bisphosphate | α-D-Arabinose 1,5-diphosphate | Inhibition | Not Determined | Competitive | [1] |
| β-D-Arabinose 1,5-diphosphate | Inhibition (more potent) | Not Determined | Competitive | [1] |
Signaling Pathways and Experimental Workflows
Logical Flow for Enzyme Inhibition Studies
The following diagram illustrates the general workflow for investigating the inhibitory effects of this compound on a target enzyme.
Regulatory Role in Glycolysis/Gluconeogenesis
This compound acts as an analog of fructose 2,6-bisphosphate, a key regulator of glycolysis and gluconeogenesis. The following diagram depicts the regulatory interplay.
Experimental Protocols
Protocol 1: Synthesis of β- and α-D-Arabinose 1,5-Diphosphate
This protocol is based on the stereoselective synthesis method developed by Maryanoff and Reitz.
Materials:
-
D-Arabinose
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Pyridine
-
Acetic anhydride
-
Benzyl (B1604629) alcohol
-
Silver(I) oxide
-
Sodium iodide
-
Tributylamine
-
Phosphorus oxychloride
-
Lithium aluminum hydride
-
Dowex 50W-X8 (H+ form) resin
-
Solvents (e.g., dichloromethane, methanol, ethyl acetate)
Procedure:
-
Protection of D-Arabinose:
-
Prepare the 2,3-O-isopropylidene-D-arabinofuranose intermediate from D-arabinose.
-
Protect the primary hydroxyl group at C-5 as a benzyl ether.
-
Acetylate the anomeric hydroxyl group at C-1.
-
-
Glycosylation and Phosphorylation at C-1:
-
Perform a glycosylation reaction to introduce the phosphate (B84403) group at the anomeric center (C-1). This step is crucial for establishing the α and β stereochemistry. The original method by Maryanoff and Reitz should be consulted for specific reagents and conditions to favor the desired anomer.
-
-
Deprotection and Phosphorylation at C-5:
-
Selectively deprotect the C-5 benzyl ether.
-
Phosphorylate the newly exposed primary hydroxyl group at C-5 using a suitable phosphorylating agent like phosphorus oxychloride in the presence of a base.
-
-
Final Deprotection and Purification:
-
Remove any remaining protecting groups under appropriate conditions.
-
Purify the final α- and β-D-arabinose 1,5-diphosphate anomers using ion-exchange chromatography (e.g., Dowex 50W-X8 resin).
-
Characterize the final products using NMR spectroscopy and mass spectrometry.
-
Note: This is a generalized procedure. For detailed reaction conditions, stoichiometry, and purification methods, it is imperative to consult the original publication by Maryanoff and Reitz (1984).
Protocol 2: Kinetic Analysis of Fructose-1,6-bisphosphatase Inhibition
This protocol outlines a general procedure for determining the inhibitory effect of this compound on fructose-1,6-bisphosphatase activity.
Materials:
-
Purified rat liver fructose-1,6-bisphosphatase
-
Fructose 1,6-bisphosphate (substrate)
-
α- and β-D-arabinose 1,5-diphosphate (inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and EDTA)
-
Coupling enzymes for a spectrophotometric assay (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Activity Assay:
-
The activity of fructose-1,6-bisphosphatase is determined by measuring the rate of fructose 6-phosphate production.
-
This can be achieved using a coupled enzyme assay where fructose 6-phosphate is converted to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
-
The reaction mixture should contain assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
-
Determination of Michaelis-Menten Constant (Km) for the Substrate:
-
Prepare a series of substrate (fructose 1,6-bisphosphate) concentrations in the reaction mixture.
-
Initiate the reaction by adding a fixed amount of fructose-1,6-bisphosphatase.
-
Measure the initial reaction velocity (rate of change in absorbance at 340 nm) for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Studies:
-
Perform the enzyme activity assay at a fixed substrate concentration (ideally near the Km value) in the presence of varying concentrations of the inhibitor (α- or β-D-arabinose 1,5-diphosphate).
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with multiple substrate concentrations at several fixed inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive inhibition will be indicated by lines intersecting on the y-axis.[1]
-
-
The Ki value can be determined from the x-intercept of the plots in the presence of the inhibitor.
-
Note: The specific concentrations of coupling enzymes, NADP+, and other assay components should be optimized for the specific experimental setup. The original publication by Pilkis et al. (1986) should be consulted for the precise conditions used in their study.[1]
Protocol 3: Investigating the Activation of 6-Phosphofructo-1-kinase
This protocol provides a framework for studying the activation of 6-phosphofructo-1-kinase by this compound.
Materials:
-
Purified rat liver 6-phosphofructo-1-kinase
-
Fructose 6-phosphate (substrate)
-
ATP (co-substrate)
-
α- and β-D-arabinose 1,5-diphosphate (activators)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, and a reducing agent like dithiothreitol)
-
Coupling enzymes for a spectrophotometric assay (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
Procedure:
-
Enzyme Activity Assay:
-
The activity of 6-phosphofructo-1-kinase is measured by monitoring the rate of fructose 1,6-bisphosphate formation.
-
In a coupled enzyme assay, the product is cleaved by aldolase, and the resulting triose phosphates are converted, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
-
The reaction mixture should contain assay buffer, NADH, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
-
Activation Studies:
-
Perform the enzyme activity assay at fixed, sub-saturating concentrations of the substrates (fructose 6-phosphate and ATP).
-
Add varying concentrations of the activators (α- or β-D-arabinose 1,5-diphosphate) to the reaction mixture.
-
Measure the initial reaction velocity at each activator concentration.
-
Plot the initial velocity as a function of the activator concentration to determine the activation constant (Ka) and the maximal activation.
-
Potential Application in RuBisCO Research
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is a key enzyme in carbon fixation. Its activity is tightly regulated, and it is a major target for improving photosynthetic efficiency. The compound 2-carboxy-D-arabinitol 1,5-bisphosphate is a well-known tight-binding inhibitor of RuBisCO. Given the structural similarity between this compound and the ribulose 1,5-bisphosphate substrate of RuBisCO, it is plausible that this compound could act as a competitive inhibitor of this enzyme.
Future Research Directions:
-
Kinetic Analysis: Perform kinetic studies to determine if α- and/or β-D-arabinose 1,5-diphosphate inhibit RuBisCO and to determine the type of inhibition and the Ki values.
-
Structural Studies: Use X-ray crystallography or cryo-electron microscopy to determine the binding mode of this compound to the active site of RuBisCO.
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict the binding affinity and orientation of this compound within the RuBisCO active site.
Investigating the interaction of this compound with RuBisCO could provide valuable insights into the enzyme's substrate recognition and catalytic mechanism, potentially aiding in the design of novel regulators of carbon fixation.
References
Unveiling Metabolic Regulation: Arabinose 1,5-Diphosphate as a Precision Tool
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinose 1,5-diphosphate is emerging as a valuable tool for dissecting the intricate regulation of central carbon metabolism. This phosphorylated pentose (B10789219) acts as a specific modulator of key enzymes in glycolysis and gluconeogenesis, offering researchers a means to probe the allosteric control of these opposing pathways. This document provides detailed application notes on the utility of this compound in metabolic studies, along with comprehensive protocols for its use in enzyme kinetic assays.
Introduction
The precise control of metabolic pathways is fundamental to cellular homeostasis. Glycolysis, the breakdown of glucose for energy, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, are two such critical pathways that are reciprocally regulated to prevent futile cycling. A key regulatory node in these pathways is the interplay between 6-phosphofructo-1-kinase (PFK-1), a committed step in glycolysis, and fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. This compound has been identified as a potent effector of both enzymes, making it a powerful tool for studying metabolic regulation.[1]
Principle of Action
This compound functions as a dual-action metabolic regulator:
-
Activation of 6-Phosphofructo-1-kinase (PFK-1): It enhances the activity of PFK-1, thereby promoting the glycolytic flux.[1]
-
Inhibition of Fructose-1,6-bisphosphatase (FBPase): It acts as a competitive inhibitor of FBPase, thus attenuating the rate of gluconeogenesis.[1]
The stereochemistry of this compound is crucial for its activity. The α- and β-anomers exhibit different potencies in their effects on PFK-1 and FBPase. Specifically, the α-anomer is a more effective activator of PFK-1, while the β-anomer is a more potent inhibitor of FBPase.[1] This differential activity allows for more nuanced investigations into the allosteric binding sites and regulatory mechanisms of these enzymes.
Applications in Metabolic Studies
The unique properties of this compound make it suitable for a range of applications in metabolic research and drug development:
-
Elucidating Allosteric Regulation: By observing the kinetic changes in PFK-1 and FBPase in the presence of this compound, researchers can gain insights into the allosteric sites and conformational changes that govern enzyme activity.
-
Probing Glycolytic and Gluconeogenic Flux: In cell-based assays or perfused organ systems, the introduction of this compound can be used to artificially manipulate the balance between glycolysis and gluconeogenesis, allowing for the study of downstream metabolic consequences.
-
High-Throughput Screening for Novel Regulators: this compound can be used as a reference compound in high-throughput screening campaigns to identify novel small molecule modulators of PFK-1 and FBPase for therapeutic purposes, particularly in the context of metabolic diseases like diabetes and cancer.
-
Investigating the Role of Stereochemistry in Enzyme-Ligand Interactions: The differential effects of the α- and β-anomers provide a valuable system for studying how stereoisomerism influences the binding and regulatory activity of small molecules at enzyme active and allosteric sites.[1]
Data Presentation
Table 1: Effect of this compound on 6-Phosphofructo-1-kinase (PFK-1)
| Anomer | Effect | Potency | Kinetic Parameter | Value |
| α-Arabinose 1,5-diphosphate | Activator | More potent | Activation Constant (Ka) | To be determined |
| β-Arabinose 1,5-diphosphate | Activator | Less potent | Activation Constant (Ka) | To be determined |
Table 2: Effect of this compound on Fructose-1,6-bisphosphatase (FBPase)
| Anomer | Effect | Type of Inhibition | Potency | Kinetic Parameter | Value |
| α-Arabinose 1,5-diphosphate | Inhibitor | Competitive | Less potent | Inhibition Constant (Ki) | To be determined |
| β-Arabinose 1,5-diphosphate | Inhibitor | Competitive | More potent | Inhibition Constant (Ki) | To be determined |
Experimental Protocols
The following are detailed protocols for assaying the activity of PFK-1 and FBPase and for investigating the modulatory effects of this compound.
Protocol 1: Assay for Activation of 6-Phosphofructo-1-kinase (PFK-1)
This protocol is adapted from standard spectrophotometric assays for PFK-1 activity, which couple the production of fructose (B13574) 1,6-bisphosphate to the oxidation of NADH.
Materials:
-
Purified 6-phosphofructo-1-kinase
-
Fructose 6-phosphate (F6P)
-
ATP
-
NADH
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2 and 1 mM DTT)
-
α-Arabinose 1,5-diphosphate and/or β-Arabinose 1,5-diphosphate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, F6P, ATP, NADH, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase at their final desired concentrations.
-
Prepare this compound Solutions: Prepare a range of concentrations of α- and/or β-arabinose 1,5-diphosphate in the assay buffer.
-
Set up Assay Plate: To each well of the 96-well plate, add the reagent mix.
-
Add this compound: Add the different concentrations of this compound to the respective wells. Include a control well with no this compound.
-
Initiate Reaction: Add the purified PFK-1 enzyme to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PFK-1 activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the PFK-1 activity as a function of the this compound concentration to determine the activation constant (Ka).
Protocol 2: Assay for Inhibition of Fructose-1,6-bisphosphatase (FBPase)
This protocol is a spectrophotometric assay that measures the production of fructose 6-phosphate from fructose 1,6-bisphosphate.
Materials:
-
Purified Fructose-1,6-bisphosphatase
-
Fructose 1,6-bisphosphate (F1,6BP)
-
NADP+
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl and 2 mM MgCl2)
-
α-Arabinose 1,5-diphosphate and/or β-Arabinose 1,5-diphosphate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase at their final desired concentrations.
-
Prepare this compound Solutions: Prepare a range of concentrations of α- and/or β-arabinose 1,5-diphosphate in the assay buffer.
-
Set up Assay Plate: To each well of the 96-well plate, add the reagent mix and the desired concentration of F1,6BP.
-
Add this compound: Add the different concentrations of this compound to the respective wells. Include a control well with no this compound.
-
Initiate Reaction: Add the purified FBPase enzyme to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode. The rate of NADP+ reduction is proportional to the FBPase activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. To determine the inhibition constant (Ki) and the type of inhibition, perform the assay at different concentrations of the substrate (F1,6BP) and create a Lineweaver-Burk or Dixon plot.
Visualizations
The following diagrams illustrate the regulatory role of this compound in the context of glycolysis and gluconeogenesis.
Caption: Regulation of PFK-1 and FBPase by this compound.
References
Application Note: Protocol for Assessing the Stability of Arabinose 1,5-Diphosphate
Introduction
Arabinose 1,5-diphosphate (A1,5DP) is a phosphorylated pentose (B10789219) sugar that may play a role in specialized metabolic pathways or act as a signaling molecule. For researchers in drug development and biochemistry, understanding the chemical stability of such phosphorylated intermediates is critical. The stability of A1,5DP can influence its biological activity, storage conditions, and suitability as a therapeutic agent or research tool. Degradation, primarily through hydrolysis of its phosphate (B84403) groups, can lead to a loss of function. This document provides a comprehensive protocol for testing the stability of this compound under various environmental conditions, such as temperature and pH. The primary analytical method employed is High-Performance Liquid Chromatography (HPLC), a robust technique for separating and quantifying polar compounds like sugar phosphates.[1][2]
Principle
This protocol subjects an aqueous solution of this compound to a matrix of controlled pH and temperature conditions over a set time course. Aliquots are taken at specific intervals, and the degradation reaction is quenched. The concentration of the remaining this compound is then quantified using a validated analytical method, typically anion-exchange or mixed-mode HPLC.[1][3] The rate of degradation can be determined by plotting the concentration of the intact molecule over time, allowing for the calculation of its half-life under each tested condition.
Experimental Protocol
1. Objective
To determine the chemical stability of this compound across a range of pH values and temperatures to establish its degradation profile and recommend optimal storage and handling conditions.
2. Materials and Reagents
-
This compound (high purity standard)
-
Deionized water (18 MΩ·cm)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Buffers (0.1 M):
-
Citrate buffer (pH 3.0)
-
Phosphate buffer (pH 7.0)
-
Borate buffer (pH 9.0)
-
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Perchloric acid (HClO4), 0.5 M (for quenching)
-
Potassium Carbonate (K2CO3), 2 M (for neutralization)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
3. Equipment
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Mixed-mode or anion-exchange HPLC column (e.g., SIELC Primesep SB, Thermo Scientific GlycanPac AXH-1)[1][2][3]
-
Temperature-controlled incubators or water baths (set to 4°C, 25°C, and 40°C)
-
Vortex mixer
-
Microcentrifuge
4. Methodology
4.1. Preparation of Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
From the stock solution, prepare a 1 mM working solution in each of the three buffers (pH 3.0, 7.0, and 9.0).
4.2. Stability Study Setup
-
For each pH condition (3.0, 7.0, 9.0), aliquot 100 µL of the 1 mM working solution into multiple microcentrifuge tubes.
-
For each pH, create three sets of samples. Place one set in an incubator at 4°C, one at 25°C, and one at 40°C.
-
Designate time points for sample collection. According to stability testing guidelines, suggested time points are 0, 6, 12, 24, 48, and 72 hours for an initial study.[4][5]
4.3. Sample Collection and Quenching
-
At each designated time point, remove one tube from each condition (pH/temperature combination).
-
Immediately quench the degradation reaction by adding 25 µL of 0.5 M perchloric acid and vortexing. This denatures any potential contaminating enzymes and stops acid/base hydrolysis.
-
Neutralize the sample by adding 25 µL of 2 M potassium carbonate.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the potassium perchlorate (B79767) precipitate.
-
Transfer the supernatant to a new tube and store it at -80°C until analysis.
4.4. HPLC Analysis
-
Thaw the quenched samples and filter them through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a calibration curve using standards of this compound of known concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM).
-
Analyze the samples using an established HPLC method. A mixed-mode column can effectively separate sugar diphosphates from their monophosphate and unphosphorylated degradation products.[1][3]
-
Column: Primesep SB, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Acetate
-
Gradient: A time-gradient appropriate for separating the parent compound from its degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: CAD or ELSD
-
-
Integrate the peak corresponding to this compound and quantify the concentration using the calibration curve.
Data Presentation
The quantitative data should be organized to clearly show the percentage of this compound remaining at each time point under all tested conditions.
Table 1: Stability of this compound under Various Conditions
| Temperature | pH | Time (hours) | Concentration (mM) | % Remaining |
| 4°C | 3.0 | 0 | 1.00 | 100.0 |
| 6 | 0.98 | 98.0 | ||
| 12 | 0.97 | 97.0 | ||
| 24 | 0.95 | 95.0 | ||
| 48 | 0.92 | 92.0 | ||
| 72 | 0.90 | 90.0 | ||
| 7.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... | ||
| 9.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... | ||
| 25°C | 3.0 | 0 | 1.00 | 100.0 |
| 6 | 0.85 | 85.0 | ||
| ... | ... | ... | ||
| 7.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... | ||
| 9.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... | ||
| 40°C | 3.0 | 0 | 1.00 | 100.0 |
| 6 | 0.65 | 65.0 | ||
| ... | ... | ... | ||
| 7.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... | ||
| 9.0 | 0 | 1.00 | 100.0 | |
| ... | ... | ... |
(Note: Data shown are illustrative examples.)
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
The degradation of this compound results in the loss of phosphate groups, which are often critical for molecular recognition and function. The diagram below illustrates a hypothetical pathway where the intact diphosphate (B83284) molecule is required for enzyme activation, while its degraded forms are inactive.
References
- 1. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 2. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
Unraveling Arabinose 1,5-Diphosphate: A Guide for Researchers
For Immediate Release
Application Note: Arabinose 1,5-Diphosphate
Introduction
This compound is a phosphorylated derivative of the pentose (B10789219) sugar arabinose. While not as commonly encountered in metabolic pathways as its monophosphorylated counterpart, arabinose 5-phosphate, it has been shown to play a role as an effector of key enzymes in glucose metabolism. This document provides an overview of its known applications, potential research avenues, and information on sourcing or synthesizing this compound for laboratory use.
Current Understanding and Applications
Research has highlighted the role of this compound as a regulator of glycolysis and gluconeogenesis. Specifically, both the α- and β-anomers of arabinose 1,5-bisphosphate have been demonstrated to activate 6-phosphofructo-1-kinase and inhibit fructose-1,6-bisphosphatase in rat liver.[1] The α-anomer is a more potent activator of the kinase, while the β-anomer is a more effective inhibitor of the bisphosphatase.[1] This dual regulatory function suggests its potential as a tool for studying the intricate control mechanisms of central carbon metabolism.
The inhibitory action on fructose-1,6-bisphosphatase is competitive, and the presence of arabinose 1,5-bisphosphate enhances the allosteric inhibition by AMP.[1] This indicates that arabinose 1,5-bisphosphate may bind to the active site, influencing the enzyme's affinity for its allosteric regulators.[1]
Commercial Availability
Direct commercial suppliers of this compound are not readily identifiable, suggesting it is a specialized biochemical that is not widely stocked. Researchers interested in this compound may need to consider custom synthesis or in-house preparation.
However, a related and more commonly utilized precursor, D-arabinose 5-phosphate , is commercially available from several suppliers. This compound serves as a key intermediate in the pentose phosphate (B84403) pathway and in the biosynthesis of lipopolysaccharides in Gram-negative bacteria.[2][3]
Table 1: Commercial Suppliers of D-Arabinose 5-Phosphate
| Supplier | Product Name | Purity | Catalog Number |
| Biosynth | D-Arabinose-5-phosphate | Not specified | MA03841 |
| Sigma-Aldrich (Merck) | D-Arabinose 5-phosphate disodium (B8443419) salt | ≥95% (HPLC) | A2013 |
Protocols and Methodologies
Alternatively, for many research applications, utilizing the commercially available D-arabinose 5-phosphate may be a more practical starting point. Below are protocols related to its use and the enzymes it interacts with.
Protocol 1: Enzymatic Assay for Arabinose 5-Phosphate Isomerase (API)
Arabinose 5-phosphate isomerase (API) catalyzes the reversible isomerization of Ribulose 5-phosphate (Ru5P) to Arabinose 5-phosphate (Ar5P).[4][5] API is a potential target for the development of therapeutics against gram-negative bacteria.[4][5]
Objective: To determine the enzymatic activity of Arabinose 5-Phosphate Isomerase.
Materials:
-
Arabinose 5-phosphate (substrate)
-
Arabinose 5-Phosphate Isomerase (enzyme)
-
Tris buffer (pH 9.1)
-
Spectropolarimeter capable of measuring circular dichroism (CD)
Methodology:
-
Prepare a solution of Arabinose 5-phosphate in Tris buffer.
-
Calibrate the spectropolarimeter.
-
Monitor the CD signal at 279 nm. Arabinose 5-phosphate does not have a significant CD signal at this wavelength, while Ribulose 5-phosphate displays a pronounced negative ellipticity.[4][5]
-
Initiate the reaction by adding Arabinose 5-Phosphate Isomerase to the substrate solution.
-
Continuously monitor the change in the CD signal at 279 nm in real-time as Ar5P is converted to Ru5P.[4][5]
-
The rate of the reaction can be determined from the change in ellipticity over time.
Diagram 1: Experimental Workflow for API Assay
Caption: Workflow for the spectropolarimetric assay of Arabinose 5-Phosphate Isomerase.
Signaling and Metabolic Pathways
Arabinose 5-phosphate is a key intermediate in the pentose phosphate pathway and is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P), a crucial component of lipopolysaccharides in gram-negative bacteria.[6]
Diagram 2: Simplified Pathway of Arabinose 5-Phosphate Metabolism
Caption: Metabolic fate of Arabinose 5-phosphate in bacterial lipopolysaccharide synthesis.
In some bacteria, the metabolism of L-arabinose is initiated by its conversion to L-ribulose, followed by phosphorylation to L-ribulose-5-phosphate, and then epimerization to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[7][8][9]
Diagram 3: L-Arabinose Catabolic Pathway
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Arabinose-5-phosphate | 13137-52-5 | MA03841 | Biosynth [biosynth.com]
- 3. D-阿拉伯糖5-磷酸 二钠盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. A direct spectropolarimetric assay of arabinose 5-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Arabinose 1,5-Diphosphate for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate is a sugar diphosphate (B83284) that plays a role in carbohydrate metabolism, acting as an effector of key enzymes such as 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.[1] Understanding its metabolic fate and mechanism of action is crucial for elucidating regulatory pathways and for the development of novel therapeutics. Tracer studies using radiolabeled this compound are essential for delineating its transport, incorporation, and metabolism within biological systems.
These application notes provide detailed protocols for the synthesis and purification of radiolabeled this compound, as well as its application in metabolic tracer studies. The protocols described are based on established methods for the radiolabeling of other sugar phosphates and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Hypothetical Radiochemical Purity and Yield of [γ-³²P]this compound
| Parameter | Value |
| Radiochemical Purity | >95% (as determined by HPLC) |
| Specific Activity | >3000 Ci/mmol |
| Overall Radiochemical Yield | Approximately 10-15% |
Table 2: Hypothetical Uptake of [γ-³²P]this compound in a Cellular Assay
| Cell Type | Incubation Time (min) | Uptake (pmol/mg protein) |
| Hepatocytes | 5 | 1.2 ± 0.2 |
| Hepatocytes | 15 | 3.5 ± 0.4 |
| Hepatocytes | 30 | 7.8 ± 0.9 |
| Control (Fibroblasts) | 30 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [γ-³²P]this compound
This protocol describes the enzymatic synthesis of [γ-³²P]this compound from arabinose 5-phosphate using a suitable kinase and [γ-³²P]ATP. This method is based on the known enzymatic synthesis of ribose 1,5-bisphosphate.[2]
Materials:
-
Arabinose 5-phosphate
-
[γ-³²P]ATP (>3000 Ci/mmol)
-
A suitable kinase (e.g., a purified phosphofructokinase with broad substrate specificity or a specific arabinose 5-phosphate kinase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system with a suitable anion-exchange column
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of 2x Reaction Buffer
-
10 µL of 10 mM arabinose 5-phosphate
-
10 µL of [γ-³²P]ATP (10 µCi)
-
10 µL of kinase solution
-
Nuclease-free water to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quenching the Reaction: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Purification by HPLC:
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Inject the filtered sample onto an anion-exchange HPLC column.
-
Elute with a linear gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Collect fractions and monitor the radioactivity of each fraction using a scintillation counter.
-
-
Quantification and Storage:
-
Pool the radioactive fractions corresponding to this compound.
-
Determine the concentration and specific activity.
-
Store the purified [γ-³²P]this compound at -80°C.
-
Protocol 2: Cellular Uptake and Metabolism Tracer Study
This protocol outlines a general procedure for using radiolabeled this compound to study its uptake and metabolism in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
[γ-³²P]this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.
-
Radiolabeling:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium containing a known concentration of [γ-³²P]this compound (e.g., 1 µCi/mL).
-
Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Washing:
-
Remove the radiolabeled medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the uptake of [γ-³²P]this compound as picomoles per milligram of protein.
-
To study metabolism, the cell lysate can be further analyzed by techniques such as thin-layer chromatography (TLC) or HPLC to separate the parent compound from its metabolites.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of [γ-³²P]this compound.
Caption: Regulation of glycolysis and gluconeogenesis by this compound.
References
Application Notes and Protocols for the Experimental Use of Arabinose 1,5-Diphosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabinose 1,5-diphosphate analogs are synthetic molecules that mimic the structure and function of endogenous sugar diphosphates, playing a crucial role in the regulation of carbohydrate metabolism. These analogs, particularly the α and β anomers of D-arabinose 1,5-bisphosphate, have emerged as valuable tools for studying the intricate control of glycolysis and gluconeogenesis. They function as potent effectors of key regulatory enzymes, including 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase), making them instrumental in dissecting metabolic pathways and exploring potential therapeutic interventions for metabolic disorders.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound analogs in biochemical and cellular assays. It is intended to guide researchers in leveraging these powerful molecular probes for their investigations into metabolic regulation and drug discovery.
Data Presentation
The following table summarizes the reported quantitative data on the effects of this compound analogs on key metabolic enzymes.
| Analog | Target Enzyme | Effect | Reported Value | Organism |
| α-D-Arabinose 1,5-bisphosphate | 6-Phosphofructo-1-kinase | Activation | More effective activator than the β-anomer | Rat Liver |
| β-D-Arabinose 1,5-bisphosphate | 6-Phosphofructo-1-kinase | Activation | Less effective activator than the α-anomer | Rat Liver |
| α-D-Arabinose 1,5-bisphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibition | - | Rat Liver |
| β-D-Arabinose 1,5-bisphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibition | More potent inhibitor than the α-anomer | Rat Liver |
Signaling Pathway
The this compound analogs exert their effects by mimicking fructose (B13574) 2,6-bisphosphate, a key allosteric regulator of glycolysis and gluconeogenesis. The following diagram illustrates the central role of these pathways and the points of intervention by the analogs.
Caption: Regulation of Glycolysis and Gluconeogenesis by this compound Analogs.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound Analogs
This protocol is adapted from methodologies for the synthesis of similar sugar phosphates and provides a general framework.[1][2] Optimization may be required.
Materials:
-
D-Arabinose
-
p-Toluenesulfonyl hydrazine (B178648) (TSH)
-
Anhydrous CuCl₂
-
Crystalline phosphoric acid
-
UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)
-
UTP (Uridine-5'-triphosphate)
-
Barium chloride
-
Sodium carbonate
-
Methanol
-
Tris-HCl buffer
-
Magnesium chloride
Procedure:
-
Synthesis of Arabinose-1-Phosphate Anomeric Mixture: a. React D-arabinose with p-toluenesulfonyl hydrazine (TSH) to generate the glycosylsulfonylhydrazide adduct. b. Oxidize the adduct with anhydrous CuCl₂ in the presence of 2-methyl-2-oxazoline and an excess of crystalline phosphoric acid to yield a mixture of arabinose-1-phosphate anomers. c. Purify the arabinose-1-phosphate mixture by precipitation with ethanol and subsequent conversion to the sodium salt. Dissolve the crude product in water, add barium chloride solution to precipitate the barium salt of arabinose-1-phosphate. d. Collect the precipitate, dissolve it in water, and treat with sodium carbonate to precipitate barium carbonate. e. Centrifuge to remove the precipitate, and collect the supernatant containing the disodium (B8443419) salt of arabinose-1-phosphate.
-
Enzymatic Synthesis of a Hypothetical UDP-Arabinose Diphosphate (B83284) Analog (as an illustrative example of downstream enzymatic modification): a. Set up a reaction mixture containing Tris-HCl buffer (pH 8.0), magnesium chloride, UTP, the synthesized arabinose-1-phosphate, and UDP-sugar pyrophosphorylase. b. Incubate the reaction at 37°C. Monitor the progress of the reaction by TLC or HPLC. c. Upon completion, terminate the reaction by heating. d. Purify the UDP-arabinose diphosphate analog using anion-exchange chromatography.
Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This protocol is a generalized method based on commercially available assay kits.[3][4]
Materials:
-
Purified FBPase enzyme
-
This compound analog (inhibitor)
-
Fructose-1,6-bisphosphate (substrate)
-
Assay Buffer (e.g., Tris-HCl or HEPES with MgCl₂)
-
Coupling enzymes: phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase
-
NADP⁺
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Prepare a stock solution of the this compound analog in assay buffer. b. Prepare a series of dilutions of the analog to test a range of concentrations. c. Prepare a reaction mixture containing assay buffer, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Assay Protocol: a. To each well of a 96-well plate, add the reaction mixture. b. Add the this compound analog dilutions to the respective wells. Include a control with no inhibitor. c. Add the purified FBPase enzyme to all wells and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind. d. Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate, to all wells. e. Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-30 minutes). The rate of increase in absorbance corresponds to the rate of NADPH formation, which is proportional to FBPase activity.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the kinetic curves. b. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. c. To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.
Protocol 3: 6-Phosphofructo-1-kinase (PFK-1) Activation Assay
This protocol is a generalized method based on commercially available assay kits.[5][6]
Materials:
-
Purified PFK-1 enzyme
-
This compound analog (activator)
-
Fructose-6-phosphate (substrate)
-
ATP (co-substrate)
-
Assay Buffer (e.g., HEPES with KCl and MgCl₂)
-
Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Prepare a stock solution of the this compound analog in assay buffer. b. Prepare a series of dilutions of the analog. c. Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.
-
Assay Protocol: a. To each well of a 96-well plate, add the reaction mixture. b. Add the this compound analog dilutions to the respective wells. Include a control with no activator. c. Add the purified PFK-1 enzyme to all wells to initiate the reaction. d. Immediately measure the absorbance at 340 nm in a kinetic mode for a set period. The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to PFK-1 activity.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the kinetic curves. b. Plot the enzyme activity against the activator concentration to determine the activation constant (Kₐ).
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and application of this compound analogs.
References
- 1. Fructose-1,6-bisphosphatase activity assay [bio-protocol.org]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. store.genprice.com [store.genprice.com]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Arabinose 1,5-Diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of arabinose 1,5-diphosphate. Given the limited direct literature on this specific molecule, this guide draws upon established principles and challenges encountered in the synthesis of related sugar phosphates and diphosphates.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no detectable this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low to no yield is a common issue in sugar diphosphate (B83284) synthesis. The underlying causes can be multifaceted, spanning from reagent quality to reaction conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Checklist:
-
Reagent Quality:
-
Arabinose: Ensure the starting arabinose is of high purity and the correct stereoisomer. Contaminants can interfere with the reaction.
-
Phosphorylating Agent: Use a fresh, high-quality phosphorylating agent (e.g., POCl₃, ATP). Degradation of these reagents is a common cause of failure.
-
Solvents: Use anhydrous solvents, as water can lead to hydrolysis of intermediates and the final product. Phosphorylation reactions are often sensitive to moisture.[1]
-
-
Reaction Conditions:
-
Temperature: Both chemical and enzymatic phosphorylations are sensitive to temperature. Ensure the reaction is maintained at the optimal temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
-
pH: For enzymatic reactions, maintain the optimal pH for the specific kinase or phosphorylase being used. For chemical synthesis, the pH during workup is critical to avoid product degradation.
-
-
Protecting Group Strategy (for Chemical Synthesis):
-
The hydroxyl groups of arabinose that are not being phosphorylated must be protected to prevent side reactions.
-
Ensure complete protection and deprotection of the sugar hydroxyls. Incomplete reactions at these stages will lead to a mixture of products and a low yield of the desired compound.
-
-
Enzyme Activity (for Enzymatic Synthesis):
-
Confirm the activity of the kinase or phosphorylase. Enzymes can lose activity during storage.
-
Be aware of potential substrate or product inhibition, which can limit the reaction yield.
-
Issue 2: Complex Product Mixture and Purification Difficulties
Question: My reaction has produced a complex mixture of products, and I am struggling to isolate the this compound. What should I do?
Answer: The presence of multiple products is a common challenge, often due to side reactions or incomplete reactions. Purification of highly polar sugar phosphates can also be difficult.
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction or side reactions (e.g., formation of monophosphates, cyclic phosphates). | Optimize reaction time and stoichiometry of reagents. Re-evaluate the protecting group strategy if using chemical synthesis. |
| Co-elution of Product and Impurities | Similar polarity of the desired product and byproducts (e.g., arabinose 1-phosphate, arabinose 5-phosphate). | Utilize high-resolution purification techniques such as anion-exchange chromatography or HPLC with a suitable column (e.g., porous graphitic carbon).[2][3] |
| Contamination with Inorganic Phosphate (B84403) | Excess phosphorylating agent or hydrolysis of the product. | Use purification methods like electrodialysis or specialized solid-phase extraction (SPE) cartridges designed to remove inorganic phosphate.[4] |
| Low Recovery from Purification | Irreversible binding to the stationary phase or degradation during purification. | Adjust the pH of the elution buffer. For SPE, ensure proper conditioning of the cartridge. Consider alternative purification methods.[5] |
Purification Strategy Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the chemical synthesis of sugar diphosphates like this compound include:
-
Regioselectivity: Differentiating between the various hydroxyl groups of arabinose to achieve phosphorylation specifically at the 1 and 5 positions. This often requires a multi-step process involving protecting groups.
-
Stereoselectivity: Controlling the anomeric configuration at the C1 position to obtain the desired α or β anomer can be difficult.
-
Lability of Phosphate Esters: The phosphate ester bonds can be susceptible to hydrolysis, especially under acidic or basic conditions used during the reaction or workup.
-
Purification: Separating the desired diphosphate from starting materials, monophosphorylated byproducts, and inorganic phosphate is often challenging due to their similar polarities.
Q2: What are the potential advantages and disadvantages of an enzymatic approach to synthesizing this compound?
A2:
-
Advantages:
-
High Regio- and Stereoselectivity: Enzymes can catalyze phosphorylations at specific positions with the correct stereochemistry, often eliminating the need for protecting groups.
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at neutral pH and moderate temperatures, which can improve the stability of the product.
-
-
Disadvantages:
-
Enzyme Availability and Cost: The specific kinases or phosphorylases required may not be commercially available or may be expensive.
-
Substrate Specificity: Enzymes are often highly specific for their substrates. An enzyme that phosphorylates a similar sugar may not be active on arabinose.
-
Product Inhibition: The desired product, this compound, may inhibit the activity of the enzyme, leading to low yields.
-
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is crucial for identifying the two phosphate groups and their chemical environment. ¹H and ¹³C NMR can confirm the arabinose backbone structure and the anomeric configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) can confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD, MS) can be used to assess the purity of the sample.[3]
Q4: How should I store this compound to prevent degradation?
A4: Sugar phosphates are generally unstable in solution, especially at non-neutral pH. For long-term storage, it is best to keep the compound as a lyophilized powder at -20°C or below. If a stock solution is required, it should be prepared in a buffer at neutral pH and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Experimental Protocols (Adapted from Analogous Syntheses)
Note: The following protocols are generalized and adapted from the synthesis of similar sugar phosphates. Optimization will be necessary for the specific synthesis of this compound.
Hypothetical Chemo-enzymatic Synthesis of L-Arabinose 1-Phosphate
This protocol is adapted from a method for the synthesis of pentose-1-phosphates.[6]
-
Reaction Setup:
-
Dissolve L-arabinose and p-toluenesulfonyl hydrazine (B178648) (TSH) in a suitable solvent.
-
React to form the glycosylsulfonylhydrazide adduct.
-
-
Oxidation and Phosphorylation:
-
The adduct is then oxidized with anhydrous CuCl₂ in the presence of an excess of crystalline phosphoric acid. This step generates a mixture of α/β-L-arabinose-1-phosphate.
-
-
Enzymatic Conversion (Hypothetical for Diphosphate):
-
A specific kinase could then be used to phosphorylate the 5-position, using ATP as the phosphate donor.
-
-
Purification:
-
The reaction mixture would be purified by anion-exchange chromatography to separate the diphosphate from monophosphates and other reactants.
-
Quantitative Data from Analogous Syntheses
The following table summarizes yields from the synthesis of related sugar phosphates, which can serve as a benchmark for what might be expected in the synthesis of this compound.
| Compound | Synthesis Method | Yield | Reference |
| UDP-β-L-arabinose (from α/β-L-arabinose-1-phosphate) | Chemo-enzymatic | 39-49% | [6] |
| β-Glucose 1,6-bisphosphate | Enzymatic (mutant βPGM) | High yield and purity | [7] |
This technical support center aims to provide a foundational resource for researchers working on the synthesis of this compound. By understanding the common challenges and troubleshooting strategies associated with sugar phosphate synthesis, researchers can better design and execute their experiments.
References
- 1. pnas.org [pnas.org]
- 2. Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 4. US4787940A - Method for purifying sugar phosphates or their salts - Google Patents [patents.google.com]
- 5. chromforum.org [chromforum.org]
- 6. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 7. Enzymatic production of β-glucose 1,6-bisphosphate through manipulation of catalytic magnesium coordination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Arabinose 1,5-Diphosphate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of arabinose 1,5-diphosphate synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer: The synthesis of this compound is not a widely documented procedure. The protocols and troubleshooting advice provided herein are based on a proposed two-step enzymatic pathway, derived from established synthesis methods for structurally similar molecules. The second step of this proposed pathway is hypothetical and may require significant optimization.
I. Proposed Enzymatic Synthesis Pathway
The proposed pathway for this compound synthesis involves two sequential enzymatic phosphorylation steps:
-
Step 1: Phosphorylation of L-arabinose to ß-L-arabinose-1-phosphate, catalyzed by L-arabinokinase.
-
Step 2 (Hypothetical): Phosphorylation of ß-L-arabinose-1-phosphate to L-arabinose-1,5-diphosphate, potentially catalyzed by a phosphofructokinase (PFK) or another suitable kinase.
Caption: Proposed two-step enzymatic synthesis of this compound.
II. Troubleshooting Guide
Low or No Yield of ß-L-Arabinose-1-Phosphate (Step 1)
Q1: I am not seeing any formation of arabinose-1-phosphate. What are the possible causes?
A1: Several factors could contribute to the lack of product in the first phosphorylation step. Consider the following:
-
Enzyme Activity: The L-arabinokinase may be inactive or have low specific activity. Verify the activity of your enzyme stock using a standard assay.
-
Reaction Conditions: Ensure the reaction buffer has the optimal pH and temperature for L-arabinokinase activity.
-
Cofactors: This reaction is ATP-dependent and typically requires a divalent cation like Mg²⁺. Confirm the presence and correct concentration of ATP and Mg²⁺ in your reaction mixture.
-
Substrate Quality: The L-arabinose substrate may be of poor quality or contain inhibitors. Use high-purity L-arabinose.
Q2: The yield of arabinose-1-phosphate is lower than expected. How can I improve it?
A2: To improve the yield, you can optimize several reaction parameters:
-
Enzyme Concentration: Increase the concentration of L-arabinokinase in the reaction.
-
Substrate Concentration: While ensuring the arabinose concentration is above the Km of the enzyme, be aware that very high concentrations can sometimes lead to substrate inhibition.
-
Reaction Time: Extend the incubation time to allow the reaction to proceed to completion. Monitor the reaction progress over time to determine the optimal endpoint.
-
Product Inhibition: Accumulation of ADP can inhibit the forward reaction. Consider implementing an ATP regeneration system to maintain a high ATP/ADP ratio.
Challenges in the Synthesis of Arabinose-1,5-Diphosphate (Step 2 - Hypothetical)
Q3: I am attempting the second phosphorylation step, but I am not observing the formation of arabinose-1,5-diphosphate. What should I investigate?
A3: As this step is hypothetical, it is expected to require significant troubleshooting. Here are key areas to focus on:
-
Enzyme Selection: The choice of kinase is critical. Standard phosphofructokinases may not recognize arabinose-1-phosphate as a substrate. You may need to screen a variety of kinases with broad substrate specificities. Consider pyrophosphate-dependent phosphofructokinases (PFP), as they can sometimes exhibit different substrate preferences compared to ATP-dependent PFKs.
-
Reaction Conditions: The optimal pH, temperature, and cofactor requirements for the phosphorylation of arabinose-1-phosphate will likely differ from the enzyme's preferred substrate (fructose-6-phosphate). A systematic optimization of these parameters is necessary.
-
Substrate Purity: Ensure that the arabinose-1-phosphate prepared in Step 1 is pure and free from any components of the previous reaction that might inhibit the second kinase.
Q4: How can I confirm the identity of the putative arabinose-1,5-diphosphate product?
A4: Product confirmation is essential. You can use a combination of the following analytical techniques:
-
Mass Spectrometry (MS): Determine the molecular weight of the purified product to confirm the addition of a second phosphate (B84403) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can elucidate the structure and confirm the positions of the phosphate groups.
-
Enzymatic Assays: If a known enzyme specifically utilizes arabinose-1,5-diphosphate, it can be used for a confirmatory assay.
III. Frequently Asked Questions (FAQs)
Q5: What are the typical kinetic parameters for L-arabinokinase?
A5: The kinetic parameters can vary depending on the source of the enzyme. Below is a summary of reported values for Arabidopsis thaliana arabinokinases.[1][2]
| Enzyme Isoform | Substrate | Km (µM) | Vmax (pkat/µg) |
| ARA1 | L-Arabinose | 88 ± 35 | 73 ± 5 |
| ARAK2 | L-Arabinose | 79 ± 39 | 84 ± 10 |
| ARA1 | ATP | 5 ± 1 | 18 ± 1 |
| ARAK2 | ATP | 10 ± 3 | 64 ± 2 |
Q6: What are the optimal reaction conditions for L-arabinokinase?
A6: Based on studies of plant arabinokinases, the following conditions can be used as a starting point for optimization.[1]
| Parameter | Optimal Range |
| Temperature | 30-35°C |
| pH | 7.5 - 8.5 |
| Divalent Cation | Mg²⁺ |
Q7: Are there any known inhibitors of L-arabinokinase?
A7: Product inhibition by ADP is a common regulatory mechanism for kinases. High concentrations of the product, ß-L-arabinose-1-phosphate, may also exert feedback inhibition. Certain metal ions other than Mg²⁺ could also inhibit enzyme activity.
Q8: How should I purify the intermediate and final products?
A8: Both arabinose-1-phosphate and arabinose-1,5-diphosphate are negatively charged molecules. Anion-exchange chromatography is a suitable method for their purification. A salt gradient (e.g., with NaCl or a phosphate buffer) can be used to elute the phosphorylated sugars.
IV. Experimental Protocols
Protocol 1: Synthesis of ß-L-Arabinose-1-Phosphate
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the components listed in the table below.
-
It is recommended to prepare a master mix without the enzyme for multiple reactions.
-
| Component | Final Concentration |
| HEPES Buffer (pH 8.0) | 50 mM |
| L-Arabinose | 10 mM |
| ATP | 15 mM |
| MgCl₂ | 10 mM |
| L-Arabinokinase | 1-5 µg/mL |
| Total Volume | 1 mL |
-
Reaction Incubation:
-
Add L-arabinokinase to the reaction mixture to initiate the reaction.
-
Incubate at 30°C for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the formation of arabinose-1-phosphate using a suitable method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or a coupled enzymatic assay that measures ADP production.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing arabinose-1-phosphate using anion-exchange chromatography.
-
Caption: A general workflow for troubleshooting arabinose diphosphate (B83284) synthesis.
References
Technical Support Center: Preparation of Arabinose 1,5-diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the chemical synthesis of arabinose 1,5-diphosphate.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors. Incomplete phosphorylation is a common issue, where either the C-1 or C-5 hydroxyl group fails to react, resulting in arabinose 1-monophosphate or arabinose 5-monophosphate. Another significant cause is the formation of multiple side products due to the low regioselectivity of phosphorylation on an unprotected arabinose molecule. Degradation of the arabinose starting material or the phosphorylated product under harsh reaction conditions (e.g., strong acid or base) can also contribute to reduced yields.
Q2: I am observing multiple spots on my TLC/peaks in my HPLC analysis of the crude reaction mixture. What are these likely to be?
The presence of multiple products is a strong indicator of side reactions. These may include:
-
Regioisomers: Phosphorylation occurring at other hydroxyl groups (C-2, C-3, or C-4) in addition to the desired C-1 and C-5 positions.
-
Anomers: A mixture of α- and β-anomers at the anomeric (C-1) position.
-
Monophosphorylated intermediates: Arabinose 1-monophosphate and arabinose 5-monophosphate.
-
Cyclic phosphodiesters: Intramolecular cyclization between a phosphate (B84403) group and a neighboring hydroxyl group.
-
Degradation products: Fragments of the arabinose molecule resulting from harsh reaction conditions.
Q3: How can I confirm the identity of the desired this compound and distinguish it from side products?
A combination of analytical techniques is recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable. 31P NMR will show distinct signals for the different phosphate environments. 1H-1H COSY and HSQC experiments can help in assigning the protons and carbons of the sugar backbone and confirming the phosphorylation sites.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the desired product and its isomers.
-
Chromatographic Techniques: Co-elution with a known standard (if available) on HPLC or TLC can provide strong evidence for the identity of the main product.
Q4: My purified this compound appears to be unstable during storage. What are the potential causes and how can I improve its stability?
Phosphorylated sugars can be susceptible to hydrolysis, especially at non-neutral pH. The anomeric phosphate at the C-1 position is particularly labile. Instability can also arise from residual impurities from the reaction or purification process that may catalyze degradation. For improved stability, it is recommended to store the purified product as a stable salt (e.g., sodium or lithium salt) at low temperatures (-20°C or below) in a desiccated environment. It is also crucial to ensure the final product is free from any acidic or basic residues.
Troubleshooting Guides
Issue 1: Predominance of Monophosphorylated Byproducts
Symptoms:
-
Major peaks in HPLC/LC-MS corresponding to the mass of arabinose monophosphate.
-
31P NMR shows a single major peak instead of the expected two for the diphosphate (B83284).
Possible Causes:
-
Insufficient amount of phosphorylating agent.
-
Low reactivity of one of the hydroxyl groups (C-1 or C-5) under the chosen reaction conditions.
-
Steric hindrance preventing the second phosphorylation event.
Troubleshooting Steps:
-
Increase Molar Ratio of Phosphorylating Agent: Gradually increase the equivalents of the phosphorylating agent. Monitor the reaction progress to find the optimal ratio that maximizes the formation of the diphosphate without excessive side reactions.
-
Optimize Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious as this could also promote side reactions.
-
Stepwise Phosphorylation: Consider a two-step synthesis approach. First, selectively protect the more reactive hydroxyl groups, then phosphorylate the C-1 and C-5 positions, followed by deprotection.
Issue 2: Formation of Multiple Regioisomers
Symptoms:
-
Multiple product spots on TLC with similar polarities.
-
A cluster of peaks with the same mass-to-charge ratio in the mass spectrum, indicative of isomers.
-
Complex 1H and 13C NMR spectra with overlapping signals.
Possible Causes:
-
Lack of regioselectivity of the phosphorylating agent.
-
Similar reactivity of the different hydroxyl groups of arabinose.
Troubleshooting Steps:
-
Employ Protecting Group Strategies: This is the most effective solution. Utilize protecting groups to mask the C-2, C-3, and C-4 hydroxyls, leaving only the C-1 and C-5 hydroxyls available for phosphorylation. A common strategy involves the use of acetal (B89532) protecting groups.
-
Use a More Selective Phosphorylating Agent: Some phosphorylating agents may offer better regioselectivity. A thorough literature search for selective phosphorylation of pentoses is recommended.
-
Enzymatic Approaches: Consider a chemoenzymatic strategy. For example, arabinose can be enzymatically phosphorylated at the C-5 position by a specific kinase, followed by chemical phosphorylation at the anomeric C-1 position.
Data Presentation
Table 1: Effect of Molar Ratio of Phosphorylating Agent on Product Distribution
| Molar Ratio (Phosphorylating Agent:Arabinose) | This compound (%) | Arabinose 1-monophosphate (%) | Arabinose 5-monophosphate (%) | Other Byproducts (%) |
| 1:1 | 15 | 45 | 30 | 10 |
| 2:1 | 40 | 25 | 20 | 15 |
| 3:1 | 65 | 10 | 10 | 15 |
| 4:1 | 60 | 5 | 5 | 30 |
Data are hypothetical and for illustrative purposes only.
Table 2: Influence of Protecting Groups on Regioselectivity
| Protecting Group Strategy | Desired Product (this compound) (%) | Regioisomeric Diphosphates (%) | Monophosphates (%) |
| No Protecting Groups | 35 | 40 | 25 |
| 2,3-O-Isopropylidene | 85 | <5 | 10 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for 31P NMR Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the crude reaction mixture.
-
Quenching (if necessary): Quench the reaction by adding a suitable reagent (e.g., a small amount of water or buffer) if the phosphorylating agent is highly reactive.
-
Solvent: Evaporate the reaction solvent under reduced pressure. Dissolve the residue in a deuterated solvent suitable for NMR analysis (e.g., D₂O or CD₃OD).
-
Internal Standard: Add a capillary containing a known concentration of a phosphorus standard (e.g., phosphoric acid or triphenyl phosphate in a suitable deuterated solvent) for quantification.
-
Acquisition: Acquire the 31P NMR spectrum. The chemical shifts will provide information about the different phosphate environments (e.g., monophosphate vs. diphosphate, anomeric phosphate vs. primary phosphate).
Protocol 2: General Procedure for HPLC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture with the mobile phase.
-
Chromatographic Conditions:
-
Column: A column suitable for polar analyte separation, such as an anion-exchange or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 30°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Scan Range: Set the scan range to cover the expected m/z values of the product and potential byproducts.
-
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
degradation of arabinose 1,5-diphosphate in solution
Disclaimer: Direct experimental data on the degradation of arabinose 1,5-diphosphate in solution is limited in publicly available literature. The information provided in this guide is based on established principles of sugar phosphate (B84403) chemistry and data from analogous compounds, such as ribulose 1,5-bisphosphate and other phosphorylated sugars. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its isomer, ribulose 1,5-bisphosphate?
This compound is a phosphorylated five-carbon sugar (a pentose). It is an aldose, meaning its carbonyl group is an aldehyde. Its isomer, ribulose 1,5-bisphosphate, is a ketose, with a ketone carbonyl group.[1] This structural difference, while seemingly small, can significantly impact their chemical properties, stability, and biological roles. Ribulose 1,5-bisphosphate is a key intermediate in the Calvin cycle of photosynthesis.[1]
Q2: What are the primary pathways for the degradation of this compound in an aqueous solution?
Based on the behavior of similar sugar phosphates, the degradation of this compound in solution is likely to occur through several pathways:
-
Hydrolysis of Phosphate Groups: The ester linkages of the phosphate groups to the sugar backbone can be hydrolyzed, leading to the formation of arabinose 1-phosphate, arabinose 5-phosphate, and eventually arabinose and inorganic phosphate. This hydrolysis can be catalyzed by acids, bases, or enzymes (phosphatases).
-
Epimerization: The stereochemistry of the sugar can change, particularly at the carbon atom adjacent to the aldehyde group (C2), leading to the formation of other pentose (B10789219) diphosphate (B83284) isomers.
-
Enolization and Elimination: Under certain conditions, particularly alkaline pH, the molecule can undergo enolization followed by the elimination of a phosphate group.[2]
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or certain metal ions.
Q3: Which factors have the most significant impact on the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: The pH of the solution is a critical factor. The rate of hydrolysis of phosphomonoesters is pH-dependent, with a maximum rate typically observed around pH 4.[3] Solutions of sugar phosphates are generally more stable at neutral or slightly alkaline pH (around 7.0-7.5), in the absence of catalysts.[2]
-
Temperature: Higher temperatures will accelerate the rate of all degradation reactions. For long-term storage, it is advisable to keep solutions frozen at -20°C or below.[3]
-
Enzymatic Contamination: The presence of phosphatases or other enzymes can rapidly degrade this compound. These enzymes can be introduced through microbial contamination or from biological samples.
-
Presence of Metal Ions: Divalent metal ions can sometimes catalyze the hydrolysis of phosphate esters. The specific effect would depend on the metal ion and the experimental conditions.
-
Buffer Composition: The choice of buffer can also play a role. Some buffer components may interact with the sugar phosphate or influence the pH and ionic strength of the solution.
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Short-term storage (hours to days): Store at 0-4°C in a sterile, neutral pH buffer (pH 7.0-7.5).
-
Long-term storage (weeks to months): Aliquot the solution into small, single-use volumes and store frozen at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Aseptic Technique: Use sterile reagents and techniques to prepare and handle solutions to prevent microbial contamination, which can introduce degrading enzymes.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Freshly Prepared Solution
| Question | Possible Cause & Solution |
| Are you observing a rapid loss of your starting material? | Microbial Contamination: Your water, buffer, or glassware may be contaminated with microorganisms that produce phosphatases. Solution: Use sterile, nuclease-free water and buffers. Autoclave all glassware and solutions where possible. Filter-sterilize solutions that cannot be autoclaved. |
| Incorrect pH: The pH of your solution may be too acidic or too alkaline. Solution: Prepare your solution in a well-buffered system at a neutral pH (e.g., pH 7.0-7.5). Verify the final pH of the solution. | |
| High Temperature: The solution may have been exposed to high temperatures during preparation. Solution: Prepare the solution on ice and store it at 4°C for immediate use or freeze it for long-term storage. |
Issue 2: Inconsistent Experimental Results Over Time
| Question | Possible Cause & Solution |
| Are you seeing variability in your results when using the same stock solution on different days? | Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Solution: Aliquot your stock solution into smaller, single-use tubes to avoid multiple freeze-thaw cycles. |
| Slow Degradation During Experiments: Your experimental conditions (e.g., elevated temperature, non-optimal pH) may be causing slow degradation of the this compound over the course of your assay. Solution: If possible, perform experiments at a lower temperature. Include a time-course stability check of your compound under your specific assay conditions. |
Issue 3: Difficulty in Quantifying this compound
| Question | Possible Cause & Solution |
| Are you struggling to get a reliable measurement of the concentration of your compound? | Inadequate Analytical Method: Your analytical method may not be suitable for resolving and quantifying this compound from its degradation products or other components in your sample. Solution: Utilize a robust analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These methods can separate and specifically detect sugar phosphates.[4][5][6] |
Quantitative Data
The following table presents thermodynamic data for the hydrolysis of several sugar monophosphates, which can provide an indication of the energy changes associated with the cleavage of a phosphate group from a sugar.
Table 1: Thermodynamic Data for the Hydrolysis of Various Sugar Phosphates at 25°C [7][8]
| Sugar Phosphate | ΔG°' (kJ/mol) | ΔH° (kJ/mol) |
| Glucose 6-phosphate | - | 0.91 ± 0.35 |
| Mannose 6-phosphate | - | 1.40 ± 0.31 |
| Fructose 6-phosphate | -13.70 ± 0.28 | -7.61 ± 0.68 |
| Ribose 5-phosphate | - | -5.69 ± 0.52 |
| Ribulose 5-phosphate | - | -12.43 ± 0.45 |
Note: The reaction is sugar phosphate²⁻(aq) + H₂O(l) = sugar(aq) + HPO₄²⁻(aq). A negative ΔG°' indicates a spontaneous reaction under standard conditions.
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by HPLC-MS
This protocol provides a general framework for the analysis of sugar phosphates. Optimization will be required for specific instrumentation and experimental goals.
1. Sample Preparation: a. Quench enzymatic reactions by adding a cold solvent (e.g., methanol) or acid (e.g., perchloric acid), followed by neutralization. b. Centrifuge the samples to pellet any precipitate. c. Filter the supernatant through a 0.22 µm filter before injection.
2. HPLC-MS Conditions (Example):
-
Column: A mixed-mode column (e.g., Primesep SB) or a hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like sugar phosphates.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.0) is commonly used.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and its potential degradation products.
3. Data Analysis: a. Identify peaks based on their retention times and m/z values compared to standards, if available. b. Quantify the compounds by integrating the peak areas. For absolute quantification, a calibration curve with a known standard is required.
Visualizations
References
- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 7. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Arabinose 1,5-Diphosphate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of arabinose 1,5-diphosphate and related sugar diphosphates.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of this compound using anion-exchange chromatography?
A1: this compound is a highly polar molecule with two negatively charged phosphate (B84403) groups. Anion-exchange chromatography separates molecules based on their net negative charge. In this process, the stationary phase (resin) is positively charged and attracts negatively charged molecules like this compound. The strength of the binding is proportional to the net negative charge of the molecule. Compounds are then eluted by increasing the salt concentration of the mobile phase or by changing its pH. Diphosphates, having a greater negative charge, bind more tightly to the resin and are retained longer than monophosphates.[1]
Q2: What are the critical factors to consider for the stability of this compound during purification?
Q3: What are the common contaminants encountered during the purification of this compound?
A3: Common contaminants can include unreacted starting materials, byproducts of the synthesis, monophosphorylated sugars, and other charged molecules from the reaction mixture. If the this compound is produced enzymatically, proteins and nucleotides from the reaction will also be present.
Q4: How can I effectively prepare my sample before purification?
A4: Proper sample preparation is crucial for successful purification. This typically involves:
-
Filtration: To remove any particulate matter that could clog the chromatography column.
-
pH Adjustment: Ensure the pH of the sample is compatible with the binding conditions of the ion-exchange resin.
-
Buffer Exchange: If the sample is in a buffer that interferes with binding, it should be exchanged into the starting buffer for chromatography.
Troubleshooting Guides
Anion-Exchange Chromatography
| Problem | Possible Cause | Suggested Solution |
| Low Yield/Recovery | Suboptimal Binding Conditions: The pH of the sample or binding buffer may not be optimal for the interaction between this compound and the resin. | Ensure the pH of the sample and buffers is appropriate for the anion-exchange resin being used. The pH should be at least one unit above the pKa of the phosphate groups to ensure they are deprotonated and negatively charged. |
| High Salt Concentration in Sample: The presence of high salt concentrations in the sample can interfere with the binding of the target molecule to the resin. | Desalt the sample before loading it onto the column using techniques like dialysis or gel filtration. | |
| Sample Overload: Exceeding the binding capacity of the column will result in the loss of the target molecule in the flow-through. | Use an appropriate amount of sample for the column size or use a larger column. | |
| Poor Resolution/Peak Tailing | Improper Gradient Elution: A steep salt gradient may not be sufficient to separate molecules with similar charges. | Optimize the salt gradient. A shallower gradient can improve the separation of closely eluting compounds. |
| Column Overloading: Too much sample can lead to broad and tailing peaks. | Reduce the amount of sample loaded onto the column. | |
| Secondary Interactions: Hydrophobic or other non-ionic interactions between the analyte and the resin can cause peak tailing. | Modify the mobile phase by adding a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile) if compatible with the resin and the analyte. | |
| Peak Splitting | Column Fouling: The column may be contaminated with strongly bound substances from previous runs. | Clean the column according to the manufacturer's instructions. This may involve washing with high salt solutions, acid, or base.[3] |
| Presence of Isomers or Anomers: Sugar phosphates can exist as different isomers or anomers which may separate under certain chromatographic conditions.[4] | Adjusting the mobile phase composition or temperature may help in co-eluting the different forms or improving their separation for individual analysis. | |
| Issues with the HPLC System: Problems with the injector, fittings, or a blocked frit can cause peak splitting.[5][6] | Systematically check the HPLC components for any issues. | |
| High Backpressure | Clogged Column Frit: Particulate matter in the sample or mobile phase can block the column inlet frit. | Filter all samples and mobile phases before use. If the frit is clogged, it may need to be replaced. |
| Column Contamination: Buildup of contaminants on the column can increase backpressure. | Implement a rigorous column cleaning and regeneration protocol. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs. | Ensure the column is equilibrated for a sufficient time with the starting mobile phase before each injection. |
| Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention times. | Prepare mobile phases carefully and consistently. Use a mobile phase degasser to prevent bubble formation. | |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature. | |
| Broad Peaks | Column Deterioration: The stationary phase of the column can degrade over time, leading to a loss of efficiency and broader peaks. | Replace the column if it has exceeded its lifetime or shows signs of significant performance degradation. |
| Large Injection Volume: Injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening. | Reduce the injection volume or dissolve the sample in the mobile phase. | |
| Dead Volume in the System: Excessive tubing length or poorly made connections can increase dead volume and contribute to peak broadening. | Use tubing with the appropriate inner diameter and minimize its length. Ensure all connections are properly fitted. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections can appear as ghost peaks. | Use high-purity solvents and reagents for the mobile phase. Implement a thorough wash cycle between runs to clean the injector and column. |
| Sample Degradation: The analyte may be degrading in the autosampler or on the column. | Keep the autosampler temperature controlled (e.g., 4°C) and ensure the mobile phase conditions are not causing sample degradation. |
Experimental Protocols
Detailed Methodology: Anion-Exchange Chromatography for this compound Purification
This protocol is a representative method for the purification of this compound from a reaction mixture using a weak anion-exchange resin.
1. Materials and Reagents:
-
Weak anion-exchange resin (e.g., DEAE-Sepharose)
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Fraction collector
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Sample: Reaction mixture containing this compound
2. Column Packing and Equilibration:
-
Prepare a slurry of the anion-exchange resin in the Binding Buffer.
-
Carefully pack the chromatography column with the resin slurry, avoiding the introduction of air bubbles.
-
Wash the packed column with at least 5 column volumes (CV) of Binding Buffer to equilibrate the resin.
3. Sample Preparation and Loading:
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet any precipitates or cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Adjust the pH of the sample to 7.5 if necessary.
-
If the sample contains a high salt concentration, perform a buffer exchange into the Binding Buffer using a desalting column.
-
Load the prepared sample onto the equilibrated column at a low flow rate.
4. Washing:
-
After loading the sample, wash the column with 5-10 CV of Binding Buffer to remove any unbound and weakly bound contaminants.
-
Monitor the UV absorbance at 260/280 nm of the flow-through. Continue washing until the absorbance returns to baseline.
5. Elution:
-
Elute the bound molecules using a linear gradient of NaCl from 0 to 1 M over 10-20 CV. This is achieved by mixing the Binding Buffer and Elution Buffer in increasing proportions.
-
Collect fractions throughout the elution process.
-
This compound is expected to elute at a specific salt concentration, which can be determined by analyzing the collected fractions.
6. Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound using a suitable assay, such as HPLC or a colorimetric assay for pentose (B10789219) phosphates.
-
Pool the fractions containing the purified this compound.
7. Desalting and Concentration:
-
If necessary, desalt the pooled fractions using a desalting column or dialysis.
-
The purified sample can be concentrated using techniques such as lyophilization or speed-vacuum centrifugation.
Quantitative Data
The following tables provide illustrative data on the purification of sugar phosphates. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Illustrative Recovery of UDP-Sugars using Solid-Phase Extraction (SPE)
| UDP-Sugar | Extraction Efficiency (%) |
| UDP-glucose | 85 ± 5 |
| UDP-galactose | 82 ± 6 |
| UDP-arabinose | 88 ± 4 |
| UDP-xylose | 90 ± 5 |
Data adapted from studies on UDP-sugar purification and should be considered as a general reference.
Table 2: Example of Anion-Exchange Chromatography Elution Profile for Sugar Phosphates
| Compound | Eluting Salt Concentration (mM NaCl) | Relative Purity (%) |
| Sugar Monophosphate | 150 - 250 | > 90 |
| Sugar Diphosphate (e.g., this compound) | 300 - 500 | > 95 |
| Nucleoside Triphosphates | 600 - 800 | > 98 |
This table provides an estimated elution profile based on the principle that more highly charged molecules require higher salt concentrations for elution.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 2. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. support.waters.com [support.waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
overcoming low solubility of arabinose 1,5-diphosphate
Welcome to the technical support center for arabinose 1,5-diphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also referred to as arabinose 1,5-bisphosphate, is a phosphorylated derivative of the pentose (B10789219) sugar arabinose. As a phosphorylated carbohydrate, it can be involved in various biochemical pathways.[1] Its solubility can be limited, which presents a challenge for in vitro assays and other experiments requiring the compound to be in a clear, homogenous solution.
Q2: What is the expected solubility of this compound?
Q3: What are the main factors that influence the solubility of phosphorylated sugars like this compound?
Several factors can affect the solubility of phosphorylated sugars:
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4][5]
-
pH: The pH of the solution can impact the charge state of the phosphate (B84403) groups, which in turn affects solubility.
-
Solvent: While water is the most common solvent, the polarity of the solvent is a critical factor.[5][6]
-
Salt Form: The counter-ions associated with the phosphate groups can influence solubility.[7] For instance, sodium salts of phosphorylated compounds are often more soluble.
-
Purity of the Compound: Impurities can sometimes affect solubility.
Troubleshooting Guide for Low Solubility
Issue: I am having difficulty dissolving this compound in water.
Below is a step-by-step guide to troubleshoot and overcome low solubility issues.
Step 1: Initial Assessment and Basic Steps
-
Verify the reported solubility: If a datasheet is available, check the recommended solvent and solubility.
-
Use deionized, purified water: Start with a high-purity solvent to avoid impurities that might affect solubility.
-
Gentle agitation: Stir the solution at room temperature for an extended period.
Step 2: Systematic Approach to Enhance Solubility
If the compound remains insoluble, proceed with the following methods systematically. It is recommended to work with a small amount of your compound for these tests.
Method 1: Heating the Solution
For many solids, solubility increases with temperature.
-
Protocol:
-
Prepare a suspension of the compound in the desired solvent.
-
Gently warm the solution in a water bath.
-
Incrementally increase the temperature (e.g., in 5-10°C steps) while continuously stirring.
-
Monitor for dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.
-
-
Caution: Be aware of the compound's stability at elevated temperatures.
Method 2: Adjusting the pH
The charge of the phosphate groups is pH-dependent.
-
Protocol:
-
Suspend the compound in an unbuffered aqueous solution.
-
Add a small amount of a dilute acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
For phosphorylated compounds, increasing the pH slightly above 7 can often improve solubility by ensuring the phosphate groups are fully deprotonated.
-
Method 3: Using Buffers
Working in a buffered solution can help maintain a pH where the compound is most soluble.
-
Recommended Buffers: Consider using common biological buffers such as Tris-HCl, HEPES, or phosphate buffer.
-
Protocol:
-
Prepare a range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0).
-
Attempt to dissolve the this compound in each buffer.
-
Method 4: Co-solvents
If aqueous solubility remains low, the use of a co-solvent might be necessary.
-
Recommended Co-solvents: For some polar organic compounds, small amounts of DMSO or ethanol (B145695) can aid in dissolution.[8]
-
Protocol:
-
First, attempt to dissolve the compound in a small volume of the organic co-solvent (e.g., DMSO).
-
Slowly add the aqueous buffer to the organic solution dropwise while stirring vigorously.
-
-
Note: The final concentration of the organic solvent should be kept low, especially for biological assays where it might have an effect.
Quantitative Data
As specific quantitative solubility data for this compound is limited, the following table provides data for the related compound, D-arabinose 5-phosphate disodium (B8443419) salt, for reference.
| Compound | Solvent | Solubility | Reference |
| D-Arabinose 5-phosphate disodium salt | Water | 50 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines a general procedure for preparing a stock solution, incorporating the troubleshooting steps mentioned above.
-
Preparation:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of high-purity water or your chosen buffer (e.g., Tris-HCl, pH 7.4) to create a slurry.
-
-
Dissolution at Room Temperature:
-
Vortex the tube for 1-2 minutes.
-
Allow the mixture to stir on a magnetic stirrer for 30 minutes at room temperature.
-
Visually inspect for any undissolved particles.
-
-
Heating (if necessary):
-
If the compound is not fully dissolved, place the tube in a water bath at 30-40°C.
-
Continue to stir and monitor for dissolution.
-
If the compound dissolves, allow the solution to cool to room temperature to ensure it remains in solution.
-
-
pH Adjustment (if necessary):
-
If the compound is still not dissolved, check the pH of the suspension.
-
Adjust the pH dropwise with 0.1 M NaOH to a slightly alkaline pH (e.g., 7.5-8.0) and observe for dissolution.
-
-
Sterilization and Storage:
-
Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Visualizations
Caption: Troubleshooting workflow for overcoming low solubility.
Caption: Key factors influencing the solubility of this compound.
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-阿拉伯糖5-磷酸 二钠盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. D-Arabinose 5-phosphate sodium_TargetMol [targetmol.com]
- 8. D-Arabinose 5-phosphate sodium | Biochemical Assay Reagents | 89927-09-3 | Invivochem [invivochem.com]
preventing hydrolysis of phosphate groups in arabinose 1,5-diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of phosphate (B84403) groups in arabinose 1,5-diphosphate during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that cause the hydrolysis of the phosphate groups?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of divalent metal ions. The pyrophosphate bond is susceptible to cleavage under certain conditions, leading to the formation of arabinose 1-phosphate and inorganic phosphate.
-
pH: The rate of hydrolysis of pyrophosphate linkages is highly dependent on the pH of the solution. Hydrolysis is generally slow in neutral to alkaline conditions but is significantly accelerated in highly acidic environments.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of pyrophosphate bonds. Therefore, storing solutions at elevated temperatures will lead to faster degradation.
-
Divalent Metal Ions: The presence of divalent metal ions, such as magnesium (Mg²⁺), can catalyze the hydrolysis of pyrophosphate.[3][4][5] Other multivalent cations, like Zirconium (Zr⁴⁺) and Thorium (Th⁴⁺), have also been shown to catalyze this cleavage, even at low temperatures.
Q2: What are the ideal storage conditions to ensure the long-term stability of my this compound solutions?
A2: For optimal long-term stability, it is recommended to store this compound solutions at low temperatures, ideally at -20°C or below, in small, single-use aliquots to minimize freeze-thaw cycles. The solution should be prepared in a buffer that maintains a neutral to slightly alkaline pH, ideally between 7.0 and 8.5. Avoid acidic buffers for long-term storage.
Q3: I suspect enzymatic degradation of my this compound. How can I prevent this?
A3: If enzymatic degradation by phosphatases or pyrophosphatases is a concern, ensure that all components of your experimental setup are free from such enzymatic contaminants. Use high-purity reagents and sterile, nuclease-free water. The addition of a general phosphatase inhibitor, if compatible with your experimental design, can also be considered.
Q4: Can the presence of certain salts in my buffer affect the stability of this compound?
A4: Yes, the composition of your buffer can influence stability. As mentioned, divalent cations can catalyze hydrolysis. Therefore, if the presence of ions like Mg²⁺ is not essential for your experiment, consider using a buffer with a chelating agent like EDTA to sequester these ions. However, be aware that chelation can also affect the activity of certain enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound over time. | Hydrolysis of the pyrophosphate bond. | 1. Verify the pH of your stock and working solutions. Adjust to a neutral or slightly alkaline pH (7.0-8.5) if necessary. 2. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. If your experiment requires divalent cations, consider the minimum concentration necessary and the duration of the experiment to minimize hydrolysis. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, IC). | Degradation into arabinose 1-phosphate and inorganic phosphate. | 1. Analyze your sample using one of the provided experimental protocols (e.g., HPLC, ³¹P NMR) to confirm the identity of the degradation products. 2. Prepare fresh solutions of this compound for your experiments. |
| Inconsistent experimental results between batches of this compound. | Variable purity or degradation of different batches. | 1. Assess the purity of each new batch upon receipt using a validated analytical method. 2. Adhere to strict storage and handling protocols for all batches. |
Quantitative Data on Pyrophosphate Hydrolysis
| pH | Reacting Species | Rate Constant (s⁻¹) at 25°C | Reference |
| 5.0 - 6.3 | H₂PPi²⁻ | ~1 x 10⁻⁸ | [4] |
| 6.5 - 7.0 | HPPi³⁻ | ~1 x 10⁻¹⁰ | [4] |
| 8.3 - 8.9 | PPi⁴⁻ | ~1.2 x 10⁻¹³ | [4] |
| 8.5 | MgPPi²⁻ | 2.8 x 10⁻¹⁰ | [3][4][5] |
Note: The rate of hydrolysis is significantly influenced by the protonation state of the pyrophosphate and the presence of metal ions.
Experimental Protocols
Protocol 1: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its potential hydrolysis products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)).
-
Anion-exchange or a suitable reverse-phase column (e.g., Aminex HPX-87H).
-
Mobile phase: e.g., dilute sulfuric acid (e.g., 0.005 M) for cation exchange columns, or a buffered mobile phase for anion exchange.
-
This compound sample.
-
Standards for arabinose, arabinose 1-phosphate, and inorganic phosphate.
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a buffer of choice.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the desired experimental conditions (e.g., temperature, pH), withdraw an aliquot of the sample.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis according to the optimized method for separating the compounds of interest.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis products by comparing their retention times with those of the standards.
-
Quantify the amount of each compound by integrating the peak areas.
-
Calculate the percentage of hydrolysis over time.
-
Protocol 2: Monitoring Hydrolysis using ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique to directly observe the phosphorus-containing species in the solution and monitor the cleavage of the pyrophosphate bond.
Materials:
-
NMR spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
D₂O for locking.
-
This compound sample.
-
Phosphate standard (e.g., phosphoric acid) for chemical shift referencing.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the desired buffer prepared in D₂O to a final concentration suitable for NMR analysis (typically in the millimolar range).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and lock the spectrometer.
-
Acquire a ³¹P NMR spectrum. Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. Proton decoupling is generally used to simplify the spectrum.
-
Acquire spectra at different time points to monitor the progress of hydrolysis.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
The pyrophosphate group of this compound will give rise to a characteristic set of signals (typically two doublets or a more complex pattern depending on the coupling to other nuclei).
-
The formation of arabinose 1-phosphate and inorganic phosphate will result in the appearance of new signals at their respective characteristic chemical shifts.
-
Integrate the signals corresponding to the different phosphorus species to determine their relative concentrations over time.
-
Visualizations
References
- 1. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase* | Semantic Scholar [semanticscholar.org]
- 4. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Anomeric Mixtures of Arabinose 1,5-Diphosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing anomeric mixtures of arabinose 1,5-diphosphate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the anomeric forms of this compound and why are they important?
This compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemical orientation of the phosphate (B84403) group at the anomeric carbon (C1). These anomeric forms are biologically significant as they can exhibit differential effects on enzyme activity. For instance, the α-anomer of arabinose 1,5-bisphosphate is a more effective activator of 6-phosphofructo-1-kinase, while the β-anomer is a more potent inhibitor of fructose-1,6-bisphosphatase.[1] This differential regulation highlights the importance of considering the anomeric composition of your this compound preparation in enzymatic assays.
Q2: How can I analyze the anomeric composition of my this compound sample?
The two primary methods for analyzing the anomeric composition are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Specialized chromatography techniques, such as mixed-mode hydrophilic interaction/weak anion exchange chromatography, can be employed to separate phosphorylated carbohydrate isomers, including anomers. The separation is often sensitive to temperature, with lower temperatures generally providing better resolution of the anomers.
-
NMR Spectroscopy: Both ¹H and ³¹P NMR can be used to distinguish and quantify the α- and β-anomers. The anomeric protons (H1) of the two forms will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum. Similarly, the phosphorus atoms of the phosphate groups will exhibit different chemical shifts in the ³¹P NMR spectrum, allowing for quantification of the anomeric ratio.
Q3: What is mutarotation and how does it affect my experiments?
Mutarotation is the process by which the α- and β-anomers of a sugar interconvert in solution until an equilibrium is reached. This is a crucial consideration for any experiment involving anomeric mixtures, as the ratio of anomers can change over time, potentially affecting the reproducibility of your results. The rate of mutarotation is influenced by factors such as pH, temperature, and the presence of catalysts. For enzymatic assays, it is important to either use conditions that favor a specific anomer or allow the mixture to reach equilibrium before starting the reaction to ensure consistent results.
Q4: How should I store my this compound to maintain its stability and anomeric composition?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. In solution, the stability can be influenced by pH and temperature. To minimize degradation and shifts in the anomeric equilibrium, it is advisable to prepare fresh solutions for each experiment and store them on ice. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Inconsistent Results in Enzymatic Assays
| Problem | Possible Cause | Solution |
| High variability between replicates. | Shifting anomeric equilibrium (mutarotation) during the assay. | Pre-incubate the this compound solution under assay conditions (buffer, pH, temperature) to allow it to reach anomeric equilibrium before adding it to the reaction mixture. |
| Inconsistent concentration of the active anomer. | If one anomer is significantly more active, slight variations in the anomeric ratio of your stock solution can lead to large differences in enzyme activity. Characterize the anomeric ratio of your stock solution using HPLC or NMR. | |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions, even at low temperatures. | |
| Lower than expected enzyme activation or inhibition. | The predominant anomer in the mixture is the less active form for the specific enzyme. | Synthesize or purchase an anomerically pure form of this compound if the specific activity of one anomer is required. Alternatively, adjust experimental expectations based on the known anomeric ratio.[1] |
| Incorrect assay conditions (pH, temperature) affecting anomeric stability or enzyme activity. | Optimize assay conditions to ensure both the stability of the effector molecule and the optimal activity of the enzyme. |
Issues with HPLC Analysis of Anomers
| Problem | Possible Cause | Solution |
| Poor separation of anomeric peaks. | Column temperature is too high, leading to on-column mutarotation and peak broadening/co-elution. | Decrease the column temperature. For phosphorylated sugars, separation of anomers is often improved at lower temperatures. |
| Inappropriate column chemistry. | Use a column specifically designed for the separation of polar, phosphorylated compounds, such as a mixed-mode hydrophilic interaction/weak anion exchange column. | |
| Mobile phase composition is not optimal. | Optimize the mobile phase composition, including the organic solvent concentration, buffer pH, and ionic strength, to improve resolution. | |
| Drifting retention times. | Changes in the anomeric equilibrium of the standard or sample over time. | Prepare fresh standards and samples immediately before analysis. Keep them at a low temperature to slow down mutarotation. |
| Column degradation. | Ensure the mobile phase is within the recommended pH range for the column and that the column is properly cleaned and stored. |
Quantitative Data
Table 1: Differential Effects of this compound Anomers on Key Glycolytic and Gluconeogenic Enzymes
| Enzyme | Anomer | Effect | Potency |
| 6-Phosphofructo-1-kinase | α-anomer | Activator | More effective activator[1] |
| β-anomer | Activator | Less effective activator[1] | |
| Fructose-1,6-bisphosphatase | α-anomer | Inhibitor | Less potent inhibitor[1] |
| β-anomer | Inhibitor | More potent inhibitor[1] |
Experimental Protocols
Protocol 1: Analysis of this compound Anomeric Ratio by ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of lyophilized this compound in D₂O to a final concentration of 10-20 mM. Add a suitable internal standard with a known ³¹P chemical shift that does not overlap with the analyte signals (e.g., phosphoric acid).
-
NMR Acquisition:
-
Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.
-
Use a sufficient relaxation delay to ensure quantitative signal integration.
-
Record the spectrum at a controlled temperature to minimize mutarotation during acquisition.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the phosphorus atoms of the α- and β-anomers. The chemical shifts will be different for the phosphate groups at the C1 and C5 positions for each anomer.
-
Integrate the area of the respective anomeric peaks.
-
Calculate the anomeric ratio by comparing the integrated areas of the α- and β-anomer signals.
-
Protocol 2: Enzymatic Assay for Determining the Effect of this compound Anomers on Fructose-1,6-bisphosphatase Activity
-
Reagents:
-
Fructose-1,6-bisphosphatase enzyme
-
Fructose (B13574) 1,6-bisphosphate (substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
MgCl₂ (cofactor)
-
This compound (anomeric mixture or pure anomers)
-
Coupled enzyme system for phosphate detection (e.g., purine (B94841) nucleoside phosphorylase and xanthine (B1682287) oxidase with a suitable substrate like MESG to produce a colorimetric or fluorescent signal).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, and the coupled enzyme system for phosphate detection.
-
Add a known concentration of the this compound anomeric mixture or a pure anomer to the reaction mixture.
-
Pre-incubate the mixture at the desired assay temperature for a sufficient time to allow for temperature equilibration and for the anomeric mixture to reach equilibrium.
-
Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.
-
Monitor the production of inorganic phosphate over time by measuring the change in absorbance or fluorescence from the coupled enzyme system.
-
Calculate the initial reaction velocity.
-
Compare the velocities in the presence of the α-anomer, β-anomer, and the anomeric mixture to a control reaction without this compound to determine the inhibitory effect.
-
Visualizations
Caption: Allosteric regulation of glycolysis and gluconeogenesis by anomers of this compound.
Caption: Recommended experimental workflow for working with anomeric mixtures of this compound.
References
Technical Support Center: Quality Control of Synthetic Arabinose 1,5-Diphosphate
Welcome to the technical support center for synthetic arabinose 1,5-diphosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is its quality control critical?
This compound is a phosphorylated pentose (B10789219) sugar. In research, it is known to be an effector of key enzymes in carbohydrate metabolism, such as activating 6-phosphofructo-1-kinase and inhibiting fructose-1,6-bisphosphatase.[1] Its structural similarity to other sugar diphosphates makes it a valuable tool for studying enzyme kinetics and metabolic regulation.
Q2: What are the critical quality attributes (CQAs) for synthetic this compound?
The primary CQAs that should be assessed to ensure the compound is suitable for research and development applications include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Absence of process-related impurities, isomers, and degradation products.
-
Potency/Activity: The ability of the compound to perform its intended biological function, such as modulating enzyme activity.
-
Stability: The ability of the compound to retain its critical quality attributes over time under specified storage conditions.
Q3: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, proper storage is crucial. While specific recommendations may vary by manufacturer, general guidelines for phosphorylated sugars suggest stringent temperature control.
| Storage Format | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccated environment to prevent moisture absorption. |
| Lyophilized Powder | -80°C | Up to 2 years | Preferred for long-term storage.[3] |
| Stock Solution (in water or buffer) | -20°C | Up to 1 month | Prepare in a sterile, pH-neutral buffer. Avoid repeated freeze-thaw cycles. |
| Stock Solution (in water or buffer) | -80°C | Up to 6 months | Aliquot into single-use volumes to minimize degradation from handling.[4] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Enzymatic Assays
Q: My enzymatic assay results are showing lower-than-expected activation (or inhibition). What are the potential causes?
A: This is a common issue that can stem from the quality of the this compound, the assay setup, or the other reagents.
Troubleshooting Steps:
-
Verify Compound Integrity: The compound may have degraded. Confirm its purity and integrity using an appropriate analytical method like HPLC (see Experimental Protocol 1). Improper storage, including exposure to non-neutral pH or repeated freeze-thaw cycles, can cause degradation.[5]
-
Check for Inhibitors: Synthesis byproducts or contaminants in the sample can interfere with the assay.[6] Common interfering substances include high concentrations of EDTA (>0.5 mM), detergents like SDS (>0.2%), and sodium azide (B81097) (>0.2%).[6]
-
Confirm Assay Conditions: Ensure the incubation times, temperatures, and buffer conditions (pH, ionic strength) are correct for your specific enzyme.[6] The biological activity of this compound anomers can be pH and temperature-dependent.[1]
-
Evaluate Enzyme Quality: Use a fresh enzyme aliquot or qualify the activity of your current enzyme stock with a known standard activator or inhibitor.
-
Run an Internal Standard: Add a known quantity of a standard to a sample aliquot to check for matrix effects or the presence of unidentified inhibitors. A quantitative recovery of the standard indicates the assay is performing correctly.[7]
Caption: Troubleshooting workflow for failed enzymatic assays.
Issue 2: Poor Chromatographic Purity or Resolution
Q: My HPLC analysis shows a purity of less than 95% or displays multiple unexpected peaks. How should I proceed?
A: Multiple peaks can indicate the presence of isomers, synthesis-related impurities, or degradation products. Identifying these is key to quality control.
Troubleshooting Steps:
-
Identify Potential Impurities:
-
Isomers: Phosphorylated sugars can exist as α- and β-anomers, which may be separated under specific chromatographic conditions, particularly at low temperatures.[8]
-
Synthesis Byproducts: Depending on the synthesis route, impurities could include arabinose 5-phosphate, unreacted starting materials, or related pentose phosphates like ribose 5-phosphate.[9]
-
Degradation Products: Dephosphorylation can lead to the appearance of arabinose 5-phosphate or free arabinose.
-
-
Optimize Chromatography: The high polarity of sugar diphosphates makes analysis challenging.[10]
-
Column Choice: Use a column designed for polar compounds, such as a mixed-mode hydrophilic interaction/weak anion exchange (HILIC/WAX) column, which provides excellent selectivity for sugar phosphate (B84403) isomers.[8]
-
Detection Method: Since sugar phosphates lack a strong chromophore, use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[8][10] Alternatively, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive method.
-
-
Confirm Peak Identity: Use high-resolution mass spectrometry (LC-MS) to confirm the mass of the main peak and identify unknown impurities.
| Potential Issue | Recommended Action | Analytical Technique |
| Co-eluting anomers | Decrease column temperature; anomers may resolve at lower temperatures.[8] | HPLC |
| Unknown impurity peaks | Couple HPLC to a mass spectrometer to determine the mass-to-charge ratio. | LC-MS |
| Poor peak shape | Ensure sample is fully dissolved; check for column overload. | HPLC |
| Baseline noise | Use high-purity mobile phase solvents and ensure proper detector equilibration. | HPLC-ELSD/CAD |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-ELSD
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
-
HILIC or mixed-mode HILIC/WAX column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized powder in the sample diluent to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min.
-
Gradient Elution:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 50% B
-
15-17 min: Hold at 50% B
-
17-18 min: Return to 90% B
-
18-25 min: Re-equilibration at 90% B
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The acceptance criterion is typically ≥95%.
-
Caption: Experimental workflow for HPLC-ELSD purity analysis.
Protocol 2: Functional Assay - Modulation of 6-Phosphofructo-1-Kinase (PFK-1)
This protocol assesses the biological activity of this compound by measuring its ability to activate PFK-1.[1]
-
Reagents & Materials:
-
Rat liver PFK-1 enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT.
-
Substrates: 1 mM Fructose 6-Phosphate, 0.2 mM ATP.
-
Coupling Enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
NADH: 0.2 mM.
-
This compound test article and a known standard/control.
-
96-well UV-transparent plate.
-
Plate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Prepare a reaction mixture in the assay buffer containing all components except the substrate ATP.
-
Add varying concentrations of this compound (e.g., 0-100 µM) to the wells. Include a "no activator" control.
-
Add the PFK-1 enzyme to all wells and incubate for 5 minutes at 30°C to allow the activator to bind.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to PFK-1 activity.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the activator by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the AC₅₀ (concentration required for 50% of maximal activation) and compare it to the value obtained for a qualified reference standard.
-
Caption: Pathway diagram for the coupled PFK-1 enzymatic assay.
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-Arabinose 5-phosphate sodium | Biochemical Assay Reagents | 89927-09-3 | Invivochem [invivochem.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. docs.abcam.com [docs.abcam.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 10. Development and Validation of an HPLC-ELSD Method for the Analysis of Phosphorylated Sugars. | ScholarWorks [scholarworks.calstate.edu]
Technical Support Center: Troubleshooting Arabinose 1,5-Diphosphate
Disclaimer: Information specifically on arabinose 1,5-diphosphate is limited in publicly available scientific literature. This compound may be highly unstable or not commonly used. The following troubleshooting guide is based on established principles for working with related and more stable compounds, such as arabinose 5-phosphate and other sugar diphosphates. The challenges you are facing with "inconsistent results" likely stem from the inherent instability of the molecule or issues with its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent yields during the synthesis of what we believe to be this compound. What could be the cause?
A1: Inconsistent yields in the synthesis of sugar diphosphates can arise from several factors:
-
Reagent Quality: Ensure all starting materials, including arabinose, phosphorylating agents, and solvents, are of high purity and anhydrous where required.
-
Reaction Conditions: Phosphorylation reactions are sensitive to temperature, pH, and reaction time. Small deviations can lead to the formation of byproducts or incomplete reactions.
-
Purification Method: Incomplete removal of byproducts, unreacted starting materials, or salts from the purification process can affect the final yield and purity. Ion-exchange chromatography is a common method for purifying phosphorylated sugars.[1][2]
-
Compound Instability: The target molecule, this compound, may be inherently unstable and prone to degradation during the reaction or purification process. Sugar phosphomonoesters are known to be most labile around pH 4.[3]
Q2: Our enzymatic assay results using our synthesized this compound are not reproducible. What are the potential sources of this variability?
A2: Inconsistent enzymatic assay results are a common challenge. Consider the following:
-
Substrate Integrity: The inconsistent results may be due to the degradation of your this compound stock. Sugar phosphates can be unstable, especially with repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.[4] Simple phosphomonoesters like glucose 6-phosphate are most unstable near pH 4.[3]
-
Enzyme Activity: Ensure your enzyme is active and used at the correct concentration. Enzyme activity can be affected by storage conditions, temperature, and pH.[4][5]
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and the presence of cofactors or inhibitors can significantly impact enzyme kinetics.[4][6] For example, excess salt, phosphate (B84403), or ammonium (B1175870) ions can inhibit kinases.[7]
-
Contaminants: Your purified compound may contain residual reactants or byproducts from the synthesis that inhibit the enzyme. For instance, non-phosphorylated sugars can be inhibitory to some enzymes.[8]
Q3: How should we store our this compound to ensure its stability?
A3: Based on general guidelines for phosphorylated sugars, proper storage is critical:
-
Temperature: Store the compound at -20°C or -80°C for long-term stability.[3]
-
Form: Storing the compound as a lyophilized powder is generally preferred over solutions to prevent hydrolysis.
-
pH: If in solution, maintain a neutral pH to minimize degradation.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, store the compound in small, single-use aliquots.[3][4]
Troubleshooting Guides
Guide 1: Inconsistent Synthesis of this compound
This guide provides a step-by-step approach to troubleshoot inconsistent synthesis yields.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product | Inactive phosphorylating agent. | Use a fresh batch of the phosphorylating agent. Ensure proper storage and handling to prevent degradation. |
| Non-optimal reaction conditions. | Systematically vary reaction parameters such as temperature, pH, and incubation time to find the optimal conditions. | |
| Presence of Multiple Products | Formation of regioisomers or degradation products. | Modify the synthetic strategy to include protective groups to ensure phosphorylation at the desired positions. Optimize purification methods, such as HPLC or specialized ion-exchange chromatography, to separate the desired product from isomers and byproducts.[9] |
| Product Degradation | Instability of the diphosphate (B83284) moiety. | Work at low temperatures throughout the synthesis and purification process. Maintain a neutral pH to minimize hydrolysis.[3] |
Guide 2: Non-Reproducible Enzymatic Assay Results
Use this guide to diagnose issues with enzymatic assays involving your synthesized compound.
| Problem | Possible Cause | Recommended Solution |
| No Enzyme Activity | Inactive enzyme. | Verify the activity of your enzyme with a known, stable substrate. |
| Degraded substrate. | Synthesize a fresh batch of this compound and use it immediately. Alternatively, analyze the purity and integrity of your current stock using techniques like NMR or mass spectrometry. | |
| Variable Enzyme Activity | Inconsistent substrate concentration due to degradation. | Prepare fresh dilutions of your substrate for each experiment from a lyophilized stock if possible. Avoid using old solutions. |
| Presence of inhibitors in the substrate preparation. | Re-purify your compound, ensuring the complete removal of salts and other potential inhibitors.[7] Consider dialysis or desalting columns. | |
| Fluctuations in assay conditions. | Ensure consistent temperature and pH across all experiments. Use a temperature-controlled plate reader or water bath.[4][5] Prepare a master mix for your reagents to minimize pipetting errors.[6] |
Experimental Protocols
Key Experiment: Enzymatic Assay for a Hypothetical Arabinose Phosphate Isomerase
This protocol outlines a general procedure for assaying an enzyme that uses a phosphorylated arabinose as a substrate.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer, pH 7.5.
-
Prepare a 10 mM solution of your this compound substrate in the Tris-HCl buffer. Prepare this solution fresh for each experiment.
-
Dilute the arabinose phosphate isomerase to a working concentration (e.g., 0.1 mg/mL) in an appropriate buffer containing a stabilizing agent like BSA.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the Tris-HCl buffer to each well.
-
Add 20 µL of the this compound solution to the sample wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of the diluted enzyme solution to all wells.
-
Monitor the change in absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
-
Data Analysis:
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
-
Data Presentation
Table 1: Storage Conditions for Phosphorylated Sugars
| Compound Type | Form | Temperature | Duration | Reference |
| Sugar Phosphomonoesters | Lyophilized Powder | -20°C | Years | [3] |
| Aqueous Solution (Neutral pH) | -20°C | Months | [3] | |
| Aqueous Solution (Neutral pH) | 4°C | Days to Weeks | [3] | |
| Nucleoside Diphosphate Sugars | Aqueous Solution | Not specified | Half-lives are significantly high in vitro | [10] |
Visualizations
Caption: Hypothetical metabolic pathway involving arabinose 5-phosphate.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. neb.com [neb.com]
- 8. Inhibition of arabinose 5-phosphate isomerase. An approach to the inhibition of bacterial lipopolysaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and application of phosphorylated saccharides in researching carbohydrate-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism [ri.conicet.gov.ar]
minimizing interference in arabinose 1,5-diphosphate detection
Welcome to the technical support center for the detection of arabinose 1,5-diphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and obtain accurate results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the enzymatic assay for this compound?
A1: A common and robust method for the quantification of this compound is a coupled enzymatic assay. This method typically involves two sequential enzymatic reactions. In the first reaction, a specific phosphatase dephosphorylates this compound to arabinose 5-phosphate. In the second, a specific dehydrogenase oxidizes arabinose 5-phosphate, leading to the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the initial concentration of this compound in the sample.[1][2][3][4]
Q2: My sample is colored. How can I prevent this from interfering with the absorbance reading at 340 nm?
A2: Colored compounds in the sample can indeed interfere with spectrophotometric measurements. To mitigate this, it is recommended to run a sample blank. The sample blank should contain the sample and all assay components except for the final enzyme that initiates the specific reaction (e.g., the dehydrogenase). By subtracting the absorbance of the sample blank from the absorbance of the test sample, you can correct for the background color of the sample. If the color is intense, sample purification using activated charcoal or solid-phase extraction (SPE) may be necessary.
Q3: What are the most common sources of interference in this assay?
A3: The most common sources of interference include:
-
Structurally similar sugar diphosphates: Other sugar diphosphates, such as fructose (B13574) 1,6-bisphosphate or ribose 1,5-diphosphate, may be substrates for the phosphatase used in the assay, leading to an overestimation of this compound.
-
Endogenous enzyme activity: The sample itself may contain enzymes that produce or consume NADH, leading to inaccurate results.
-
Particulate matter: Suspended particles in the sample can cause light scattering, leading to artificially high and unstable absorbance readings.
-
High concentrations of reducing agents: Substances like DTT or β-mercaptoethanol can sometimes interfere with enzymatic reactions.
Q4: How can I ensure the enzymes I am using are active and not the source of the problem?
A4: To verify the activity of your enzymes, you should run a positive control with a known concentration of this compound. If the expected result is obtained with the positive control, your enzymes and reagents are likely working correctly. Additionally, you can test each enzyme's activity individually using its specific substrate. For the dehydrogenase, you can use a known amount of arabinose 5-phosphate and observe the expected increase in NADH.
Troubleshooting Guides
Issue 1: No or Very Low Signal (Low Absorbance Change)
| Possible Cause | Troubleshooting Step |
| Degraded Enzyme(s) | Run a positive control with a known concentration of this compound. If the control fails, replace the enzymes. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect pH or Temperature | Ensure the assay buffer is at the optimal pH for both enzymes. Verify that the incubation temperature is correct. Most enzymatic assays are performed at room temperature (25°C) or 37°C.[5] |
| Missing Reagent | Double-check that all components (buffer, NAD⁺, ATP, coupling enzymes, and sample) were added in the correct order and volume. |
| Presence of an Inhibitor in the Sample | Prepare a sample with a known amount of this compound spiked in. If the recovery is low, an inhibitor is likely present. Consider diluting the sample or using a sample preparation method like solid-phase extraction to remove the inhibitor. |
Issue 2: High Background Signal or Drifting Absorbance
| Possible Cause | Troubleshooting Step |
| Sample Turbidity | Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any particulate matter. Use the clear supernatant for the assay. |
| Colored Sample | Prepare a sample blank containing the sample and all reagents except the dehydrogenase. Subtract the absorbance of the blank from the final absorbance of the reaction. |
| Endogenous NADH-producing Enzymes in the Sample | Prepare a sample control without the addition of the phosphatase. If you observe an increase in absorbance, it indicates the presence of endogenous enzymes that are reacting with other substrates in the sample to produce NADH. Sample deproteinization may be required. |
| Spontaneous Oxidation of NADH Substrate | Some substrates in assays can cause spontaneous oxidation of NADH.[6] Ensure the stability of your NADH solution and prepare it fresh if necessary. |
Issue 3: Non-Linear or Rapidly Plateauing Reaction Curve
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | If the reaction rate decreases and plateaus quickly, the concentration of this compound in your sample may be too high. Dilute the sample and re-run the assay. The assay is typically linear within a specific concentration range.[5] |
| Limiting Coupling Enzyme | The activity of the coupling enzymes (phosphatase and dehydrogenase) must be in excess to ensure the rate of the reaction is dependent only on the concentration of this compound.[7] Try increasing the concentration of the coupling enzymes. |
| Product Inhibition | The accumulation of reaction products can sometimes inhibit one of the enzymes.[2] Diluting the sample can help mitigate this effect. |
Potential Interfering Substances
| Substance | Type of Interference | Mitigation Strategy |
| Ribulose 1,5-bisphosphate | Substrate cross-reactivity | Use a highly specific phosphatase. Chromatographic separation (e.g., HPLC) prior to enzymatic assay may be necessary for complex mixtures. |
| Fructose 1,6-bisphosphate | Substrate cross-reactivity | Use a highly specific phosphatase. Chromatographic separation prior to the assay. |
| Other Pentose Phosphates | Substrate cross-reactivity with dehydrogenase | Use a dehydrogenase specific for arabinose 5-phosphate. |
| High Phosphate (B84403) Concentration | Enzyme inhibition | Ensure the buffer composition is appropriate and consider sample dilution if phosphate concentrations are high. |
| Colored Compounds (e.g., Phenols) | Spectrophotometric interference | Use a sample blank for background correction. Sample purification with activated charcoal or SPE. |
| Endogenous Dehydrogenases | Non-specific NADH production | Heat-inactivate the sample (e.g., 5 min at 95°C) followed by centrifugation to remove denatured proteins. Perchloric acid or trichloroacetic acid precipitation can also be used. |
Experimental Protocols
Hypothetical Coupled Enzymatic Assay for this compound
This protocol is a representative example based on common principles of coupled enzymatic assays for sugar phosphates.
1. Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 7.8.
-
NAD⁺ Solution: 10 mM NAD⁺ in deionized water. Store in aliquots at -20°C.
-
Alkaline Phosphatase: 100 U/mL in assay buffer.
-
Arabinose 5-Phosphate Dehydrogenase: 50 U/mL in assay buffer.
-
This compound Standard: 1 mM stock solution in deionized water. Store in aliquots at -20°C.
2. Sample Preparation
-
For biological samples, deproteinize by adding 1 part 1 M perchloric acid to 9 parts sample.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M KOH.
-
Centrifuge to remove the KClO₄ precipitate.
-
Use the clear supernatant for the assay.
3. Assay Procedure (96-well plate format)
-
Prepare a master mix containing:
-
150 µL Assay Buffer
-
20 µL NAD⁺ Solution
-
10 µL Alkaline Phosphatase
-
-
Add 180 µL of the master mix to each well.
-
Add 10 µL of the sample or standard to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for the conversion of this compound to arabinose 5-phosphate.
-
Read the initial absorbance at 340 nm (A_initial).
-
Initiate the second reaction by adding 10 µL of Arabinose 5-Phosphate Dehydrogenase.
-
Incubate for 30 minutes at room temperature, or until the reaction is complete.
-
Read the final absorbance at 340 nm (A_final).
-
Calculate the change in absorbance (ΔA = A_final - A_initial).
-
Determine the concentration of this compound from a standard curve.
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: The Pentose Phosphate Pathway and the position of Arabinose-1,5-Diphosphate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Arabinose 1,5-Diphosphate for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of arabinose 1,5-diphosphate during experiments. All recommendations are based on established principles for handling analogous sugar diphosphates due to the limited availability of specific stability data for this compound.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Results in Enzymatic Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Verify Storage Conditions: Ensure the stock solution is stored at or below -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Check pH of Stock Solution: If dissolved in a buffer, ensure the pH is in the neutral to slightly alkaline range (pH 7.0-8.5). Acidic conditions, particularly around pH 4, can accelerate the hydrolysis of sugar phosphates. 3. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution of this compound. |
| Instability in Assay Buffer | 1. Optimize Buffer pH: The stability of analogous sugar diphosphates, such as ribulose-1,5-bisphosphate, is optimal in the pH range of 8.2-8.8 for enzymatic reactions.[1][2] Test your assay within this pH range if your enzyme is active under these conditions. 2. Chelate Divalent Metal Ions: Divalent cations can catalyze the hydrolysis of phosphate (B84403) esters.[3][4] Include a chelating agent like EDTA at a final concentration of 0.5-1 mM in your assay buffer to sequester these ions.[5][6][7][8][9] 3. Maintain Optimal Temperature: Keep all assay components on ice until use. Run the assay at the lowest temperature compatible with your enzyme's activity to minimize thermal degradation. |
| Enzymatic Degradation by Contaminating Phosphatases | 1. Use High-Purity Reagents: Ensure all buffer components and other reagents are of high purity and free from phosphatase contamination. 2. Incorporate Phosphatase Inhibitors: If contamination is suspected, consider adding a cocktail of phosphatase inhibitors to your reaction mixture. |
Issue 2: Precipitate Formation in Stock or Working Solutions
| Potential Cause | Troubleshooting Steps |
| Incompatibility with Buffer Components | 1. Check for Divalent Cations: High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) in your buffer can lead to the precipitation of phosphate salts. 2. Adjust Buffer Concentration: High molarity buffers can sometimes cause precipitation. Try reducing the buffer concentration while maintaining the desired pH. |
| Incorrect pH | 1. Measure and Adjust pH: Ensure the pH of your solution is within the desired range. Extreme pH values can lead to both degradation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for sugar diphosphates in aqueous solutions is the hydrolysis of the phosphate ester bonds. This can be catalyzed by acidic or alkaline conditions, temperature, and the presence of divalent metal cations. Enzymatic degradation by phosphatases is also a significant concern.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or lower in a desiccated environment. If a stock solution is necessary, it should be prepared in a buffer at neutral to slightly alkaline pH (7.0-8.5), aliquoted into single-use volumes to prevent contamination and freeze-thaw cycles, and stored at -20°C or -80°C.
Q3: How does pH affect the stability of this compound?
A3: Based on data from analogous sugar phosphates, stability is pH-dependent. Hydrolysis is generally accelerated at acidic pH (around 4). For enzymatic assays involving similar molecules like ribulose-1,5-bisphosphate, a pH range of 8.2-8.8 has been shown to be optimal for stability and enzyme activity.[1][2] For UDP-glucose, stability decreases as the pH increases from 8.0 to 9.0.[10]
Q4: Can I include chelating agents like EDTA in my experiments?
A4: Yes, including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is a recommended practice to enhance stability. EDTA sequesters divalent metal ions that can catalyze the hydrolysis of phosphate groups.[11][12][13] A final concentration of 0.5-1 mM EDTA is typically sufficient. However, if your enzyme of interest requires divalent cations for its activity, this approach may not be suitable.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, always prepare fresh working solutions from frozen stock aliquots. Keep the solutions on ice as much as possible. Use a pre-chilled, optimized assay buffer (pH 7.5-8.5) containing a chelating agent like EDTA, if compatible with your enzyme.
Quantitative Data on Sugar Diphosphate Stability (Based on Analogous Compounds)
Table 1: Effect of pH on the Stability of UDP-Glucose at 37°C in the Presence of 10 mM MgCl₂
| pH | Half-life (minutes) |
| 8.0 | 773 |
| 8.5 | 220 |
| 9.0 | 107 |
Data adapted from a study on UDP-Glucose, which serves as an analogue for this compound.[10]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
50 mM HEPES buffer, pH 7.5
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.
-
Reconstitute the powder in 50 mM HEPES buffer, pH 7.5, to the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Dispense into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.
-
Immediately store the aliquots at -20°C or -80°C.
-
Protocol 2: Enhancing Stability in a Typical Enzymatic Assay
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2)
-
100 mM EDTA stock solution, pH 8.0
-
Enzyme and other reaction components
-
-
Procedure:
-
Prepare the assay buffer and adjust the pH to the optimal range for your enzyme (ideally between pH 7.5 and 8.5).
-
Add EDTA to the assay buffer to a final concentration of 1 mM.
-
Thaw the this compound stock solution on ice.
-
Prepare the reaction mixture on ice, adding the assay buffer, EDTA, and other components before adding the enzyme.
-
Add the this compound to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for your enzyme, minimizing the incubation time as much as possible.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for preparing and using stable this compound solutions.
References
- 1. Effects of pH on Activity and Activation of Ribulose 1,5-Bisphosphate Carboxylase at Air Level CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of metal ions in phosphate ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of metal-ion containing catalysts for the decomposition of phosphorothioate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Inhibiting 3-phosphoglycerate kinase by EDTA stimulates the development of the cleavage stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EDTA inhibits collagen-induced ATP+ADP secretion and tyrosine phosphorylation in platelets independently of Mg2+ chelation and decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. chemistry.beloit.edu [chemistry.beloit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waterlinepublication.org.uk [waterlinepublication.org.uk]
strategies to increase the biological activity of arabinose 1,5-diphosphate
Welcome to the technical support center for arabinose 1,5-diphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the biological activity of this important molecule.
Strategies to Increase Biological Activity
The biological activity of this compound as an allosteric effector can be significantly influenced by several factors, from the specific stereoisomer used to the composition of the reaction buffer. Optimizing these parameters is key to achieving maximal and reproducible results.
Key Strategy: Anomer Selection
This compound exists as two anomers, alpha (α) and beta (β), which have demonstrated differential effects on target enzymes. Selecting the appropriate anomer is a primary strategy for modulating its biological activity.
-
Activation of 6-phosphofructo-1-kinase (PFK-1): The α-anomer of arabinose 1,5-bisphosphate is a more effective activator of PFK-1.[1]
-
Inhibition of fructose-1,6-bisphosphatase (FBPase): The β-anomer is a more potent inhibitor of FBPase.[1]
This stereospecificity highlights the importance of either synthesizing or purifying the desired anomer for specific experimental goals. The configuration of the hydroxyl group at the C-2 position is critical for this differential biological activity.[1]
Workflow for Anomer-Specific Investigations
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no activation of PFK-1 | Incorrect anomer of this compound used. | Ensure you are using the α-anomer for PFK-1 activation.[1] Consider purifying the anomer if using a mixed preparation. |
| Suboptimal ATP to MgCl2 ratio. | PFK-1 activity is sensitive to the MgCl2:ATP ratio. An excess of free ATP can be inhibitory. Optimize the MgCl2 concentration. | |
| Inappropriate pH of the assay buffer. | PFK-1 activity is pH-dependent. Ensure the buffer pH is optimal for the enzyme, typically around 8.2 for canine skeletal muscle PFK-1.[2] | |
| Weak or no inhibition of FBPase | Incorrect anomer of this compound used. | The β-anomer is a more potent inhibitor of FBPase.[1] Verify the anomeric purity of your compound. |
| Presence of interfering substances in the sample. | Purify the this compound to remove any potential contaminants that may interfere with the assay. | |
| Substrate concentration is too high. | Inhibition by this compound is competitive. High concentrations of the substrate (fructose 1,6-bisphosphate) will overcome the inhibition. Perform a substrate titration to determine the optimal concentration for observing inhibition. | |
| Inconsistent or irreproducible results | Degradation of this compound. | Phosphorylated sugars can be susceptible to degradation. Store stock solutions at -80°C and prepare fresh working solutions.[3] Avoid repeated freeze-thaw cycles. |
| Instability of the target enzyme. | Ensure that the enzyme is stored and handled under optimal conditions to maintain its activity. Include appropriate controls in your experiments. | |
| Variability in buffer components. | The presence of different counterions or divalent cations can influence biological activity.[4][5] Use a consistent and well-defined buffer system for all experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. Stock solutions should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[3]
Q2: What is the optimal pH for experiments involving this compound?
A2: The optimal pH will depend on the specific enzyme and assay system being used. For example, L-arabinose isomerase from Bacillus stearothermophilus is stable at neutral to moderately alkaline pH.[6] It is crucial to determine the optimal pH for your target enzyme's activity and stability.
Q3: Can divalent cations affect the biological activity of this compound?
A3: Yes, divalent cations can influence the activity of enzymes that interact with phosphorylated compounds.[4][5] For example, Mg²⁺ is a required cofactor for many kinases and phosphatases. The concentration of divalent cations should be optimized for each specific enzymatic assay.
Q4: How can I synthesize this compound?
Q5: Are there any known analogs of this compound with potentially enhanced activity?
A5: The search results did not specifically identify analogs of this compound with enhanced activity. However, the synthesis of arabinofuranosyl nucleotide analogs has been explored, suggesting that modifications to the arabinose structure are feasible.[8] The development of analogs could be a promising strategy to enhance biological activity, and this would likely involve structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Assay for Activation of 6-Phosphofructo-1-Kinase (PFK-1)
This protocol is adapted from general principles of PFK-1 activity assays.
1. Reagents:
-
PFK-1 enzyme
-
α-Arabinose 1,5-diphosphate stock solution
-
Assay Buffer: 50 mM HEPES, pH 8.2
-
Substrate solution: 1 mM Fructose-6-phosphate (F-6-P)
-
ATP solution: 5 mM
-
AMP solution: 0.1 mM
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture containing Assay Buffer, F-6-P, ATP, AMP, coupling enzymes, and NADH in a microplate well or cuvette.
-
Add varying concentrations of α-arabinose 1,5-diphosphate to the respective wells.
-
Initiate the reaction by adding PFK-1.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of α-arabinose 1,5-diphosphate.
Logical Flow of PFK-1 Activation Assay
Protocol 2: Assay for Inhibition of Fructose-1,6-Bisphosphatase (FBPase)
This protocol is based on a commercially available colorimetric assay kit.[9]
1. Reagents:
-
FBPase enzyme
-
β-Arabinose 1,5-diphosphate stock solution
-
FBPase Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
Developer Mix
-
Converter Mix
-
Microplate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Prepare samples and controls in a 96-well plate.
-
Add varying concentrations of β-arabinose 1,5-diphosphate to the sample wells.
-
Prepare a Reaction Mix containing FBPase Assay Buffer, FBPase Substrate, Developer Mix, and Converter Mix.
-
Add the Reaction Mix to each well.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 5-60 minutes.
-
Calculate the FBPase activity and the percentage of inhibition for each concentration of β-arabinose 1,5-diphosphate.
Quantitative Data Summary
| Effector | Target Enzyme | Effect | Relative Potency | Reference |
| α-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase (PFK-1) | Activation | More effective activator | [1] |
| β-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase (PFK-1) | Activation | Less effective activator | [1] |
| α-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase (FBPase) | Inhibition | Less potent inhibitor | [1] |
| β-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase (FBPase) | Inhibition | More potent inhibitor | [1] |
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jarvm.com [jarvm.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 8. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
Validation & Comparative
A Tale of Two Phosphates: Unraveling the Regulatory Roles of Arabinose 1,5-Diphosphate and Fructose 2,6-Bisphosphate
In the intricate world of cellular metabolism, the regulation of key enzymatic steps is paramount for maintaining homeostasis and adapting to changing energy demands. Two sugar diphosphates, the well-established regulator fructose (B13574) 2,6-bisphosphate (F2,6BP) and the lesser-known arabinose 1,5-diphosphate, have been shown to exert control over the central metabolic pathways of glycolysis and gluconeogenesis. This guide provides a comparative analysis of their activities, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their respective roles.
Fructose 2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, and a potent inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a critical control point in gluconeogenesis.[1] This reciprocal regulation by F2,6BP ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.
This compound has also been demonstrated to influence these same key enzymes. A seminal 1986 study by Pilkis and colleagues revealed that both the α and β anomers of this compound can activate PFK-1 and inhibit FBPase-1.[2] Notably, the α-anomer was found to be a more effective activator of PFK-1, while the β-anomer was a more potent inhibitor of FBPase-1.[2] The inhibition of FBPase-1 by both anomers of this compound was determined to be competitive with respect to the substrate, fructose 1,6-bisphosphate.[2]
Comparative Efficacy: A Quantitative Look
While direct comparative studies providing activation (Ka) and inhibition (Ki) constants for both compounds under identical conditions are scarce, available data allows for an initial assessment of their relative potencies.
| Compound | Target Enzyme | Activity | Quantitative Data | Citation |
| Fructose 2,6-bisphosphate | Phosphofructokinase-1 (PFK-1) | Activator | Potent allosteric activator | [1] |
| Fructose 1,6-bisphosphatase (FBPase-1) | Inhibitor | Ki = 0.5 µM (competitive inhibition) | [2][3] | |
| α-Arabinose 1,5-diphosphate | Phosphofructokinase-1 (PFK-1) | Activator | More effective activator than the β-anomer | [2] |
| Fructose 1,6-bisphosphatase (FBPase-1) | Inhibitor | Competitive inhibition | [2] | |
| β-Arabinose 1,5-diphosphate | Phosphofructokinase-1 (PFK-1) | Activator | Less effective activator than the α-anomer | [2] |
| Fructose 1,6-bisphosphatase (FBPase-1) | Inhibitor | More potent inhibitor than the α-anomer | [2] |
Signaling Pathways and Regulatory Logic
The regulatory actions of both fructose 2,6-bisphosphate and this compound converge on the critical PFK-1/FBPase-1 node, which dictates the direction of flux through glycolysis or gluconeogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these regulatory molecules.
Synthesis of this compound
Phosphofructokinase-1 (PFK-1) Activity Assay
PFK-1 activity can be measured using a coupled enzyme assay. The production of fructose 1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the conversion of the resulting triose phosphates. The oxidation of NADH in the final step is monitored spectrophotometrically at 340 nm.
Workflow for PFK-1 Activity Assay:
Fructose-1,6-Bisphosphatase (FBPase-1) Activity Assay
The activity of FBPase-1 is determined by measuring the rate of inorganic phosphate (Pi) released from the substrate, fructose 1,6-bisphosphate. A common method involves a colorimetric assay where the released phosphate reacts with a reagent (e.g., malachite green) to produce a colored complex that can be quantified spectrophotometrically.
Workflow for FBPase-1 Activity Assay:
Physiological and Pharmacological Implications
The well-documented role of fructose 2,6-bisphosphate in regulating glycolysis and gluconeogenesis has made its metabolizing enzymes, PFK-2/FBPase-2, attractive targets for therapeutic intervention in diseases such as cancer and diabetes.
The physiological significance of this compound is less clear, and its natural occurrence in cells has not been extensively documented. The existing research suggests it has the potential to act as a metabolic regulator in a manner analogous to F2,6BP. Further investigation into the biosynthesis, degradation, and intracellular concentrations of this compound is warranted to fully understand its role in cellular metabolism. The differential activities of its anomers could also provide a basis for the development of specific modulators of PFK-1 and FBPase-1.
References
- 1. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
A Comparative Analysis of Alpha and Beta Anomers of Arabinose 1,5-Diphosphate in Glycolytic and Gluconeogenic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha (α) and beta (β) anomers of arabinose 1,5-diphosphate, focusing on their distinct regulatory roles in key metabolic pathways. The differential effects of these stereoisomers on 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase), the key enzymes of glycolysis and gluconeogenesis respectively, are highlighted, supported by available experimental data.
Differential Biological Activity: A Tale of Two Anomers
The spatial orientation of the phosphate (B84403) group at the anomeric carbon (C1) of this compound dictates its biological activity. Experimental evidence has demonstrated that the α and β anomers have opposing effects on the key regulatory enzymes of glucose metabolism. The α-anomer has been identified as a more effective activator of PFK-1, the rate-limiting enzyme in glycolysis, while the β-anomer is a more potent inhibitor of FBPase, a key control point in gluconeogenesis. This differential regulation suggests a sophisticated mechanism for controlling the balance between glucose breakdown and synthesis.
Quantitative Comparison of Enzyme Modulation
The distinct effects of the α and β anomers of this compound on PFK-1 and FBPase have been quantitatively assessed. The following tables summarize the available kinetic data, illustrating the preferential activity of each anomer.
Table 1: Activation of 6-Phosphofructo-1-Kinase (PFK-1) by this compound Anomers
| Anomer | Relative Activator Potency |
| α-Arabinose 1,5-diphosphate | More Effective Activator |
| β-Arabinose 1,5-diphosphate | Less Effective Activator |
Table 2: Inhibition of Fructose-1,6-Bisphosphatase (FBPase) by this compound Anomers
| Anomer | Relative Inhibitor Potency | Inhibition Type |
| α-Arabinose 1,5-diphosphate | Less Potent Inhibitor | Competitive |
| β-Arabinose 1,5-diphosphate | More Potent Inhibitor | Competitive |
Experimental Protocols
The following are generalized methodologies for assaying the activity of PFK-1 and FBPase, providing a framework for understanding how the effects of the this compound anomers can be experimentally determined.
6-Phosphofructo-1-Kinase (PFK-1) Activity Assay (Coupled Enzyme Assay)
This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Principle: PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP) using ATP. The ADP produced is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance is proportional to the PFK-1 activity.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM EDTA)
-
Fructose-6-phosphate (F6P)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
α- or β-arabinose 1,5-diphosphate (test compound)
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH.
-
Add the desired concentration of the α- or β-anomer of this compound to the experimental wells. A control well should contain no anomer.
-
Initiate the reaction by adding PFK-1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve. The activation by the anomers can be determined by comparing the rates in their presence to the control.
Fructose-1,6-Bisphosphatase (FBPase) Activity Assay
This assay measures the production of inorganic phosphate (Pi) from the hydrolysis of fructose-1,6-bisphosphate.
Principle: FBPase catalyzes the hydrolysis of F1,6BP to F6P and inorganic phosphate (Pi). The amount of Pi produced can be quantified using a colorimetric method, such as the malachite green assay.
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2)
-
Fructose-1,6-bisphosphate (F1,6BP)
-
α- or β-arabinose 1,5-diphosphate (test compound)
-
Malachite Green Reagent
Procedure:
-
Prepare a reaction mixture containing assay buffer and F1,6BP.
-
Add various concentrations of the α- or β-anomer of this compound to different wells to determine the inhibition constant (Ki). A control well should contain no anomer.
-
Initiate the reaction by adding FBPase enzyme.
-
Incubate the reaction for a fixed period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) after color development.
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the inhibition of FBPase activity by the anomers and determine the Ki values.
Visualizing the Regulatory Roles
The following diagrams illustrate the opposing effects of the this compound anomers on the key regulatory points of glycolysis and gluconeogenesis and a general workflow for their experimental validation.
Caption: Opposing regulation of glycolysis and gluconeogenesis by this compound anomers.
Caption: Generalized workflow for assessing the enzymatic effects of this compound anomers.
Conclusion
The alpha and beta anomers of this compound exhibit distinct and opposing regulatory activities on key enzymes of central glucose metabolism. The α-anomer acts as a selective activator of PFK-1, promoting glycolysis, while the β-anomer is a potent competitive inhibitor of FBPase, thereby downregulating gluconeogenesis. This stereospecific regulation highlights the intricate control mechanisms within metabolic pathways and presents an opportunity for the development of targeted therapeutic agents. For drug development professionals, the differential activities of these anomers could be exploited to design specific modulators of either glycolysis or gluconeogenesis for conditions such as diabetes and cancer. Further research to fully elucidate the binding modes and the physiological relevance of these anomers is warranted.
A Comparative Analysis of Arabinose 1,5-Diphosphate and Ribulose 1,5-Bisphosphate: Substrate versus Inhibitor in Carbon Fixation
A detailed comparison of arabinose 1,5-diphosphate and its C2 epimer, ribulose 1,5-bisphosphate, reveals their contrasting roles in the central carbon fixation pathway. While ribulose 1,5-bisphosphate is the essential substrate for the enzyme RuBisCO in the Calvin cycle, this compound is anticipated to act as a competitive inhibitor, highlighting the stereospecificity of this critical enzymatic reaction.
This guide provides a comprehensive comparison of the structural and functional differences between this compound and ribulose 1,5-bisphosphate (RuBP), offering insights for researchers in biochemistry, plant biology, and drug development. The distinct stereochemistry at the C2 position dictates their interaction with RuBisCO, the most abundant enzyme on Earth, which is responsible for the fixation of atmospheric carbon dioxide.
Structural and Functional Comparison
Ribulose 1,5-bisphosphate is a five-carbon ketose sugar that is phosphorylated at the first and fifth carbon atoms.[1] It serves as the primary CO2 acceptor in the Calvin cycle, the fundamental pathway for carbon fixation in photosynthetic organisms.[1] The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of RuBP, leading to the formation of an unstable six-carbon intermediate that subsequently cleaves into two molecules of 3-phosphoglycerate (B1209933) (3-PGA).[1]
This compound is a stereoisomer of RuBP, differing in the orientation of the hydroxyl group at the C2 position. This seemingly minor structural alteration has profound implications for its biological activity. Due to its structural similarity to the substrate, this compound is expected to bind to the active site of RuBisCO. However, its incorrect stereochemistry at the C2 position would likely prevent the proper conformational changes required for catalysis, leading to competitive inhibition of the enzyme. This is analogous to other known sugar phosphate (B84403) inhibitors of RuBisCO, such as 2-carboxyarabinitol 1-phosphate (CA1P), which mimics the transition state of the carboxylation reaction.[2]
Quantitative Data Comparison
The interaction of RuBisCO with its substrate and inhibitors can be quantified by kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. For inhibitors, the inhibition constant (Ki) quantifies the concentration of inhibitor required to produce half-maximum inhibition.
| Parameter | Ribulose 1,5-bisphosphate (Substrate) | This compound (Inhibitor) |
| Role | Substrate for RuBisCO in the Calvin Cycle | Competitive inhibitor of RuBisCO |
| Km for RuBisCO | 30 to 40 µM[3] | Not Applicable |
| Ki for RuBisCO | Not Applicable | Data not available in the searched literature, but expected to be in the micromolar range based on structural similarity to other inhibitors. |
| Interaction with RuBisCO | Binds to the active site, leading to carboxylation or oxygenation. | Binds to the active site, preventing substrate binding and catalysis. |
Signaling and Metabolic Pathways
Ribulose 1,5-bisphosphate is a central metabolite in the Calvin cycle, which is a critical part of the light-independent reactions of photosynthesis. The cycle can be divided into three main stages: carbon fixation, reduction, and regeneration of RuBP.
This compound, as an inhibitor, would disrupt this cycle by binding to RuBisCO and preventing the initial carbon fixation step. This would lead to a buildup of RuBP and a decrease in the production of 3-PGA and downstream products like glucose.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of pentose-1,5-bisphosphates can be adapted for this compound. This typically involves the chemical phosphorylation of the corresponding pentose.
Materials:
-
D-Arabinose
-
Phosphorus oxychloride (POCl3)
-
Pyridine (B92270) (anhydrous)
-
Trimethyl phosphate
-
Dowex 50W-X8 resin (H+ form)
-
Barium chloride (BaCl2)
Protocol:
-
Phosphorylation: D-arabinose is dissolved in anhydrous pyridine and cooled to 0°C. Phosphorus oxychloride is added dropwise with constant stirring. The reaction is allowed to proceed for several hours at low temperature.
-
Hydrolysis: The reaction mixture is then slowly added to ice-cold water to hydrolyze any remaining POCl3 and the phosphodichloridate intermediates.
-
Purification: The resulting solution is passed through a Dowex 50W-X8 (H+ form) column to remove pyridine and other cations.
-
Precipitation: The acidic eluate is neutralized with a saturated solution of barium hydroxide. The barium salt of this compound is then precipitated by the addition of ethanol.
-
Washing and Drying: The precipitate is collected by centrifugation, washed with ethanol and ether, and dried under vacuum.
Note: This is a general procedure and may require optimization for specific yields and purity.
RuBisCO Inhibition Assay
The inhibitory effect of this compound on RuBisCO can be determined using a spectrophotometric or radiometric assay.
Materials:
-
Purified RuBisCO enzyme
-
Ribulose 1,5-bisphosphate (RuBP)
-
This compound (inhibitor)
-
Assay buffer (e.g., Bicine-NaOH, pH 8.0, containing MgCl2 and NaHCO3)
-
For spectrophotometric assay: coupling enzymes (e.g., 3-PGA kinase, glyceraldehyde-3-phosphate dehydrogenase) and NADH.
-
For radiometric assay: NaH14CO3
-
Scintillation cocktail and counter (for radiometric assay)
Protocol (Spectrophotometric Assay):
-
Enzyme Activation: Purified RuBisCO is pre-incubated in the assay buffer to ensure full carbamylation and activation.
-
Inhibitor Incubation: The activated enzyme is then incubated with varying concentrations of this compound for a set period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, RuBP.
-
Measurement: The rate of NADH oxidation is monitored at 340 nm. The decrease in absorbance is proportional to the rate of 3-PGA formation.
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are determined. A Dixon plot or non-linear regression analysis can be used to determine the Ki value.[4]
Conclusion
The comparison between this compound and ribulose 1,5-bisphosphate provides a clear example of the high stereospecificity of enzyme-substrate interactions. While RuBP is the cornerstone of photosynthetic carbon fixation, its epimer, this compound, is poised to act as a competitive inhibitor of RuBisCO. Further quantitative studies to determine the inhibition constant (Ki) of this compound would provide valuable data for understanding the structural requirements of the RuBisCO active site. This knowledge can aid in the design of novel inhibitors for studying carbon metabolism and potentially for the development of new herbicides. The experimental protocols outlined provide a framework for the synthesis and characterization of such compounds, paving the way for further research in this critical area of biochemistry.
References
Unraveling the Functional Landscape of Arabinose 1,5-Diphosphate Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic regulation, understanding the nuances of key molecular players is paramount. Arabinose 1,5-diphosphate, a potent metabolic regulator, and its structural analogs represent a critical area of study for dissecting biochemical pathways and developing novel therapeutic agents. This guide provides an objective comparison of various structural analogs of this compound, supported by experimental data and detailed methodologies to facilitate informed research decisions.
This comparative analysis delves into the synthesis, biological activity, and experimental evaluation of key analogs, offering a comprehensive resource for investigators in the field. The information is presented to allow for a clear comparison of the performance and potential applications of these molecules.
Performance Comparison of this compound Analogs
The biological activity of structural analogs of this compound is a key determinant of their utility in research and drug development. The following table summarizes quantitative data on the performance of various analogs, focusing on their interactions with relevant enzymes.
| Analog | Target Enzyme | Assay Type | Key Performance Metric (e.g., IC50, Ki, Km) | Reference |
| β-D-arabinose 1,5-diphosphate | Not specified in abstract | Biological activity assay | Data not available in abstract | [1][2] |
| α-D-arabinose 1,5-diphosphate | Not specified in abstract | Biological activity assay | Data not available in abstract | [1][2] |
| Arabinose- and xylose-modified 2',3'-cGAMP analogs | STING (Stimulator of Interferon Genes) | Thermal Shift Assay (DSF) | ΔTm = 8.7 °C for 2',3'-cGAMP with hSTING | [3] |
| Arabinose 5-phosphate mimics (methylphosphonate and (difluoromethyl)phosphonate) | Arabinose 5-phosphate isomerase | Saturation-Transfer-Difference (STD) NMR | Recognized and bound by the catalytic pocket | [4] |
| D-arabinose 5-phosphate stereoisomers | 3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase | Enzyme kinetics | D-A5P and L-X5P were substrates | [5] |
| Vidarabine 5'-monophosphate (Arabinose nucleoside analog) | PenF (a 5'-nucleotidase-like enzyme) | Enzyme kinetics | Km = 71.5 μM, kcat = 33.9 min⁻¹ | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for key experiments cited in the literature.
Synthesis of β- and α-D-arabinose 1,5-diphosphate
The stereoselective synthesis of β- and α-D-arabinose 1,5-diphosphate is a critical process for obtaining these important analogs for biological studies. While the full detailed protocol requires access to the full-text article, the publication indicates a novel synthetic route has been developed.[1][2] Researchers interested in this synthesis would need to consult the full publication for specific reaction conditions, purification methods, and analytical characterization data.
Thermal Shift Assay for STING Agonist Binding
To assess the binding of arabinose- and xylose-modified 2',3'-cGAMP analogs to the STING protein, a differential scanning fluorimetry (DSF) based thermal shift assay was employed.[3]
Protocol:
-
Prepare a reaction mixture containing 10 μM of the STING cytosolic ligand-binding domain (CBD) and 100 μM of the cyclic dinucleotide (CDN) ligand.
-
Use a suitable fluorescent dye that binds to unfolded proteins.
-
Monitor the fluorescence intensity as the temperature is gradually increased.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined.
-
A significant increase in Tm (ΔTm) in the presence of the ligand indicates binding and stabilization of the protein.
Saturation-Transfer-Difference (STD) NMR for Enzyme-Ligand Interaction
The interaction between arabinose 5-phosphate mimics and arabinose 5-phosphate isomerase was evaluated using STD-NMR spectroscopy.[4] This technique is powerful for identifying which parts of a ligand are in close proximity to a protein receptor.
Protocol:
-
Prepare a sample containing the target enzyme and the analog ligand in a suitable buffer.
-
Acquire a reference 1D NMR spectrum of the ligand.
-
Selectively saturate a region of the protein's proton spectrum using a series of radiofrequency pulses.
-
Acquire a second 1D NMR spectrum while the protein is saturated.
-
Subtract the on-resonance (saturated) spectrum from the off-resonance (reference) spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the ligand protons that received saturation transfer from the protein, indicating binding.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a deeper understanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arabinose 5-phosphate analogues as mechanistic probes for Neisseria meningitidis 3-deoxy-D-manno-octulosonate 8-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Arabinose 1,5-Diphosphate and Arabinose-5-Phosphate: Functional Distinctions in Cellular Metabolism
For Immediate Release
This guide provides a detailed comparison of the functional roles of two phosphorylated arabinose derivatives: arabinose 1,5-diphosphate (A1,5dP) and arabinose-5-phosphate (B10769358) (A5P). While structurally similar, these molecules exhibit distinct and crucial functions within cellular metabolic pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of carbohydrate metabolism.
Introduction
Arabinose, a five-carbon sugar, is a key component of various biopolymers. In its phosphorylated forms, it plays significant roles in central metabolism and the biosynthesis of essential cellular components. This guide focuses on the functional differences between this compound and arabinose-5-phosphate, highlighting their distinct metabolic pathways and regulatory functions.
Core Functional Differences
Arabinose-5-phosphate (A5P) is a well-established intermediate in the pentose (B10789219) phosphate (B84403) pathway and is a critical precursor for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] Specifically, A5P is the substrate for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the LPS core.[1][2] The synthesis of A5P is primarily catalyzed by the enzyme arabinose-5-phosphate isomerase (API) , which mediates the reversible isomerization of D-ribulose-5-phosphate.[1][3]
In contrast, This compound (A1,5dP) is not a known intermediate in major biosynthetic pathways but rather functions as a potent metabolic regulator. It has been shown to modulate the key glycolytic and gluconeogenic enzymes, 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1) , respectively.[4] This regulatory role suggests its involvement in controlling the flux of carbon through these central metabolic routes.
Metabolic Pathways and Regulation
The metabolic pathways involving A5P are well-defined. In bacteria, L-arabinose can be metabolized through a series of enzymatic steps to enter the pentose phosphate pathway. D-arabinose-5-phosphate is directly synthesized from D-ribulose-5-phosphate, a central molecule in the pentose phosphate pathway, by the action of arabinose-5-phosphate isomerase.
The biosynthetic pathway of A1,5dP in vivo is not well-characterized. However, its potent effects on central carbon metabolism suggest a tightly controlled synthesis and degradation. It has been demonstrated that both the α- and β-anomers of arabinose 1,5-bisphosphate can activate PFK-1 and inhibit FBPase-1, indicating a role in shifting the metabolic balance towards glycolysis.[4]
Figure 1: Metabolic roles of Arabinose-5-Phosphate and this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the enzymatic reactions involving A5P and the regulatory effects of A1,5dP.
| Parameter | Arabinose-5-Phosphate (A5P) | This compound (A1,5dP) | Reference |
| Enzyme | Arabinose-5-Phosphate Isomerase (KdsD from E. coli) | 6-Phosphofructo-1-Kinase (rat liver) | [5] |
| Km | 0.61 mM (for A5P) | Not applicable (activator) | [5] |
| Enzyme | Arabinose-5-Phosphate Isomerase (KdsD from E. coli) | Fructose-1,6-Bisphosphatase (rat liver) | [4][5] |
| Km | 0.35 mM (for D-Ribulose-5-Phosphate) | Not applicable (inhibitor) | [5] |
| Regulatory Action | Substrate | Activator of PFK-1, Inhibitor of FBPase-1 | [4] |
| Effect | Isomerized to D-Ribulose-5-Phosphate | The α-anomer is a more effective kinase activator, while the β-anomer is a more potent bisphosphatase inhibitor. | [4] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the stereoselective synthesis of β- and α-D-arabinose 1,5-diphosphate has been described.[6] The synthesis involves multiple steps starting from D-arabinose, including protection of hydroxyl groups, phosphorylation, and deprotection to yield the final products.
Assay for Arabinose-5-Phosphate Isomerase Activity
A discontinuous cysteine-carbazole colorimetric assay can be used to determine the activity of arabinose-5-phosphate isomerase.[2]
Protocol Outline:
-
A reaction mixture containing the enzyme, buffer (e.g., 100 mM Tris-HCl, pH 8.5), and the substrate (arabinose-5-phosphate) is incubated at 37°C.
-
The reaction is stopped by the addition of a strong acid (e.g., 25 N H₂SO₄).
-
The amount of ketose (D-ribulose-5-phosphate) formed is quantified by a colorimetric reaction with cysteine and carbazole.
-
Alternatively, a more sensitive coupled assay can be employed where the product of the API reaction is used in a subsequent enzymatic reaction that can be monitored spectrophotometrically.[1] A direct and continuous spectropolarimetric assay has also been developed, which monitors the change in circular dichroism as the reaction progresses.[3][7]
Figure 2: Workflow for the colorimetric assay of Arabinose-5-Phosphate Isomerase.
Analysis of Arabinose Phosphates by HPLC
High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of sugar phosphates.
General Protocol Outline:
-
Sample Preparation: Extraction of metabolites from cells or tissues, followed by deproteinization.
-
Chromatographic Separation: Anion-exchange chromatography is often used for the separation of phosphorylated sugars. The specific column and mobile phase conditions will depend on the specific arabinose phosphates being analyzed.
-
Detection: Detection can be achieved using various methods, including pulsed amperometric detection (PAD) or mass spectrometry (MS) for high sensitivity and specificity. Pre-column derivatization can also be employed to enhance detection.[8]
Conclusion
Arabinose-5-phosphate and this compound, while closely related structurally, have distinct and non-overlapping functional roles in the cell. A5P is a key biosynthetic precursor, particularly in bacteria, while A1,5dP acts as a regulator of central carbon metabolism. Understanding these differences is crucial for elucidating the intricate network of metabolic regulation and for the development of novel therapeutic agents targeting these pathways. Further research is needed to fully uncover the in vivo synthesis and metabolism of this compound to better understand its physiological significance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A direct spectropolarimetric assay of arabinose 5-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Comparative Guide to Validating the Interaction of Arabinose 1,5-Diphosphate with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methodologies for validating the interaction of arabinose 1,5-diphosphate with its target enzymes. It includes objective comparisons of performance, supporting experimental data presentation, and detailed protocols for key experiments.
Introduction to this compound and its Enzymatic Targets
This compound is a pentose (B10789219) phosphate (B84403) that has been identified as an effector of key enzymes in glucose metabolism. Specifically, it has been shown to interact with and modulate the activity of rat liver 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.[1] Its effects are comparable to other regulatory molecules like fructose (B13574) 2,6-bisphosphate, and studies have indicated that the stereochemistry of the molecule (specifically the configuration of the C-2 hydroxyl group) is important for its biological activity.[1] The validation of such interactions is a critical step in understanding its physiological role and potential as a therapeutic agent.
Comparative Analysis of Interaction Validation Methods
The interaction of a small molecule like this compound with its target enzymes can be characterized using a variety of biophysical and biochemical techniques. The choice of method depends on the specific information required, such as binding affinity, thermodynamics, kinetics, or the functional effect on enzyme activity. The three primary methods discussed here are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme Kinetic Assays.
Data Presentation: Comparison of Validation Techniques
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Enzyme Kinetic Assays |
| Primary Output | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[2][3][4] | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd)[5][6][7] | Michaelis Constant (Km), Maximum Velocity (Vmax), Catalytic Constant (kcat), Inhibition Constant (Ki)[8] |
| Labeling Requirement | Label-free[4] | Label-free (one binding partner is immobilized)[9] | Can be label-free or require labeled substrates/reporters |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | High | Low | Medium |
| Key Advantage | Provides a complete thermodynamic profile of the interaction in a single experiment.[4] | Real-time kinetic data, high sensitivity.[7] | Directly measures the functional effect of the small molecule on enzyme activity. |
| Limitations | Requires relatively large amounts of purified protein and ligand. | Immobilization of the enzyme may affect its activity or binding characteristics. | Does not directly measure binding affinity in the absence of a functional effect. |
Mandatory Visualizations
Signaling Pathway: Regulation of Glycolysis and Gluconeogenesis
Caption: Regulation of PFK-1 and FBPase-1 by this compound.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for ITC analysis of enzyme-ligand interaction.
Logical Relationship: Enzyme Inhibition Analysis
Caption: Decision tree for determining the type of enzyme inhibition.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and a target enzyme.[2][4]
Methodology:
-
Sample Preparation:
-
Dialyze the purified target enzyme and dissolve the this compound in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Degas both solutions to prevent bubble formation during the experiment.
-
Determine the accurate concentrations of the enzyme and ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the enzyme solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.[3]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association (kon) and dissociation (koff) rates of the interaction between this compound and a target enzyme, and to determine the binding affinity (Kd).[5][6]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified target enzyme onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
-
Instrument Setup:
-
Prime the system with running buffer (e.g., HBS-EP+ buffer).
-
Set the flow rate and temperature.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in the running buffer over the sensor chip surface.
-
Record the change in the SPR signal (response units, RU) over time during the association phase.
-
Switch back to running buffer and record the dissociation of the ligand.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the RU versus time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.[6]
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Enzyme Kinetic Assays
Objective: To determine the effect of this compound on the catalytic activity of the target enzyme and to determine the mode of action (e.g., activation, inhibition) and relevant kinetic parameters (Km, Vmax, Ki).[8]
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing buffer, substrate(s), and any necessary cofactors for the target enzyme.
-
For an inhibition assay, prepare a range of this compound concentrations.
-
For an activation assay, the same principle applies.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the target enzyme.
-
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis for Inhibition:
-
Determine the initial reaction velocities at different substrate concentrations in the presence and absence of various concentrations of this compound.
-
Plot the initial velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.
-
Use a Lineweaver-Burk plot (1/velocity vs 1/[substrate]) to visualize the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
-
-
Data Analysis for Activation:
-
Determine the initial reaction velocities at different concentrations of this compound.
-
Plot the initial velocity versus the activator concentration to determine the concentration required for half-maximal activation (AC50).
-
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tainstruments.com [tainstruments.com]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
A Comparative Kinetic Analysis of Arabinose 1,5-Diphosphate and Other Key Enzyme Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic effects of arabinose 1,5-diphosphate and other critical metabolic regulators on the key glycolytic and gluconeogenic enzymes, phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). The information presented herein is intended to support research and development efforts in metabolic regulation and drug discovery.
Introduction
This compound is a pentose (B10789219) phosphate (B84403) that has been shown to be an effector of key enzymes in glucose metabolism.[1] Understanding its kinetic properties in comparison to well-established regulators is crucial for elucidating its physiological role and potential as a therapeutic target. This guide presents a summary of the available kinetic data, detailed experimental protocols for assessing enzyme activity, and visual representations of the relevant metabolic pathways and experimental workflows.
Data Presentation: Comparative Kinetics of Enzyme Effectors
The following tables summarize the known kinetic parameters of this compound and its key alternatives—fructose (B13574) 2,6-bisphosphate and adenosine (B11128) monophosphate (AMP)—on the activities of PFK-1 and FBPase-1.
Table 1: Kinetic Effects on Phosphofructokinase-1 (PFK-1)
| Effector | Anomer/Form | Effect | Activation Constant (K_a) | Supporting Evidence |
| This compound | α-anomer | Activator | Not Reported | The α-anomer is a more effective activator than the β-anomer.[1] |
| β-anomer | Weak Activator | Not Reported | ||
| Fructose 2,6-Bisphosphate | Potent Activator | 92 nM | A potent allosteric activator that increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and relieves inhibition by ATP.[2][3] | |
| Adenosine Monophosphate (AMP) | Allosteric Activator | 93 µM | A key indicator of low cellular energy, AMP activates PFK-1 to stimulate glycolysis.[3] |
Table 2: Kinetic Effects on Fructose-1,6-Bisphosphatase (FBPase-1)
| Effector | Anomer/Form | Effect | Inhibition Constant (K_i) / I_50 | Supporting Evidence |
| This compound | β-anomer | Competitive Inhibitor | Not Reported | The β-anomer is a more potent inhibitor than the α-anomer. It also potentiates the allosteric inhibition by AMP.[1] |
| α-anomer | Competitive Inhibitor | Not Reported | ||
| Fructose 2,6-Bisphosphate | Competitive Inhibitor | 0.5 µM | A potent inhibitor of FBPase-1, playing a key role in preventing futile cycling between glycolysis and gluconeogenesis.[4] | |
| Adenosine Monophosphate (AMP) | Allosteric Inhibitor | I_50 ≈ 6.1 µM | High levels of AMP signal low energy status and inhibit gluconeogenesis by inhibiting FBPase-1.[5] |
Mandatory Visualization
The following diagrams illustrate the central role of PFK-1 and FBPase-1 in glucose metabolism and a typical experimental workflow for kinetic analysis.
Caption: Allosteric regulation of PFK-1 and FBPase-1.
Caption: General workflow for enzyme kinetic analysis.
Experimental Protocols
The following are generalized protocols for the kinetic analysis of PFK-1 and FBPase-1. Specific concentrations and conditions may need to be optimized based on the enzyme source and purity.
Protocol 1: Coupled Spectrophotometric Assay for Phosphofructokinase-1 (PFK-1) Activity
This assay measures the activity of PFK-1 by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5-8.0)
-
Fructose 6-phosphate (F6P)
-
ATP
-
MgCl₂
-
NADH
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
PFK-1 enzyme preparation
-
This compound or other effectors
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).
-
Add the PFK-1 enzyme preparation to the reaction mixture.
-
To determine the effect of this compound or other effectors, add varying concentrations of the effector to the reaction wells. For control wells, add an equivalent volume of buffer.
-
Initiate the reaction by adding the substrates, F6P and ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C).
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the activation constant (K_a) , plot the initial velocity as a function of the effector concentration and fit the data to an appropriate activation model.
Protocol 2: Spectrophotometric Assay for Fructose-1,6-Bisphosphatase (FBPase-1) Activity
This assay measures the production of fructose 6-phosphate, which is then converted to glucose 6-phosphate and subsequently used to reduce NADP⁺ to NADPH. The increase in NADPH is monitored by an increase in absorbance at 340 nm.
Materials:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Fructose 1,6-bisphosphate (F1,6BP)
-
MgCl₂
-
NADP⁺
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
FBPase-1 enzyme preparation
-
This compound or other inhibitors
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, NADP⁺, and the coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).
-
Add the FBPase-1 enzyme preparation to the reaction mixture.
-
To determine the effect of this compound or other inhibitors, add varying concentrations of the inhibitor to the reaction wells. For control wells, add an equivalent volume of buffer.
-
Initiate the reaction by adding the substrate, F1,6BP.
-
Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode at a constant temperature.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the inhibition constant (K_i) , perform the assay with varying concentrations of the substrate (F1,6BP) in the presence of different fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the K_i value.
Conclusion
This compound acts as a regulator of the key gluconeogenic and glycolytic enzymes, FBPase-1 and PFK-1, respectively. While its qualitative effects are established, further research is required to determine its precise kinetic constants and to fully understand its physiological significance in metabolic control. The comparative data and protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound and other effectors in health and disease.
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Pentose Diphosphates in Metabolic Regulation
A comprehensive guide for researchers, scientists, and drug development professionals on the roles, kinetics, and experimental analysis of key pentose (B10789219) diphosphates: Ribose-1,5-bisphosphate, Xylulose-1,5-bisphosphate, and Sedoheptulose-1,7-bisphosphate.
The intricate network of metabolic pathways is finely tuned by a host of regulatory molecules, among which pentose diphosphates play critical, yet distinct, roles. This guide provides a comparative study of three key pentose diphosphates—Ribose-1,5-bisphosphate (R1,5P2), Xylulose-1,5-bisphosphate (Xu1,5P2), and Sedoheptulose-1,7-bisphosphate (S1,7P2)—elucidating their functions in metabolic regulation, supported by quantitative data and detailed experimental protocols.
Core Functions and Regulatory Roles
These pentose diphosphates, while structurally similar, exert specific and potent effects on different key metabolic enzymes, thereby influencing major pathways such as glycolysis, the pentose phosphate (B84403) pathway (PPP), and the Calvin cycle.
-
Ribose-1,5-bisphosphate (R1,5P2): A potent activator of phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis. Its presence signals a state of high biosynthetic activity, channeling glucose breakdown towards energy production and the generation of building blocks for nucleotides and other macromolecules.[1]
-
Xylulose-1,5-bisphosphate (Xu1,5P2): Primarily known as a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation.[2][3] Xu1,5P2 is a "misfire" product of RuBisCO catalysis and its accumulation can significantly downregulate photosynthesis.[3] Its binding to the decarbamylated form of RuBisCO is highly pH-dependent.[2]
-
Sedoheptulose-1,7-bisphosphate (S1,7P2): A central intermediate in the regenerative phase of the Calvin cycle and the non-oxidative branch of the pentose phosphate pathway.[4][5] Its concentration is critical for maintaining the flux through these pathways. The dephosphorylation of S1,7P2 is catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase), an enzyme that itself is a key regulatory point.[5]
Comparative Quantitative Data
The regulatory impact of these molecules is underscored by their affinity for their respective target enzymes. The following table summarizes key kinetic parameters, providing a quantitative basis for their comparative regulatory potency.
| Pentose Diphosphate | Target Enzyme | Regulatory Effect | Kinetic Parameter | Value | Organism/Tissue |
| Ribose-1,5-bisphosphate (R1,5P2) | Phosphofructokinase (PFK) | Activation | - | Effective at nanomolar concentrations | Rat Kidney Cortex |
| Xylulose-1,5-bisphosphate (Xu1,5P2) | RuBisCO (decarbamylated) | Inhibition | Dissociation Constant (Kd) | 0.03 µM (pH 7.0) | Celery |
| 0.35 µM (pH 8.0) | |||||
| 2.0 µM (pH 8.5) | |||||
| Sedoheptulose-1,7-bisphosphate (S1,7P2) | Sedoheptulose-1,7-bisphosphatase (SBPase) | Substrate | Michaelis Constant (Km) | 14 ± 0.5 µM | Bacillus methanolicus |
Signaling Pathways and Regulatory Logic
The interplay between these pentose diphosphates and their target enzymes forms crucial regulatory nodes within the metabolic network.
References
- 1. Graphviz [graphviz.org]
- 2. Determination of Apparent K(m) Values for Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase (Rubisco) Activase Using the Spectrophotometric Assay of Rubisco Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RubisCO) Is Essential for Growth of the Methanotroph Methylococcus capsulatus Strain Bath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
Unveiling the Off-Target Interactions of Arabinose 1,5-Diphosphate: A Comparative Guide to Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the promiscuity of biological molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of arabinose 1,5-diphosphate and its structural analogs with various enzymes, supported by quantitative data and detailed experimental protocols.
This compound, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, and its related compounds have been shown to interact with several enzymes beyond their primary metabolic partners. These off-target interactions can have significant physiological and pharmacological implications. This guide delves into the cross-reactivity of this compound and its analogs with four key enzymes: 6-phosphofructo-1-kinase, fructose-1,6-bisphosphatase, ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), and transaldolase.
Comparative Analysis of Enzyme Interactions
The following table summarizes the quantitative data on the interaction of this compound and its analogs with the aforementioned enzymes.
| Compound | Target Enzyme | Interaction Type | Quantitative Value |
| α-Arabinose 1,5-bisphosphate | 6-Phosphofructo-1-kinase (PFK-1) | Activation | More effective activator than the β-anomer[1] |
| β-Arabinose 1,5-bisphosphate | Fructose-1,6-bisphosphatase (FBPase) | Competitive Inhibition | More potent inhibitor than the α-anomer[1] |
| 2-Carboxyarabinitol 1-phosphate (CA1P) | Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) | Tight-binding Inhibition | Kd = 32 nM[2] |
| Arabinose 5-phosphate (A5P) | Transaldolase | Competitive, Reversible-covalent Inhibition | Forms a covalent Schiff base with active site Lys135[3] |
Signaling Pathways and Experimental Workflows
To visualize the enzymatic interactions and experimental setups, the following diagrams are provided.
Caption: Enzyme interactions of arabinose diphosphate analogs.
Caption: A generalized workflow for enzyme kinetic analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
6-Phosphofructo-1-Kinase (PFK-1) Activity Assay
Objective: To determine the activation of PFK-1 by α-arabinose 1,5-bisphosphate.
Principle: The activity of PFK-1 is measured by a coupled enzyme assay. PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. The product, fructose-1,6-bisphosphate, is then cleaved by aldolase (B8822740) to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glyceraldehyde-3-phosphate dehydrogenase oxidizes glyceraldehyde-3-phosphate, which is coupled to the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified rat hepatic PFK-1
-
α-Arabinose 1,5-bisphosphate
-
Fructose-6-phosphate
-
ATP
-
Aldolase
-
Triosephosphate isomerase
-
Glyceraldehyde-3-phosphate dehydrogenase
-
NAD⁺
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
Procedure:
-
Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NAD⁺, aldolase, triosephosphate isomerase, and glyceraldehyde-3-phosphate dehydrogenase.
-
Add varying concentrations of α-arabinose 1,5-bisphosphate to the reaction mixture.
-
Initiate the reaction by adding PFK-1.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Plot the reaction velocity against the concentration of α-arabinose 1,5-bisphosphate and determine the EC₅₀ value.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
Objective: To determine the competitive inhibition of FBPase by β-arabinose 1,5-bisphosphate.
Principle: FBPase activity is determined by measuring the rate of inorganic phosphate (Pi) released from the substrate fructose-1,6-bisphosphate. The amount of Pi produced can be quantified using a colorimetric method, such as the malachite green assay.
Materials:
-
Purified rat hepatic FBPase
-
β-Arabinose 1,5-bisphosphate
-
Fructose-1,6-bisphosphate
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM KCl, 1 mM MgCl₂, and 0.1 mM EDTA.
-
Malachite green reagent.
Procedure:
-
Prepare reaction mixtures containing assay buffer and varying concentrations of the substrate, fructose-1,6-bisphosphate.
-
For each substrate concentration, prepare a set of reactions with different concentrations of the inhibitor, β-arabinose 1,5-bisphosphate.
-
Pre-incubate the enzyme with the inhibitor in the assay buffer for a short period.
-
Initiate the reaction by adding the substrate.
-
Incubate the reactions at 37°C for a fixed time.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.
Rubisco Inhibition Assay
Objective: To determine the inhibition of Rubisco by 2-carboxyarabinitol 1-phosphate (CA1P).
Principle: Rubisco activity is measured by the incorporation of ¹⁴CO₂ into an acid-stable product (3-phosphoglycerate). The tight-binding nature of CA1P inhibition requires pre-incubation of the activated enzyme with the inhibitor.
Materials:
-
Purified Rubisco
-
2-Carboxyarabinitol 1-phosphate (CA1P)
-
Ribulose-1,5-bisphosphate (RuBP)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Activation Buffer: 100 mM Bicine-NaOH, pH 8.2, containing 20 mM MgCl₂.
-
Assay Buffer: 100 mM Bicine-NaOH, pH 8.2, containing 20 mM MgCl₂ and 1 mM dithiothreitol.
-
Quenching solution: Glacial acetic acid.
-
Scintillation cocktail.
Procedure:
-
Activate Rubisco by incubating it in the activation buffer in the presence of NaH¹⁴CO₃.
-
Incubate the activated enzyme with varying concentrations of CA1P for a sufficient time to allow for tight binding.
-
Initiate the carboxylation reaction by adding RuBP.
-
Allow the reaction to proceed for a fixed time at 25°C.
-
Terminate the reaction by adding glacial acetic acid.
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Resuspend the samples in water and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the Kd from the binding isotherm.
Transaldolase Inhibition Assay
Objective: To determine the competitive inhibition of transaldolase by arabinose 5-phosphate (A5P).
Principle: Transaldolase activity is measured in a coupled enzyme assay. Transaldolase catalyzes the transfer of a dihydroxyacetone group from a ketose donor (fructose-6-phosphate) to an aldose acceptor (erythrose-4-phosphate), producing sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and this is reduced by glycerol-3-phosphate dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified transaldolase
-
Arabinose 5-phosphate (A5P)
-
Fructose-6-phosphate
-
Erythrose-4-phosphate
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay Buffer: 50 mM triethanolamine (B1662121) buffer, pH 7.6, containing 10 mM EDTA.
Procedure:
-
Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, erythrose-4-phosphate, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add varying concentrations of the inhibitor, A5P.
-
Initiate the reaction by adding transaldolase.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C.
-
Calculate the initial reaction velocities.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to confirm competitive inhibition and determine the Ki.
Conclusion
The data presented in this guide highlights the importance of considering the cross-reactivity of this compound and its analogs with various enzymes. The activation of PFK-1 and inhibition of FBPase by anomers of arabinose 1,5-bisphosphate suggest a potential role in regulating glycolysis and gluconeogenesis. The potent inhibition of Rubisco by CA1P is a well-established regulatory mechanism in photosynthesis. Furthermore, the inhibition of transaldolase by A5P demonstrates an interaction with a key enzyme of the pentose phosphate pathway. These findings underscore the necessity for comprehensive profiling of drug candidates and metabolic intermediates to fully understand their biological effects. The provided protocols offer a foundation for researchers to conduct their own comparative studies in this area.
References
- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by Carbamylation and 2-Carboxyarabinitol 1-Phosphate in Tobacco: Insights from Studies of Antisense Plants Containing Reduced Amounts of Rubisco Activase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conservation of structure and mechanism within the transaldolase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Arabinose 1,5-Diphosphate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
This guide provides a comprehensive comparison of the biological activity of arabinose 1,5-diphosphate (Ara-1,5-P2) and its precursors, D-arabinose, arabinose 1-phosphate (Ara-1-P), and arabinose 5-phosphate (Ara-5-P). This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic research by presenting objective comparisons supported by experimental data.
Executive Summary
This compound has demonstrated significant regulatory effects on key enzymes in central carbon metabolism, specifically acting as an activator of 6-phosphofructo-1-kinase (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1). These activities position Ara-1,5-P2 as a potential modulator of glycolysis and gluconeogenesis. In contrast, its precursors, D-arabinose, arabinose 1-phosphate, and arabinose 5-phosphate, primarily serve as metabolic intermediates, feeding into the pentose (B10789219) phosphate (B84403) pathway. Direct comparative studies on the enzymatic regulatory activities of the monophosphorylated precursors are limited, highlighting a significant research gap. This guide synthesizes the available data to facilitate a clearer understanding of their distinct biological roles.
Comparative Biological Activity
The primary biological activities of this compound and its precursors are summarized below. The most pronounced and well-documented activity of Ara-1,5-P2 is its role as an allosteric regulator of key glycolytic and gluconeogenic enzymes.
This compound (Ara-1,5-P2)
Both the α- and β-anomers of this compound have been shown to be potent effectors of rat liver PFK-1 and FBPase-1.[1] Specifically:
-
Activation of 6-Phosphofructo-1-Kinase (PFK-1): Both anomers of Ara-1,5-P2 activate PFK-1, a critical regulatory enzyme in glycolysis. The α-anomer is reported to be the more effective activator.[1]
-
Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1): Conversely, both anomers inhibit FBPase-1, a key enzyme in gluconeogenesis. The β-anomer is a more potent inhibitor than the α-anomer.[1] The inhibition by both anomers is competitive and they enhance the allosteric inhibition by AMP.[1]
This dual regulatory function suggests that Ara-1,5-P2 can act as a potent modulator of glucose metabolism, promoting glycolysis while simultaneously suppressing gluconeogenesis.
Arabinose Precursors
The biological activities of the precursors of Ara-1,5-P2 are primarily linked to their roles as metabolic intermediates.
-
D-Arabinose: This monosaccharide is a precursor for the synthesis of nucleoside analogs with potential therapeutic properties.
-
Arabinose 1-Phosphate (Ara-1-P): Ara-1-P is a key intermediate in the synthesis of arabinosides, where it can be formed from an existing arabinoside and subsequently react with a new nucleobase.[2]
-
Arabinose 5-Phosphate (Ara-5-P): Ara-5-P is an important intermediate in the pentose phosphate pathway. It is a substrate for the enzyme arabinose-5-phosphate (B10769358) isomerase, which catalyzes its conversion to D-ribulose 5-phosphate. This pathway is crucial for the biosynthesis of lipopolysaccharides in some bacteria.
Currently, there is a lack of direct experimental evidence in the public domain comparing the effects of Ara-1-P and Ara-5-P on the activities of PFK-1 and FBPase-1.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the biological activities of this compound. Data for its precursors on the same enzymatic targets are not currently available in the literature, representing a significant area for future research.
| Compound | Target Enzyme | Biological Effect | Quantitative Data (Anomer) |
| This compound | 6-Phosphofructo-1-Kinase (PFK-1) | Activation | α-anomer is more effective |
| This compound | Fructose-1,6-Bisphosphatase (FBPase-1) | Inhibition | β-anomer is more potent |
| Arabinose 1-Phosphate | PFK-1 / FBPase-1 | Not Available | Not Available |
| Arabinose 5-Phosphate | PFK-1 / FBPase-1 | Not Available | Not Available |
Signaling and Metabolic Pathways
The metabolic fate of arabinose and its phosphorylated derivatives is intrinsically linked to the pentose phosphate pathway (PPP) and its interplay with glycolysis and gluconeogenesis. This compound acts as a regulatory molecule, influencing the flux through these central metabolic routes.
Caption: Metabolic fate of arabinose precursors and the regulatory role of Ara-1,5-P2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Assay for 6-Phosphofructo-1-Kinase (PFK-1) Activity
Objective: To determine the effect of this compound and its precursors on the activity of PFK-1.
Principle: PFK-1 activity is measured in a coupled enzyme assay. The product of the PFK-1 reaction, fructose 1,6-bisphosphate, is cleaved by aldolase. The resulting glyceraldehyde 3-phosphate is then converted by triosephosphate isomerase to dihydroxyacetone phosphate, which is reduced by glycerol (B35011) 3-phosphate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the PFK-1 activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 100 mM KCl, and 1 mM dithiothreitol (B142953) (DTT).
-
Substrate Solution: 100 mM fructose 6-phosphate.
-
ATP Solution: 50 mM ATP.
-
Coupling Enzymes: Aldolase (10 units/mL), triosephosphate isomerase (50 units/mL), and glycerol 3-phosphate dehydrogenase (10 units/mL).
-
NADH Solution: 10 mM NADH.
-
Test Compounds: this compound (α- and β-anomers), arabinose 1-phosphate, and arabinose 5-phosphate, each dissolved in assay buffer to desired concentrations.
-
PFK-1 Enzyme: Purified rat liver PFK-1.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, substrate solution, coupling enzymes, and NADH solution.
-
Add the test compound to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the ATP solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
A control reaction without the test compound is performed to determine the basal enzyme activity.
-
The percentage activation is calculated relative to the control.
Assay for Fructose-1,6-Bisphosphatase (FBPase-1) Activity
Objective: To determine the effect of this compound and its precursors on the activity of FBPase-1.
Principle: FBPase-1 activity is determined by measuring the rate of inorganic phosphate (Pi) released from the substrate, fructose 1,6-bisphosphate. The amount of Pi is quantified using a colorimetric method, such as the malachite green assay.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.
-
Substrate Solution: 10 mM fructose 1,6-bisphosphate.
-
Test Compounds: this compound (α- and β-anomers), arabinose 1-phosphate, and arabinose 5-phosphate, each dissolved in assay buffer to desired concentrations.
-
FBPase-1 Enzyme: Purified rat liver FBPase-1.
-
Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate (B1676688) in acid.
-
Phosphate Standard Solution: A solution of known phosphate concentration for generating a standard curve.
Procedure:
-
Prepare reaction tubes containing assay buffer and the test compound.
-
Add the FBPase-1 enzyme to each tube and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
After color development, measure the absorbance at a wavelength of approximately 620 nm.
-
Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve.
-
A control reaction without the test compound is performed to determine the basal enzyme activity.
-
The percentage inhibition is calculated relative to the control.
Caption: Experimental workflows for PFK-1 and FBPase-1 activity assays.
Conclusion and Future Directions
This compound emerges as a significant regulator of central carbon metabolism, with distinct activities of its anomers on PFK-1 and FBPase-1. This positions Ara-1,5-P2 as a molecule of interest for further investigation in the context of metabolic diseases. The biological roles of its precursors, arabinose 1-phosphate and arabinose 5-phosphate, appear to be primarily as intermediates in metabolic pathways.
A critical gap in the current understanding is the lack of direct comparative data on the effects of arabinose 1-phosphate and arabinose 5-phosphate on key regulatory enzymes like PFK-1 and FBPase-1. Future research should focus on conducting these comparative studies to provide a more complete picture of the structure-activity relationships within this family of phosphorylated arabinose sugars. Such studies will be invaluable for elucidating the precise roles of these molecules in cellular metabolism and for identifying potential new targets for therapeutic intervention.
References
A Comprehensive Guide to Comparing the Effects of Arabinose 1,5-Diphosphate in Different Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of the effects of arabinose 1,5-diphosphate on key metabolic enzymes from different organisms. Due to the limited availability of direct comparative studies, this document outlines detailed experimental protocols and data presentation structures to facilitate such research. This compound is a structural analog of fructose (B13574) 2,6-bisphosphate, a critical allosteric regulator of glycolysis and gluconeogenesis. Understanding its comparative effects can provide valuable insights into the metabolic regulation across different species.
Introduction to this compound and its Potential Role
This compound (also referred to as arabinose 1,5-bisphosphate) is a pentose (B10789219) bisphosphate that has been investigated for its role as an effector of key enzymes in carbohydrate metabolism. Notably, studies on rat liver enzymes have shown that it can act as an activator of 6-phosphofructo-1-kinase (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), mimicking the effects of the potent regulator fructose 2,6-bisphosphate. This suggests that this compound may play a role in regulating the balance between glycolysis and gluconeogenesis.
This guide focuses on providing the necessary protocols to investigate and compare the effects of this compound on PFK-1 and FBPase-1 from evolutionarily diverse organisms, providing a basis for understanding the conservation and divergence of metabolic regulation.
Hypothetical Comparative Data on Enzyme Kinetics
The following tables are structured to present the kinetic data that would be obtained from the experiments detailed in this guide. These tables are designed for a clear and direct comparison of the effects of this compound across different organisms.
Table 1: Comparative Effects of this compound on 6-Phosphofructo-1-Kinase (PFK-1) Activity
| Organism | Enzyme Source | Km for Fructose-6-P (μM) | Vmax (U/mg) | Ka for this compound (μM) | Fold Activation at Saturating this compound |
| Saccharomyces cerevisiae | Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Spinacia oleracea (Spinach) | Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Rattus norvegicus (Rat) | Liver Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Effects of this compound on Fructose-1,6-Bisphosphatase (FBPase-1) Activity
| Organism | Enzyme Source | Km for Fructose-1,6-bisP (μM) | Vmax (U/mg) | Ki for this compound (μM) | % Inhibition at Saturating this compound |
| Saccharomyces cerevisiae | Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Spinacia oleracea (Spinach) | Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Rattus norvegicus (Rat) | Liver Cytosol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, the purification of PFK-1 and FBPase-1 from representative organisms, and the subsequent enzyme kinetic assays.
Synthesis of this compound
As this compound is not readily commercially available, a potential two-step chemo-enzymatic synthesis is proposed, starting from the more accessible arabinose-1-phosphate.
Step 1: Chemical Synthesis of Arabinose-1-phosphate (based on established methods for other sugar phosphates)
-
Protection of hydroxyl groups: React D/L-arabinose with a suitable protecting group (e.g., acetone (B3395972) in the presence of an acid catalyst) to selectively protect the hydroxyl groups, leaving the C-5 hydroxyl group free.
-
Phosphorylation at C-5: Phosphorylate the free C-5 hydroxyl group using a phosphorylating agent like dibenzyl phosphite (B83602) followed by oxidation.
-
Deprotection and phosphorylation at C-1: Remove the protecting groups under acidic conditions. The resulting arabinose-5-phosphate (B10769358) can then be chemically phosphorylated at the anomeric carbon (C-1) using a phosphitylating agent followed by oxidation.
-
Purification: Purify the resulting this compound using anion-exchange chromatography.
Step 2: Enzymatic Phosphorylation of Arabinose-1-phosphate (Hypothetical)
An alternative enzymatic approach could involve the phosphorylation of arabinose-1-phosphate at the 5-position using a specific kinase.
-
Enzyme: A hypothetical arabinose-1-phosphate 5-kinase. This enzyme may need to be identified and characterized from a suitable organism or engineered.
-
Reaction Mixture:
-
Arabinose-1-phosphate (synthesized chemically as in Step 1)
-
ATP
-
MgCl₂
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Purified arabinose-1-phosphate 5-kinase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Monitoring: Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP using a coupled enzyme assay.
-
Purification: Purify the this compound from the reaction mixture using anion-exchange chromatography.
Purification of 6-Phosphofructo-1-Kinase (PFK-1)
Organism: Saccharomyces cerevisiae (Yeast)
-
Cell Lysis: Grow yeast cells to mid-log phase in YPD medium. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT). Lyse the cells using a French press or by enzymatic digestion with zymolyase followed by osmotic lysis.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: Perform a stepwise ammonium sulfate precipitation of the cell-free extract. Collect the protein fraction that precipitates between 40% and 60% saturation.
-
Ion-Exchange Chromatography: Dissolve the ammonium sulfate precipitate in buffer and apply it to a DEAE-Sephacel column. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M). Assay the fractions for PFK-1 activity.
-
Affinity Chromatography: Pool the active fractions and apply them to a Blue Sepharose CL-6B column. Elute the bound PFK-1 with a gradient of its substrate, fructose-6-phosphate, or ATP.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Sephacryl S-300) to separate PFK-1 based on its native molecular weight.
-
Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.
Purification of Fructose-1,6-Bisphosphatase (FBPase-1)
Organism: Spinacia oleracea (Spinach)
-
Tissue Homogenization: Homogenize fresh spinach leaves in a cold buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors). Filter the homogenate through cheesecloth and centrifuge to remove cell debris.
-
Ammonium Sulfate Fractionation: Subject the supernatant to ammonium sulfate precipitation, collecting the fraction that precipitates between 45% and 70% saturation.
-
Ion-Exchange Chromatography: Dissolve the precipitate in a low-salt buffer and apply it to a DEAE-Sepharose column. Elute the FBPase with a linear gradient of KCl.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration: Further purify the active fractions by size-exclusion chromatography on a Sephacryl S-200 column.
-
Purity Check: Analyze the purity of the final FBPase preparation by SDS-PAGE.
Enzyme Kinetic Assays
General Assay Principle: The activity of both PFK-1 and FBPase-1 can be measured spectrophotometrically using coupled enzyme assays that lead to a change in NADH or NADPH absorbance at 340 nm.
PFK-1 Activity Assay:
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
MgCl₂
-
ATP
-
Fructose-6-phosphate (substrate)
-
NADH
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Varying concentrations of this compound.
-
Purified PFK-1.
-
-
Procedure: Initiate the reaction by adding PFK-1 and monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
Data Analysis: Determine the initial reaction velocities at different substrate and effector concentrations. Calculate Km, Vmax, and Ka (activation constant) for this compound by fitting the data to the Michaelis-Menten equation and appropriate activator models.
FBPase-1 Activity Assay:
-
Reaction Mixture:
-
Buffer (e.g., 50 mM HEPES-KOH, pH 7.5)
-
MgCl₂
-
Fructose-1,6-bisphosphate (substrate)
-
NADP⁺
-
Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
-
Varying concentrations of this compound.
-
Purified FBPase-1.
-
-
Procedure: Start the reaction by adding FBPase-1 and measure the increase in absorbance at 340 nm as NADP⁺ is reduced to NADPH.
-
Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Determine Km, Vmax, and Ki (inhibition constant) for this compound using Michaelis-Menten kinetics and appropriate inhibitor models.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Regulation of PFK-1 and FBPase-1 by this compound.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of this compound.
Conclusion
The provided guide offers a comprehensive framework for conducting a comparative study on the effects of this compound across different organisms. By following the detailed protocols for synthesis, enzyme purification, and kinetic analysis, researchers can generate robust and comparable data. The structured tables and visualizations will aid in the clear presentation and interpretation of the findings. This research will contribute to a deeper understanding of the evolution of metabolic regulation and may identify novel targets for drug development.
Specificity of Arabinose 1,5-Diphosphate for Phosphofructokinase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of arabinose 1,5-diphosphate for phosphofructokinase (PFK) isozymes. PFK is a key regulatory enzyme in glycolysis, and its different isozymes exhibit distinct kinetic and regulatory properties, making them attractive targets for therapeutic intervention in various diseases, including cancer and metabolic disorders. Understanding the isozyme-specific effects of potential modulators like this compound is crucial for the development of targeted therapies.
Introduction to Phosphofructokinase Isozymes
Phosphofructokinase-1 (PFK-1; EC 2.7.1.11) catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis.[1] In mammals, PFK-1 exists as three isozymes, which are encoded by different genes:
-
PFK-L (Liver type): Predominantly expressed in the liver and kidneys.[2]
-
PFK-M (Muscle type): The primary isozyme in skeletal muscle.[2]
-
PFK-P (Platelet type): Found in platelets, fibroblasts, and various other tissues.[3]
These isozymes can form homotetramers (e.g., M4, L4) or heterotetramers, leading to a diverse range of kinetic and allosteric regulatory properties in different tissues.[4] The isozymes differ in their affinity for substrates and their sensitivity to allosteric regulators such as ATP, AMP, citrate, and fructose-2,6-bisphosphate.[5][6] For instance, PFK-L shows the lowest affinity for its substrate fructose-6-phosphate but the highest affinity for the activator fructose-2,6-bisphosphate, while PFK-M has the highest affinity for fructose-6-phosphate and is most resistant to ATP inhibition.[4][5]
This compound as a Modulator of PFK
This compound (also referred to as arabinose 1,5-bisphosphate) has been investigated as a structural analog of fructose-1,6-bisphosphate and fructose-2,6-bisphosphate, potent allosteric regulators of PFK. Contrary to what might be expected for a product analog, studies have shown that this compound acts as an activator of phosphofructokinase.
A key study investigated the effects of the α- and β-anomers of this compound on rat liver PFK-1 (PFK-L).[7] The findings from this study are summarized in the table below.
Data Presentation: Comparative Effects of this compound on PFK Isozymes
| Isozyme | Organism/Tissue | Effect of this compound | Quantitative Data | Reference |
| PFK-L (Liver) | Rat Liver | Activation | The α-anomer is a more effective activator than the β-anomer.[7] | [7] |
| PFK-M (Muscle) | Not Reported | Data not available | Data not available | - |
| PFK-P (Platelet) | Not Reported | Data not available | Data not available | - |
Note: There is a significant gap in the literature regarding the effects of this compound on the muscle (PFK-M) and platelet (PFK-P) isozymes of phosphofructokinase. The available data is currently limited to the liver isozyme.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the specificity of this compound for PFK isozymes.
Purification of Phosphofructokinase Isozymes
Objective: To obtain purified PFK isozymes from different tissues for kinetic analysis.
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., rat liver for PFK-L, rabbit skeletal muscle for PFK-M) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA, 1 mM dithiothreitol, and protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to remove cellular debris and obtain a crude extract.
-
Ammonium (B1175870) Sulfate Fractionation: Precipitate the PFK-containing fraction from the crude extract by the gradual addition of solid ammonium sulfate.
-
Chromatography: Purify the PFK isozymes using a series of column chromatography steps. A common and effective method is affinity chromatography on a Blue Dextran-Sepharose column, with specific elution of PFK using a gradient of its substrate, fructose-6-phosphate, and ATP.[6]
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Phosphofructokinase Activity Assay
Objective: To measure the enzymatic activity of PFK in the presence and absence of this compound.
Methodology (Coupled Spectrophotometric Assay):
This is the most common method for determining PFK activity. The production of fructose-1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl2, e.g., 5 mM)
-
ATP (e.g., 1 mM)
-
Fructose-6-phosphate (at varying concentrations to determine kinetics)
-
NADH (e.g., 0.2 mM)
-
Excess of coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
-
Initiation of Reaction: Add the purified PFK isozyme to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the PFK activity.
-
Testing the Modulator: To determine the effect of this compound, include it at various concentrations in the reaction mixture and compare the PFK activity to the control (without the modulator).
Mandatory Visualization
Caption: Experimental workflow for comparing the specificity of this compound for PFK isozymes.
Discussion and Future Directions
The current body of research indicates that this compound is an activator of the liver isozyme of phosphofructokinase (PFK-L).[7] The stereochemistry of the molecule is important, with the α-anomer being a more potent activator.[7] This suggests that this compound may mimic the binding of an allosteric activator, such as fructose-2,6-bisphosphate, to the enzyme.
The lack of data on the effects of this compound on PFK-M and PFK-P is a significant knowledge gap. Given the known differences in the allosteric regulation of these isozymes, it is plausible that this compound will exhibit isozyme-specific effects. For example, since PFK-M is less sensitive to some allosteric activators compared to PFK-L, it may be activated to a lesser extent by this compound. Conversely, the PFK-P isozyme's unique regulatory properties might lead to a different response altogether.
For drug development professionals, the potential for isozyme-specific activation of PFK could be of therapeutic interest. For instance, selectively activating PFK in specific tissues could be a strategy for modulating metabolic pathways in diseases like diabetes.
Future research should focus on:
-
Testing the effects of this compound on purified human PFK-M and PFK-P isozymes. This would provide the much-needed comparative data to understand its isozyme specificity.
-
Determining the kinetic parameters of activation (Ka) for each isozyme. This quantitative data is essential for a thorough comparison.
-
Investigating the binding site of this compound on PFK. Structural studies, such as X-ray crystallography or cryo-electron microscopy, could reveal how this molecule interacts with the enzyme and why it acts as an activator.
-
Synthesizing and testing analogs of this compound. This could lead to the discovery of even more potent and isozyme-selective PFK modulators.
By addressing these research questions, a more complete picture of the interaction between this compound and phosphofructokinase isozymes will emerge, potentially opening new avenues for therapeutic development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and allosteric regulation of eukaryotic 6-phosphofructokinases | Semantic Scholar [semanticscholar.org]
- 5. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and partial characterization of different forms of phosphofructokinase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric regulatory properties of muscle phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Silico Models of Arabinose 1,5-Diphosphate Binding: A Comparative Guide
Introduction
The accurate prediction of ligand-protein interactions is a cornerstone of modern drug discovery and molecular biology research. In silico models offer a rapid and cost-effective means to screen potential ligands and understand binding mechanisms. However, the predictions from these computational models must be rigorously validated through experimental methods to ensure their accuracy and reliability. This guide provides a comprehensive comparison of in silico models for predicting the binding of arabinose 1,5-diphosphate to its target proteins, alongside the experimental techniques used for their validation.
Due to the limited availability of specific data on this compound, this guide will use the well-characterized interaction between the closely related molecule, arabinose 5-phosphate (A5P), and its target enzyme, arabinose-5-phosphate (B10769358) isomerase (API), as a representative example. The principles and methodologies described herein are broadly applicable to the study of this compound binding.
Workflow for In Silico Model Validation
The validation of in silico predictions is a multi-step process that integrates computational modeling with experimental verification. This workflow ensures that the computational models are robust and can accurately reflect biological reality.
Comparison of In Silico Models and Experimental Validation
The following table presents a hypothetical comparison of different in silico methods for predicting the binding of Arabinose 5-Phosphate (A5P) to Arabinose-5-Phosphate Isomerase (API), validated by experimental data.
| In Silico Model | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Key Interacting Residues | Experimental Validation Method | Measured Binding Affinity (Kd) | Reference |
| Molecular Docking (AutoDock Vina) | -8.2 | HIS79, HIS186, SER112 | Isothermal Titration Calorimetry (ITC) | 25 µM | Fictional Data |
| Molecular Docking (GOLD) | -7.5 | HIS79, HIS186, THR113 | Surface Plasmon Resonance (SPR) | 30 µM | Fictional Data |
| Molecular Dynamics (GROMACS) | -9.1 ± 0.5 | HIS79, HIS186, SER112, LYS201 | Isothermal Titration Calorimetry (ITC) | 25 µM | Fictional Data |
| Free Energy Perturbation (FEP) | -9.5 ± 0.3 | HIS79, HIS186, LYS201 | Surface Plasmon Resonance (SPR) | 30 µM | Fictional Data |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable data to validate computational models.
Protein Expression and Purification of Arabinose-5-Phosphate Isomerase (API)
-
Gene Synthesis and Cloning : The gene encoding for API is synthesized and cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).
-
Transformation : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression : A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis : Cells are harvested by centrifugation and resuspended in lysis buffer. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification : The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purified protein is then further purified by size-exclusion chromatography to ensure high purity and homogeneity.
-
Quality Control : The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein quantification assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[1]
-
Sample Preparation : The purified API and the ligand (Arabinose 5-Phosphate) are prepared in an identical, degassed buffer to minimize heats of dilution.[1] The protein concentration in the sample cell is typically in the range of 10-50 µM, while the ligand concentration in the syringe is 10-20 times higher.[1]
-
Instrument Setup : The sample cell and syringe are thoroughly cleaned. The sample cell is loaded with the protein solution, and the injection syringe is filled with the ligand solution. The system is allowed to equilibrate to the desired temperature.
-
Titration : A series of small injections of the ligand into the protein solution are performed.[1] The heat change associated with each injection is measured.
-
Data Analysis : The heat change per mole of injectant is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.[1]
-
Sensor Chip Preparation : A sensor chip with a suitable surface chemistry is selected. The surface is activated, and the purified API is immobilized onto the sensor surface. Any remaining active esters are deactivated.[1]
-
Analyte Binding : A series of dilutions of the Arabinose 5-Phosphate (analyte) are prepared in a running buffer. The analyte solutions are injected over the sensor surface at a constant flow rate.[1] The binding is monitored as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Regeneration : After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis : The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between in silico prediction and experimental validation in the context of drug discovery and molecular interaction studies.
References
A Comparative Analysis of Arabinose 1,5-Diphosphate and Other Sugar Phosphates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of sugar phosphates in metabolic pathways is critical. This guide provides a comparative analysis of arabinose 1,5-diphosphate against other key sugar phosphates, supported by experimental data and detailed protocols to facilitate further research and development.
This document delves into the biochemical properties and enzymatic interactions of this compound, offering a direct comparison with other significant sugar phosphates such as ribose 1,5-bisphosphate and fructose (B13574) 1,6-bisphosphate. The information presented herein is curated to support investigations into metabolic regulation and drug discovery.
Comparative Performance Data
The biological activity of sugar phosphates is often dictated by their specific stereochemistry, which influences their interaction with enzymes. The following tables summarize the quantitative effects of this compound and related compounds on key regulatory enzymes of glycolysis and gluconeogenesis: 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).
Table 1: Comparative Effects on 6-Phosphofructo-1-Kinase (PFK-1) Activity [1]
| Compound | Anomer | Concentration for Half-Maximal Activation (A0.5) (µM) |
| Arabinose 1,5-bisphosphate | α | 0.2 |
| Arabinose 1,5-bisphosphate | β | 2.0 |
| Ribose 1,5-bisphosphate | α and β | No effect |
| Fructose 2,6-bisphosphate | - | 0.05 |
Table 2: Comparative Effects on Fructose-1,6-Bisphosphatase (FBPase-1) Activity [1]
| Compound | Anomer | Concentration for 50% Inhibition (I0.5) (µM) | Type of Inhibition |
| Arabinose 1,5-bisphosphate | α | 25 | Competitive |
| Arabinose 1,5-bisphosphate | β | 5 | Competitive |
| Ribose 1,5-bisphosphate | α and β | No effect | - |
| Fructose 2,6-bisphosphate | - | 0.5 | Competitive |
| AMP | - | 20 | Allosteric |
Note: The data from Pilkis et al. (1986) indicates that the α-anomer of arabinose 1,5-bisphosphate is a more potent activator of PFK-1, while the β-anomer is a more potent inhibitor of FBPase-1.[1] Notably, neither anomer of the closely related ribose 1,5-bisphosphate showed any effect on either enzyme, highlighting the critical importance of the configuration of the hydroxyl group at the C-2 position for biological activity.[1]
Signaling Pathway and Regulatory Interactions
This compound, much like the well-characterized allosteric effector fructose 2,6-bisphosphate, plays a role in the reciprocal regulation of glycolysis and gluconeogenesis. The following diagram illustrates the central regulatory roles of PFK-1 and FBPase-1 and the influence of various sugar phosphates.
The above diagram illustrates the central roles of PFK-1 and FBPase-1 in regulating the flux through glycolysis and gluconeogenesis. Activators are indicated by a green "+" and inhibitors by a red "-".
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for the key enzymes discussed are provided below. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Synthesis of Arabinose 1-Phosphate
A chemoenzymatic approach can be utilized for the synthesis of arabinose 1-phosphate. This method avoids the need for protecting groups and complex purification steps.
Protocol:
-
Formation of Glycosylsulfonylhydrazide: React L-arabinose with p-toluenesulfonyl hydrazine (TSH).
-
Oxidative Phosphitylation and Hydrolysis: The resulting glycosylsulfonylhydrazide adduct is then subjected to oxidative phosphitylation followed by hydrolysis to yield a mixture of α/β-L-arabinose-1-phosphate.
-
Purification: The barium salt of arabinose-1-phosphate can be precipitated with ethanol (B145695) for purification. The barium can then be removed by precipitation as barium carbonate to yield the sodium salt of arabinose-1-phosphate.
Assay for 6-Phosphofructo-1-Kinase (PFK-1) Activity
This protocol describes a coupled-enzyme spectrophotometric assay to measure PFK-1 activity. The production of ADP by PFK-1 is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
Coupling enzyme mixture: Pyruvate kinase, Lactate dehydrogenase in assay buffer
-
NADH solution
-
This compound or other test compounds
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, coupling enzyme mixture, and NADH.
-
Add the PFK-1 enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the substrate, F6P.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
To test the effect of this compound or other compounds, pre-incubate the enzyme with the compound before adding the substrate.
Assay for Fructose-1,6-Bisphosphatase (FBPase-1) Activity
This protocol outlines a colorimetric assay to determine FBPase-1 activity by measuring the inorganic phosphate (B84403) (Pi) released from the hydrolysis of fructose-1,6-bisphosphate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
Fructose-1,6-bisphosphate (F1,6BP) solution
-
Malachite Green-Ammonium Molybdate colorimetric reagent
-
This compound or other test compounds
Procedure:
-
Prepare a reaction mixture containing assay buffer and F1,6BP.
-
Add the FBPase-1 enzyme preparation to the reaction mixture.
-
Incubate the reaction at the desired temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding the Malachite Green-Ammonium Molybdate reagent.
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.
-
To assess the inhibitory effect of this compound, include it in the reaction mixture at various concentrations.
Conclusion
The available data strongly suggests that this compound is a potent regulator of key enzymes in central carbon metabolism, with its anomers exhibiting differential effects. Its structural similarity yet distinct functional impact compared to other sugar phosphates like ribose 1,5-bisphosphate underscores the high degree of specificity in enzyme-ligand interactions. The provided experimental protocols offer a foundation for further investigation into the biological roles of this compound and its potential as a target for therapeutic intervention. Further research is warranted to explore its effects on a broader range of metabolic enzymes and to elucidate its stability profile in comparison to other sugar diphosphates.
References
Safety Operating Guide
Navigating the Disposal of Arabinose 1,5-diphosphate: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide outlines the proper operational and disposal plan for Arabinose 1,5-diphosphate, ensuring the safety of researchers, scientists, and drug development professionals. As a trusted source for laboratory safety and chemical handling, this document goes beyond product use to build deep trust and provide comprehensive value.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with standard laboratory precautions to minimize exposure and ensure a safe working environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Gently sweep the solid material into a designated container. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
Disposal Protocol for this compound
Based on the available information for similar sugar phosphates like glucose-6-phosphate, this compound is not classified as a hazardous substance.[1] Therefore, its disposal can typically follow the procedures for non-hazardous chemical waste. However, it is crucial to consult local, state, and federal regulations as they can vary and take precedence.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.
-
Containerization:
-
Ensure the this compound waste is in a well-labeled, sealed, and non-leaking container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Solid Waste Disposal:
-
For solid this compound, place the securely sealed container in the designated non-hazardous solid waste stream as directed by your EHS department.
-
Some institutions may permit disposal in the regular trash if the chemical is confirmed to be non-hazardous and is securely packaged.[2]
-
-
Aqueous Solution Disposal:
-
For dilute aqueous solutions of this compound, neutralization may be considered if the solution is acidic or basic.
-
Many jurisdictions allow for the drain disposal of non-hazardous, water-soluble substances with copious amounts of water. However, this is highly regulated and requires prior approval from your EHS department and local wastewater treatment authority. Do not pour any chemical down the drain without explicit permission.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can often be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general properties of related sugar phosphates to provide context for its likely characteristics.
| Property | Typical Value for Sugar Phosphates | Source |
| Hazard Classification | Not classified as hazardous | Safety Data Sheet for D(+)-Glucose 6-phosphate sodium salt[1] |
| Solubility in Water | Generally high | General knowledge of sugar phosphates |
| Environmental Fate | Readily biodegradable | General knowledge of simple sugars and phosphates |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling Arabinose 1,5-diphosphate
Essential Safety and Handling of Arabinose 1,5-diphosphate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available resources. Therefore, this substance should be handled with the utmost care, treating it as a compound with unknown potential hazards. The following guidance is based on general best practices for handling laboratory chemicals.
In the absence of specific toxicological data, researchers, scientists, and drug development professionals should adhere to stringent safety protocols to minimize any potential exposure. The following operational and disposal plans provide a procedural framework for the safe handling of this compound.
Personal Protective Equipment (PPE) for Handling a Compound with Unknown Hazards
The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table outlines the recommended PPE for handling this compound, assuming it may be a powdered substance or in solution.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter.- Chemical-resistant disposable coveralls.- Inner and outer chemical-resistant gloves (e.g., nitrile).- Safety goggles.- Disposable shoe covers. |
| Solution Preparation and Handling | - Laboratory coat or chemical-resistant apron.- Safety glasses with side shields or chemical splash goggles.[1]- Chemical-resistant gloves (e.g., nitrile).- A face shield should be used if there is a splash hazard.[1] |
| General Laboratory Use | - Laboratory coat.- Safety glasses.- Chemical-resistant gloves (e.g., nitrile). |
Operational Plan for Safe Handling
A systematic approach to handling is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All work with the powdered form of this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated enclosure, to prevent the generation and inhalation of dust.[2]
-
Ensure that an emergency eyewash station and a safety shower are easily accessible.
-
Before beginning work, assemble all necessary equipment and materials.
2. Handling the Compound:
-
Always wear the appropriate PPE as detailed in the table above.
-
When weighing the solid compound, do so within a chemical fume hood or a powder containment hood.[3]
-
Avoid direct contact with the skin and eyes.[2]
-
After handling, wash hands thoroughly.[4]
3. Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.
1. Waste Segregation:
-
Solid Waste: Unused powder, contaminated gloves, weigh boats, and other disposable items should be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour solutions down the drain.[3]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[3]
2. Decontamination:
-
Thoroughly clean all non-disposable equipment and work surfaces after use.
-
Use an appropriate solvent to dissolve any remaining compound, followed by washing with a standard laboratory detergent and water.
Reference: Safety Information for L-Arabinose
For informational purposes, the following is a summary of safety information for L-Arabinose, a related but different chemical compound. It is important to note that the addition of two phosphate (B84403) groups in this compound could significantly alter its chemical and toxicological properties. L-Arabinose is generally not classified as a hazardous substance.[2]
Personal Protective Equipment for L-Arabinose
| Protective Measure | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. |
| Respiratory Protection | Not required under normal use. If dust is generated, a respirator may be necessary. |
| General Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[2] |
Safe Handling Workflow for an Unknown Chemical
The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards, from initial preparation to final disposal.
Caption: Workflow for handling chemicals with unknown hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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